Product packaging for ETHOXY(ETHYL)AMINE(Cat. No.:CAS No. 4747-28-8)

ETHOXY(ETHYL)AMINE

Cat. No.: B1615095
CAS No.: 4747-28-8
M. Wt: 89.14 g/mol
InChI Key: DYUSVPKMWAMYDH-UHFFFAOYSA-N
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Description

ETHOXY(ETHYL)AMINE is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanamine, N-ethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO B1615095 ETHOXY(ETHYL)AMINE CAS No. 4747-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-3-5-6-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUSVPKMWAMYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197151
Record name Ethanamine, N-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-28-8
Record name N-Ethoxyethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC223100
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanamine, N-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHOXYETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66M8GP6FPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of Ethoxy(ethyl)amine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of ethoxy(ethyl)amine, with a primary focus on N-ethoxyethanamine hydrochloride (CAS No. 287100-34-9). Due to the limited availability of data for the free base, this guide also presents a detailed analysis of its structural isomer, 2-ethoxyethylamine (CAS No. 110-76-9), to provide a thorough comparative context for researchers. This document includes tabulated quantitative data, detailed experimental protocols for synthesis, and structural representations. A logical diagram illustrating the relationship between these isomers and a representative synthetic pathway is also provided.

Introduction

This compound and its related isomers are valuable chemical entities in various scientific domains, including medicinal chemistry, polymer science, and as intermediates in organic synthesis. Their bifunctional nature, possessing both an ether and an amine group, imparts unique chemical characteristics that are of significant interest to researchers and drug development professionals. This guide aims to consolidate the available technical information on N-ethoxyethanamine and its isomer, 2-ethoxyethylamine, to facilitate their application in research and development.

Chemical Structure and Identification

The term "this compound" can be ambiguous. This guide clarifies the structures of the most relevant isomers.

  • N-ethoxyethanamine: In this isomer, an ethoxy group and an ethyl group are attached to the same nitrogen atom. It is commonly available as its hydrochloride salt.

  • 2-ethoxyethylamine: This is a primary amine with an ethoxy group on the second carbon of the ethyl chain.

Structural Information
IdentifierN-ethoxyethanamine hydrochloride2-ethoxyethylamine
CAS Number 287100-34-9110-76-9[1][2]
IUPAC Name N-ethoxyethanamine;hydrochloride2-ethoxyethanamine[2]
Molecular Formula C4H12ClNOC4H11NO[1][2]
SMILES CCNOCC.ClCCOCCN[2]
InChI InChI=1S/C4H11NO.ClH/c1-3-5-6-4-2;/h5H,3-4H2,1-2H3;1HInChI=1S/C4H11NO/c1-2-6-4-3-5/h2-5H2,1H3[2]
InChI Key ZASOFMFAGALONO-UHFFFAOYSA-NBPGIOCZAQDIBPI-UHFFFAOYSA-N[2]

Physicochemical Properties

The following tables summarize the key physicochemical properties of N-ethoxyethanamine hydrochloride and 2-ethoxyethylamine.

Tabulated Physical and Chemical Properties

Table 1: Physical Properties

PropertyN-ethoxyethanamine hydrochloride2-ethoxyethylamine
Molecular Weight 125.6 g/mol 89.14 g/mol [2]
Appearance -Colorless to almost colorless clear liquid[3]
Boiling Point -105 °C[4]
Melting Point --
Density -0.85 g/cm³[4]
Refractive Index -1.41[4]
Solubility -Completely miscible in water, ether, and ethanol[4]
Vapor Pressure -31.2 hPa at 24.6 °C[4]
pKa -6.26 (+1) at 25 °C[4]

Table 2: Spectroscopic Data

Spectroscopic DataN-ethoxyethanamine hydrochloride2-ethoxyethylamine
¹H NMR Data not readily available.-
¹³C NMR Data not readily available.-
Mass Spectrum Data not readily available.Available through the NIST WebBook[1]
IR Spectrum Data not readily available.Available through PubChem[2]

Experimental Protocols

Detailed experimental procedures are crucial for the practical application of these compounds.

Synthesis of 2-ethoxyethylamine

A common method for the synthesis of 2-ethoxyethylamine is the reductive amination of 2-ethoxyethanol.[5][6]

Objective: To synthesize 2-ethoxyethylamine from 2-ethoxyethanol.

Materials:

  • 2-ethoxyethanol

  • Ammonia

  • Hydrogen gas

  • Cu-Co/Al₂O₃-diatomite catalyst

  • Fixed-bed reactor

  • Preheater

  • Condenser

  • Gas-liquid separator

  • Distillation column

Procedure: [5][6]

  • The Cu-Co/Al₂O₃-diatomite catalyst is loaded into a fixed-bed reactor.

  • 2-ethoxyethanol is pumped into a preheater.

  • Ammonia and hydrogen gas are introduced into the preheater and mixed with the 2-ethoxyethanol.

  • The mixture is preheated and vaporized before entering the fixed-bed reactor.

  • The reaction is carried out under elevated pressure and temperature.

  • The reaction mixture exiting the reactor is cooled in a condenser.

  • The condensed mixture is passed through a gas-liquid separator.

  • The liquid phase, containing 2-ethoxyethylamine, unreacted starting materials, and byproducts, is purified by distillation.

  • The gaseous phase, containing excess ammonia and hydrogen, can be recycled.

Logical Relationships and Synthetic Pathways

The following diagram illustrates the structural isomerism between N-ethoxyethanamine and 2-ethoxyethylamine, and a simplified synthetic pathway to 2-ethoxyethylamine.

G Logical and Synthetic Relationship of this compound Isomers cluster_isomers Structural Isomers cluster_synthesis Synthesis of 2-ethoxyethylamine N_ethoxy N-ethoxyethanamine (as hydrochloride salt) C4H12ClNO two_ethoxy 2-ethoxyethylamine C4H11NO start 2-ethoxyethanol intermediate Reaction Mixture start->intermediate Reductive Amination (NH3, H2, Catalyst) product 2-ethoxyethylamine (Purified Product) intermediate->product Distillation

Caption: Isomeric relationship and a synthetic route to 2-ethoxyethylamine.

Applications in Research and Development

N-ethoxyethanamine hydrochloride and its isomers serve as versatile building blocks in organic synthesis. Their applications include:

  • Medicinal Chemistry: The amine functionality allows for the introduction of this moiety into larger molecules, which is a common strategy in the design of new pharmaceutical agents.

  • Polymer Chemistry: These compounds can be used as monomers or additives in polymerization reactions to modify the properties of the resulting polymers.

  • Agrochemicals: 2-ethoxyethylamine is used as an intermediate in the manufacturing of certain agrochemicals.[7]

Safety and Handling

2-ethoxyethylamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of N-ethoxyethanamine hydrochloride and its isomer, 2-ethoxyethylamine. By presenting the available data in a structured and accessible format, this guide aims to support the work of researchers, scientists, and drug development professionals in their utilization of these important chemical compounds. The clarification of the isomeric structures and the provision of a representative synthetic protocol will be particularly valuable for practical applications in the laboratory and in process development.

References

Synthesis of 2-Ethoxyethylamine from 2-Ethoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol, a crucial transformation for the production of various fine chemicals and pharmaceutical intermediates. The primary and most industrially relevant method is the direct catalytic amination of 2-ethoxyethanol. This process, often referred to as "borrowing hydrogen" or "hydrogen autotransfer," offers a green and efficient route to the desired amine.

Core Synthesis Pathway: Catalytic Amination

The conversion of 2-ethoxyethanol to 2-ethoxyethylamine is achieved through a reductive amination process where the alcohol is reacted with ammonia in the presence of a heterogeneous catalyst and hydrogen. The overall reaction is as follows:

CH₃CH₂OCH₂CH₂OH + NH₃ + H₂ → CH₃CH₂OCH₂CH₂NH₂ + H₂O

This transformation proceeds via a multi-step mechanism on the catalyst surface, involving the initial dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to yield the final primary amine product.

dot

Synthesis_Pathway 2-Ethoxyethanol 2-Ethoxyethanol 2-Ethoxyacetaldehyde 2-Ethoxyacetaldehyde 2-Ethoxyethanol->2-Ethoxyacetaldehyde -H2 Imine Intermediate Imine Intermediate 2-Ethoxyacetaldehyde->Imine Intermediate +NH3 2-Ethoxyethylamine 2-Ethoxyethylamine Imine Intermediate->2-Ethoxyethylamine +H2 H2O H2O Imine Intermediate->H2O NH3 NH3 NH3->Imine Intermediate H2 H2 H2->2-Ethoxyethylamine

Figure 1: Catalytic amination pathway of 2-ethoxyethanol.

Comparative Data of Synthesis Parameters

The following table summarizes the key parameters for the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol based on available literature, primarily from industrial-scale processes which can be adapted for laboratory synthesis.

ParameterValue/RangeCatalyst SystemSource
Temperature 100 - 360 °CCu-Co/Al₂O₃-diatomaceous earth[1][2]
Pressure Atmospheric to 4.5 MPaCu-Co/Al₂O₃-diatomaceous earth[1][2]
Catalyst Composition Cu (1.0-30.0%), Co (1.0-50.0%), with promoters (Ru, Mg, Cr) on Al₂O₃-diatomaceous earth supportCu-Co/Al₂O₃-diatomaceous earth[1][2]
Reactant Molar Ratio (NH₃:Alcohol) 3.0 - 12.5Cu-Co/Al₂O₃-diatomaceous earth[1][2]
Reactant Molar Ratio (H₂:Alcohol) 1.5 - 12.0Cu-Co/Al₂O₃-diatomaceous earth[1][2]
Conversion Rate High (specific values not detailed in public sources)Cu-Co/Al₂O₃-diatomaceous earth[1][2]
Selectivity Good (specific values not detailed in public sources)Cu-Co/Al₂O₃-diatomaceous earth[1][2]

Detailed Experimental Protocol (Representative Laboratory Scale)

Materials:

  • 2-Ethoxyethanol (≥99%)

  • Ammonia (anhydrous or concentrated aqueous solution)

  • Hydrogen gas (high purity)

  • Catalyst: e.g., Raney Nickel (activated) or a prepared Cu-Co/Al₂O₃ catalyst

  • Anhydrous solvent (e.g., dioxane or t-amyl alcohol, if not running neat)

  • Standard glassware for high-pressure reactions (e.g., Parr autoclave)

  • Apparatus for fractional distillation

Procedure:

  • Catalyst Activation (if required): For Raney Nickel, wash the commercial slurry with deionized water until the washings are neutral, followed by several washes with anhydrous ethanol or the reaction solvent. For a custom-prepared catalyst, a reduction step under a hydrogen stream at elevated temperature is typically required prior to use.

  • Reaction Setup: In a high-pressure autoclave, add the activated catalyst (e.g., 5-10 wt% relative to the 2-ethoxyethanol). Add 2-ethoxyethanol and the solvent (if used).

  • Introduction of Ammonia: Seal the autoclave and purge with nitrogen, followed by purging with hydrogen. Introduce ammonia into the reactor. The amount of ammonia should be in molar excess (e.g., 5-10 equivalents) to favor the formation of the primary amine and suppress the formation of the secondary amine by-product.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-4 MPa).

  • Reaction: Heat the mixture to the reaction temperature (e.g., 150-250 °C) with vigorous stirring. Monitor the reaction progress by measuring the pressure drop (hydrogen consumption) and/or by taking samples for analysis (e.g., GC-MS). The reaction time can vary from a few hours to over 24 hours depending on the catalyst, temperature, and pressure.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can potentially be recycled.

  • Purification: The crude product is purified by fractional distillation. The unreacted 2-ethoxyethanol, water, and the desired 2-ethoxyethylamine are separated based on their boiling points.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Activation Catalyst Activation Reagent Loading Reagent Loading Catalyst Activation->Reagent Loading Ammonia Introduction Ammonia Introduction Reagent Loading->Ammonia Introduction Hydrogenation Hydrogenation Ammonia Introduction->Hydrogenation Heating & Stirring Heating & Stirring Hydrogenation->Heating & Stirring Cooling & Venting Cooling & Venting Heating & Stirring->Cooling & Venting Catalyst Filtration Catalyst Filtration Cooling & Venting->Catalyst Filtration Fractional Distillation Fractional Distillation Catalyst Filtration->Fractional Distillation Product Characterization Product Characterization Fractional Distillation->Product Characterization

Figure 2: General experimental workflow for the synthesis.

Product Characterization Data

The identity and purity of the synthesized 2-ethoxyethylamine should be confirmed using standard analytical techniques.

PropertyValue
Chemical Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
Boiling Point 105 °C
Density 0.85 g/cm³
Appearance Colorless liquid
¹H NMR Spectra available in public databases
¹³C NMR Spectra available in public databases
Mass Spectrum Spectra available in public databases

Logical Relationships in Synthesis Strategy

The success of the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol is dependent on several interconnected factors. The choice of catalyst is paramount, as it dictates the reaction conditions and influences both conversion and selectivity. The reaction parameters (temperature, pressure, and reactant ratios) must be carefully optimized to maximize the yield of the primary amine while minimizing the formation of by-products such as the secondary amine, bis(2-ethoxyethyl)amine.

dot

Logical_Relationships Catalyst Choice Catalyst Choice Reaction Conditions Reaction Conditions Catalyst Choice->Reaction Conditions Conversion Conversion Reaction Conditions->Conversion Selectivity Selectivity Reaction Conditions->Selectivity Product Yield Product Yield Conversion->Product Yield Selectivity->Product Yield By-product Formation By-product Formation Selectivity->By-product Formation inversely proportional

Figure 3: Interdependencies in the synthesis strategy.

This technical guide provides a comprehensive overview for the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol. Researchers and professionals in drug development can use this information as a foundation for laboratory-scale synthesis and process optimization. Further investigation into novel catalyst systems and reaction conditions may lead to even more efficient and sustainable production methods.

References

physical properties of bis(2-ethoxyethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of Bis(2-ethoxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and logical diagrams to support research and development activities.

Core Physical and Chemical Properties

Bis(2-ethoxyethyl)amine is a secondary amine characterized by the presence of two ethoxyethyl groups attached to a central nitrogen atom. Its physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C8H19NO2[1]
Molecular Weight 161.25 g/mol [1][2]
CAS Number 124-21-0[1]
Appearance Colorless liquid
Boiling Point 200 °C[2]
Melting Point -50 °C
Density 0.89 g/cm³
Refractive Index 1.42
pKa 8.62 ± 0.19 (Predicted)
Flash Point Not applicable[3]
Solubility Insoluble in water.[4]

Note: Solubility information is inferred from the properties of structurally similar compounds like bis(2-ethylhexyl)amine and the general nature of ethers and secondary amines.

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like bis(2-ethoxyethyl)amine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the distillation method.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle or Bunsen burner

  • Boiling chips

Procedure:

  • A sample of bis(2-ethoxyethyl)amine is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[5]

  • The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.[5]

  • The flask is gently heated, and the liquid is brought to a boil.[5]

  • The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer as the liquid condenses on the thermometer bulb and drips into the condenser.[5]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since bis(2-ethoxyethyl)amine has a very low melting point, this procedure would be conducted at sub-ambient temperatures.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes

  • Thermometer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • A small amount of the solidified sample is introduced into a capillary tube.[6][7]

  • The capillary tube is placed in the melting point apparatus along with a thermometer.[6]

  • The sample is cooled well below its expected melting point and then slowly warmed.[8]

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample becomes liquid is recorded as the melting point range.[7][9]

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and a balance.[10][11]

Procedure (using a graduated cylinder):

  • The mass of a clean, dry graduated cylinder is accurately measured.[10]

  • A known volume of bis(2-ethoxyethyl)amine is added to the graduated cylinder, and the new total mass is measured.[10]

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.[10]

  • The density is calculated by dividing the mass of the liquid by its volume.[10]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature and the wavelength of light used.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium D-line source)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • A few drops of the bis(2-ethoxyethyl)amine sample are placed on the prism of the refractometer.[12]

  • The prism is closed, and the temperature is allowed to equilibrate, typically to 20°C or 25°C, using the circulating water bath.

  • The light source is turned on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[12]

  • The refractive index is read directly from the instrument's scale.[12]

Logical and Signaling Pathway Diagrams

The following diagrams illustrate a general workflow for the physical characterization of a chemical and the inhibitory mechanism of bis(2-ethoxyethyl)amine on nitrate reductase.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample of Bis(2-ethoxyethyl)amine B Determine Boiling Point (Distillation Method) A->B C Determine Melting Point (Capillary Method) A->C D Determine Density (Pycnometer/Gravimetric Method) A->D E Determine Refractive Index (Abbe Refractometer) A->E F Data Compilation and Analysis B->F C->F D->F E->F

Caption: A generalized workflow for the experimental determination of the physical properties of a chemical substance.

G cluster_1 Inhibition of Nitrate Reductase Nitrate Nitrate (NO3-) NAR Nitrate Reductase (NAR) Nitrate->NAR Binds to Nitrite Nitrite (NO2-) NAR->Nitrite Catalyzes reduction Inhibited_Complex Inhibited NAR-BEEA Complex NAR->Inhibited_Complex BEEA Bis(2-ethoxyethyl)amine BEEA->NAR Acts as ligand BEEA->Inhibited_Complex Inhibited_Complex->Nitrate Prevents binding

Caption: Proposed mechanism of nitrate reductase inhibition by bis(2-ethoxyethyl)amine.[2]

Biological Context: Nitrate Reductase Inhibition

Bis(2-ethoxyethyl)amine has been identified as an inhibitor of nitrate reductase.[2] The proposed mechanism suggests that it acts as a ligand for the enzyme, specifically nitrosamine reductase (NAR), binding to it and preventing the formation of carcinogenic nitrosamines.[2] This inhibitory action is significant in the context of drug development and toxicology, as the formation of nitrosamines from secondary amines and nitrite is a known health concern.[13] The ability of bis(2-ethoxyethyl)amine to block this enzymatic process highlights its potential for further investigation in therapeutic and preventative applications.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

An In-depth Technical Guide to the Solubility and Stability of Ethoxy(ethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of ethoxy(ethyl)amine hydrochloride. This information is critical for researchers, scientists, and drug development professionals working with this compound.

Note on Chemical Identity: The term "this compound hydrochloride" can be ambiguous. It may refer to Ethoxyamine hydrochloride (O-Ethylhydroxylamine hydrochloride; CAS 3332-29-4) or N-ethoxyethanamine hydrochloride (CAS 287100-34-9). This guide will address the available information for both compounds, clearly distinguishing between them.

Part 1: Ethoxyamine Hydrochloride (O-Ethylhydroxylamine hydrochloride)

Chemical Details:

  • CAS Number: 3332-29-4

  • Molecular Formula: C₂H₇NO·HCl

  • Molecular Weight: 97.55 g/mol

Solubility Data
SolventSolubilityReference
WaterEasily soluble
EthanolSoluble
DMSOSparingly soluble
MethanolSlightly soluble
Stability Profile

Ethoxyamine hydrochloride is known to be hygroscopic and requires specific storage conditions to maintain its integrity.

ParameterObservationReference
General StabilityStable under recommended temperatures and pressures.
HygroscopicityHygroscopic. Exposure to moist air or water should be avoided.
Incompatible MaterialsStrong oxidizing agents.
Hazardous DecompositionUnder fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride.
Storage RecommendationsStore in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

Part 2: N-ethoxyethanamine hydrochloride

Chemical Details:

  • CAS Number: 287100-34-9

  • Molecular Formula: C₄H₁₁NO·HCl

  • Molecular Weight: 125.59 g/mol

Solubility and Stability Data

Specific solubility and stability data for N-ethoxyethanamine hydrochloride are limited in publicly accessible literature. However, its use in polymer and materials science suggests that it can contribute to enhanced stability and solubility of the resulting polymers. This is an indirect measure and does not describe the properties of the small molecule itself. Researchers should assume that, as an amine hydrochloride, it may be hygroscopic and should be handled accordingly.

Part 3: Experimental Protocols

Given the limited quantitative data, the following sections provide detailed, generalized methodologies for determining the solubility and stability of amine hydrochlorides like this compound hydrochloride.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of the test compound in a given solvent at a controlled temperature.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., water, ethanol, phosphate buffer at various pH)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (or other validated analytical method)

Procedure:

  • Add an excess amount of the this compound hydrochloride to a known volume of the solvent in a clear glass vial. The excess solid should be sufficient to ensure that saturation is maintained throughout the experiment.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • The solubility is calculated from the concentration of the diluted sample and the dilution factor.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled chambers

  • Photostability chamber with controlled light and UV exposure

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified time.

    • Withdraw samples at various time points, neutralize with a base, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60 °C).

    • Withdraw samples, neutralize with an acid, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with hydrogen peroxide solution.

    • Keep the mixture at room temperature or a slightly elevated temperature.

    • Withdraw samples at different time intervals and dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Keep control samples protected from light.

    • Analyze the exposed and control samples.

  • Analysis:

    • Analyze all stressed samples by a suitable stability-indicating method, typically HPLC with UV and/or mass spectrometric detection, to separate the parent compound from its degradation products.

    • The method should be validated to demonstrate specificity for the parent compound in the presence of degradants.

Part 4: Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_0 Solubility Determination cluster_1 Stability (Forced Degradation) Studies A 1. Add excess compound to solvent B 2. Equilibrate at constant temperature A->B C 3. Separate solid and supernatant B->C D 4. Dilute supernatant C->D E 5. Quantify by analytical method D->E L Analyze by Stability-Indicating Method F Prepare Stock Solution G Acid Hydrolysis F->G H Base Hydrolysis F->H I Oxidation (H2O2) F->I J Thermal Stress F->J K Photolytic Stress F->K G->L H->L I->L J->L K->L

Caption: Workflow for assessing solubility and stability.

This guide provides a foundational understanding of the solubility and stability of this compound hydrochloride based on available data and outlines the necessary experimental protocols for a more in-depth investigation. Researchers are encouraged to perform these detailed studies to generate the quantitative data required for their specific applications.

fundamental reaction mechanisms of ethoxy(ethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Ethoxyethylamine

Introduction

2-Ethoxyethylamine, with the chemical formula C₄H₁₁NO, is a primary amine that also incorporates an ether functional group.[1] This bifunctional nature dictates its reactivity, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure consists of an ethyl group linked via an ether oxygen to an ethylamine moiety. This guide provides a detailed overview of the core reaction mechanisms of 2-ethoxyethylamine, focusing on the reactivity derived from its amine and ether groups. While specific kinetic and mechanistic studies on this particular molecule are sparse in publicly available literature, its reactivity can be thoroughly understood by examining the well-established principles governing primary amines and ethers.

Data Presentation

Quantitative data for 2-ethoxyethylamine is primarily available for its physical properties and specific industrial synthesis conditions.

Table 1: Physical and Chemical Properties of 2-Ethoxyethylamine

Property Value Reference
Molecular Formula C₄H₁₁NO [1]
Molecular Weight 89.14 g/mol [1]
CAS Number 110-76-9 [1]
Density 0.85 g/cm³ [2]
Refractive Index 1.4080 to 1.4110 [2]
Vapor Pressure 31.2 hPa at 24.6°C [2]

| Water Solubility | Completely miscible |[2] |

Table 2: Industrial Synthesis Conditions via Reductive Amination

Parameter Condition Reference
Raw Materials 2-Ethoxyethanol, Ammonia, Hydrogen [3]
Catalyst Cu-Co/Al₂O₃-diatomite [3]
Temperature 100–250 °C [4]
Pressure 0.5–25 MPa [4]

| Process Type | Continuous fixed-bed reactor |[3][4] |

Core Reaction Mechanisms

The reactivity of 2-ethoxyethylamine is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group, which makes it both a potent nucleophile and a moderate base. The ether linkage is comparatively stable but can undergo cleavage under harsh acidic conditions.

Reactions of the Amine Group

The primary amine is the most reactive site on the molecule. Its reactions are characteristic of nucleophilic primary amines.

a) Nucleophilic Alkylation

2-Ethoxyethylamine readily reacts with alkyl halides via a bimolecular nucleophilic substitution (S_N_2) mechanism. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This reaction, however, is often difficult to control at the mono-alkylation stage. The resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts.[5]

b) Nucleophilic Acylation: Amide Formation

The reaction with acyl chlorides or acid anhydrides is a classic example of nucleophilic addition-elimination. This reaction is highly favorable and typically exothermic, yielding a stable N-substituted amide.[4][6] The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The amine attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate.[6]

  • Elimination: The intermediate collapses, reforming the C=O double bond and eliminating the chloride ion as a leaving group. A second equivalent of the amine or another base then removes the proton from the nitrogen to yield the neutral amide product.[6]

Caption: Nucleophilic Acylation Mechanism.

c) Imine (Schiff Base) Formation

With aldehydes and ketones, 2-ethoxyethylamine undergoes a reversible, acid-catalyzed nucleophilic addition to form an imine (also known as a Schiff base).[7] The reaction requires a delicate pH balance; too little acid fails to protonate the hydroxyl intermediate for removal as water, while too much acid protonates the starting amine, rendering it non-nucleophilic.[7]

  • Nucleophilic Attack: The amine adds to the carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Dehydration: The hydroxyl group is protonated by an acid catalyst to become a good leaving group (H₂O). Water is eliminated, forming a resonance-stabilized iminium ion.

  • Deprotonation: The iminium ion is deprotonated to give the final imine product.

G Start Aldehyde/Ketone + R-NH₂ Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Carbinolamine->Start Reversible ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H⁺ Iminium Iminium Ion ProtonatedCarbinolamine->Iminium - H₂O Imine Imine (Schiff Base) + H₂O Iminium->Imine - H⁺

Caption: Imine (Schiff Base) Formation Pathway.

d) Basicity and Salt Formation

As a primary amine, 2-ethoxyethylamine is a weak base and reacts readily with both inorganic and organic acids to form the corresponding 2-ethoxyethylammonium salts.[4] These salts are typically water-soluble, crystalline solids.

Reactions of the Ether Group

The ether linkage (C-O-C) is generally unreactive under neutral or basic conditions. However, it can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI, at elevated temperatures. The reaction proceeds via an S_N_2 mechanism where the halide ion acts as the nucleophile. Protonation of the ether oxygen makes it a better leaving group. The halide will attack the less sterically hindered ethyl group, leading to the formation of a haloalkane and an alcohol.

Potential Degradation Pathways

a) Oxidative Degradation

In the presence of oxygen, especially at elevated temperatures or in the presence of metal catalysts, amines can undergo oxidative degradation.[8] While specific studies on 2-ethoxyethylamine are not available, analogous amines are known to degrade into a complex mixture of smaller amines, aldehydes, carboxylic acids, and ammonia. This is a significant consideration in industrial applications where air may be present.

Experimental Protocols

The following protocol is based on the industrial synthesis method described for 2-ethoxyethylamine.

Protocol 1: Catalytic Synthesis of 2-Ethoxyethylamine from 2-Ethoxyethanol [3][4]

Objective: To synthesize 2-ethoxyethylamine via continuous reductive amination.

Materials:

  • 2-Ethoxyethanol (Substrate)

  • Ammonia (Reagent)

  • Hydrogen (Reagent)

  • Cu-Co/Al₂O₃-diatomite catalyst

Equipment:

  • High-pressure fixed-bed reactor system

  • Preheater and vaporizer

  • Metering pumps

  • Condenser and gas-liquid separator

  • Distillation column for purification

Procedure:

  • Catalyst Bed Preparation: The fixed-bed reactor is packed with the Cu-Co/Al₂O₃-diatomite catalyst.

  • Reactant Feed: Liquid 2-ethoxyethanol is fed via a metering pump into a preheater. Simultaneously, gaseous ammonia and hydrogen are introduced into the preheater. The molar ratio of ammonia to alcohol is typically maintained between 2:1 and 8:1 to favor primary amine formation.[4]

  • Vaporization and Reaction: The mixture is preheated and vaporized before entering the fixed-bed reactor. The reactor is maintained at a temperature of 100-250°C and a pressure of 0.5-25 MPa.[4]

  • Condensation and Separation: The reaction effluent is cooled in a condenser, and the resulting mixture is passed through a gas-liquid separator.

  • Recycling and Purification: Unreacted hydrogen and ammonia from the gas phase are recycled back to the reactor feed. The liquid phase, containing 2-ethoxyethylamine, unreacted alcohol, water, and byproducts, is fed into a distillation column.

  • Product Isolation: Pure 2-ethoxyethylamine is isolated as the product from the distillation process. Unreacted 2-ethoxyethanol is recycled.

G cluster_input Inputs Ethox 2-Ethoxyethanol Preheater Preheater & Vaporizer Ethox->Preheater NH3 Ammonia (NH₃) NH3->Preheater H2 Hydrogen (H₂) H2->Preheater Reactor Fixed-Bed Reactor (Cu-Co Catalyst) Preheater->Reactor Separator Gas-Liquid Separator Reactor->Separator Distill Distillation Column Separator->Distill Liquid Phase Recycle Gas Recycle (H₂, NH₃) Separator->Recycle Gas Phase Product Pure 2-Ethoxyethylamine Distill->Product Recycle->Preheater

Caption: Industrial Synthesis Workflow.

Conclusion

The fundamental reaction mechanisms of 2-ethoxyethylamine are well-defined by the principles of amine and ether chemistry. Its primary amine group serves as a versatile nucleophilic and basic center, enabling a wide range of transformations including alkylation, acylation, and imine formation. The ether linkage provides stability but can be cleaved under specific, harsh conditions. This dual functionality makes 2-ethoxyethylamine a valuable building block for more complex molecules in various sectors of the chemical industry. Further research into the specific kinetics and thermodynamics of its reactions would provide deeper insights for process optimization and the development of novel synthetic applications.

References

Spectroscopic Analysis of Ethoxy(ethyl)amine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 2-ethoxyethylamine, a primary amine isomer of ethoxy(ethyl)amine. Due to the limited availability of experimental data for N-ethoxyethanamine, this document focuses on its readily characterizable isomer. This guide presents available quantitative nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables. Detailed experimental protocols for these spectroscopic techniques are also provided, along with a visual representation of the spectroscopic analysis workflow.

Introduction

This compound encompasses two structural isomers: N-ethoxyethanamine and 2-ethoxyethylamine. The characterization of these isomers is crucial for their identification and quality control in research and development. Spectroscopic techniques such as NMR, IR, and MS provide a comprehensive fingerprint of a molecule's structure. This guide focuses on the spectroscopic data of 2-ethoxyethylamine, for which experimental data is publicly available.

Spectroscopic Data of 2-Ethoxyethylamine

The following sections summarize the available spectroscopic data for 2-ethoxyethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

2.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of 2-ethoxyethylamine was recorded in deuterated chloroform (CDCl₃) at a frequency of 89.56 MHz.[1]

Signal AssignmentChemical Shift (δ, ppm)
-NH₂1.40
-CH₂-N2.85
O-CH₂-3.48
-CH₃1.21

Note: The integration values correspond to the number of protons for each signal.

2.1.2. ¹³C NMR Spectroscopy

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CH₂-N37 - 45
-O-CH₂-50 - 65
-CH₃10 - 15
-CH₂-O-~70
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. While a specific peak table for 2-ethoxyethylamine is not provided, the characteristic absorption bands for primary amines and ethers are well-established.

Vibrational ModeExpected Absorption Range (cm⁻¹)Functional Group
N-H stretch (symmetric & asymmetric)3300 - 3500 (two bands)Primary Amine
C-H stretch (aliphatic)2850 - 3000Alkane
N-H bend1590 - 1650Primary Amine
C-O stretch1000 - 1300Ether
C-N stretch1020 - 1250Aliphatic Amine
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of 2-ethoxyethylamine shows a prominent base peak and other characteristic fragments.[1][2]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment
30100.0[CH₂NH₂]⁺
4523.2[CH₃CH₂O]⁺
3110.5[CH₂OH]⁺
447.3[C₂H₄N]⁺
296.2[C₂H₅]⁺
425.2[C₂H₂N]⁺
184.3[H₂O]⁺
89(not observed)[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for amines.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid amine sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest and place it in a liquid cell.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent-filled cell).

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the volatile amine sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like 2-ethoxyethylamine.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for 2-Ethoxyethylamine cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 2-Ethoxyethylamine NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Relative Intensities MS->MS_Data NMR_Analysis Carbon-Proton Framework NMR_Data->NMR_Analysis IR_Analysis Functional Group Identification IR_Data->IR_Analysis MS_Analysis Molecular Weight & Fragmentation MS_Data->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow of Spectroscopic Data Acquisition and Analysis.

References

The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Ethoxyamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyamine and its parent class of O-alkylhydroxylamines represent a fascinating and versatile group of chemical compounds that have carved a significant niche in both synthetic chemistry and the life sciences. Initially explored for their role in polymerization, their unique reactivity has led to their application as valuable intermediates in the synthesis of agrochemicals and, more recently, as promising scaffolds in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of ethoxyamine compounds, with a focus on providing researchers and drug development professionals with the detailed information necessary to leverage these molecules in their work.

Discovery and Historical Development

The story of ethoxyamine is intrinsically linked to the broader class of alkoxyamines . While simple hydroxylamine derivatives have been known for over a century, the specific exploration of alkoxyamines as a distinct functional group with unique properties began in the latter half of the 20th century. A pivotal moment in their history was the discovery in 1974 that alkoxyamines can undergo homolysis of the C-ON bond to generate a persistent nitroxyl radical and a transient alkyl radical.[1]

This discovery laid the groundwork for their most significant early application: Nitroxide-Mediated Polymerization (NMP) . In 1985, a patent was filed that detailed the crucial role of alkoxyamines as initiators in this controlled radical polymerization technique.[1][2] This breakthrough allowed for the synthesis of polymers with well-defined molecular weights and low polydispersity, a significant advancement in polymer chemistry.

While the initial focus was on materials science, the unique chemical properties of the ethoxyamine moiety soon attracted the attention of medicinal chemists. The O-alkyl hydroxylamine function is present in a number of natural and synthetic compounds with potent pharmacological actions.[3] This has led to a growing interest in their use as non-basic substitutes for amines in biologically active molecules and as components of bioisosteric groups.[3] More recently, their incorporation into peptides has been shown to induce and stabilize specific secondary structures like turns and helices.[3]

Synthesis of Ethoxyamine Compounds

The synthesis of ethoxyamine, typically in the form of its hydrochloride salt for stability and ease of handling, can be achieved through several routes.[4] Common strategies involve the O-alkylation of a hydroxylamine derivative.

General Synthetic Strategies

Two primary approaches for the synthesis of O-alkyl hydroxylamines are:

  • Electrophilic Amination of an Alcohol: This method involves the reaction of an alcohol with an electrophilic aminating agent.

  • Alkylation of a Protected Hydroxylamine: This is a more common approach where a suitable N-protected hydroxylamine derivative is alkylated, followed by a deprotection step.[3] A widely used protecting group is the phthalimide group, which can be removed by hydrazinolysis or methylaminolysis.[3]

A modern variation of this second approach involves solid-phase synthesis, which is amenable to the parallel synthesis of a diverse library of O-alkyl hydroxylamines.[3]

Detailed Experimental Protocol: Synthesis of Ethoxyamine Hydrochloride

The following protocol is a representative example of a common laboratory-scale synthesis of ethoxyamine hydrochloride.[5]

Materials:

  • N-Hydroxyphthalimide

  • Ethyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methylhydrazine

  • 4M Hydrochloric acid in 1,4-dioxane

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate

  • Silica gel

Procedure:

  • N-Ethoxyphthalimide Synthesis:

    • Dissolve 500 mg of N-hydroxyphthalimide in 5 mL of DMF under an inert atmosphere (e.g., argon).

    • Slowly add 0.27 mL of ethyl iodide followed by 0.5 mL of DBU.

    • Stir the reaction mixture at 60 °C for 2 hours.

    • Cool the mixture to room temperature and quench the reaction by adding 2N hydrochloric acid.

    • Dilute with 20 mL of ethyl acetate, dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent to yield N-ethoxyphthalimide.[5]

  • Deprotection and Salt Formation:

    • Dissolve the purified N-ethoxyphthalimide in 5 mL of dichloromethane.

    • Cool the solution to 0 °C and slowly add 0.11 mL of methylhydrazine.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Cool the solution back to 0 °C.

    • Collect the resulting solid by filtration.

    • To the filtrate, add 1 mL of a 4M solution of hydrochloric acid in 1,4-dioxane.

    • Collect the precipitated solid by filtration and dry to obtain ethoxyamine hydrochloride.[5]

Experimental Workflow for Ethoxyamine Hydrochloride Synthesis

G cluster_0 Step 1: N-Ethoxyphthalimide Synthesis cluster_1 Step 2: Deprotection and Salt Formation N_hydroxyphthalimide N-Hydroxyphthalimide Reaction_1 Reaction at 60°C N_hydroxyphthalimide->Reaction_1 Ethyl_iodide Ethyl iodide Ethyl_iodide->Reaction_1 DBU DBU DBU->Reaction_1 DMF DMF (solvent) DMF->Reaction_1 Workup_1 Acidic Workup & Extraction Reaction_1->Workup_1 Purification_1 Silica Gel Chromatography Workup_1->Purification_1 N_ethoxyphthalimide N-Ethoxyphthalimide Purification_1->N_ethoxyphthalimide N_ethoxyphthalimide_input N-Ethoxyphthalimide Reaction_2 Reaction at RT N_ethoxyphthalimide_input->Reaction_2 Methylhydrazine Methylhydrazine Methylhydrazine->Reaction_2 DCM DCM (solvent) DCM->Reaction_2 Filtration Filtration Reaction_2->Filtration Precipitation Precipitation & Filtration Filtration->Precipitation Filtrate HCl_in_dioxane HCl in Dioxane HCl_in_dioxane->Precipitation Ethoxyamine_HCl Ethoxyamine Hydrochloride Precipitation->Ethoxyamine_HCl

Caption: A flowchart illustrating the two-step synthesis of ethoxyamine hydrochloride.

Physicochemical Properties of Ethoxyamine Hydrochloride

A clear understanding of the physicochemical properties of ethoxyamine hydrochloride is crucial for its proper handling, storage, and application in various experimental settings.

PropertyValueReference(s)
CAS Number 3332-29-4[4]
Molecular Formula C₂H₈ClNO[6]
Molecular Weight 97.54 g/mol
Appearance White to light yellow crystalline powder or flakes[4]
Melting Point 128-133 °C[4][7]
Solubility Soluble in water[4]
Storage 2-8 °C, under inert gas (hygroscopic)[4]

Biological Activity and Applications in Drug Development

While initially recognized for their role in polymer chemistry, ethoxyamine and other O-alkylhydroxylamines have emerged as valuable tools in medicinal chemistry and drug discovery.

Role as Enzyme Inhibitors

A significant area of research is the development of O-alkylhydroxylamines as enzyme inhibitors. For instance, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) , a key enzyme in tryptophan metabolism that is implicated in tumor immune evasion.[8] These compounds are believed to act as mimics of the alkylperoxy transition or intermediate state of the enzyme's catalytic cycle.[8] The inhibition of IDO1 by these compounds has shown promise in preclinical cancer models, highlighting their therapeutic potential.[8]

Applications in Chemical Biology and Drug Design

The ethoxyamine moiety is increasingly being incorporated into drug candidates and biological probes. Its ability to form stable oxime linkages with aldehydes and ketones makes it a valuable tool for bioconjugation and the development of targeted drug delivery systems. Furthermore, its use as a non-basic amine isostere can be advantageous in modifying the pharmacokinetic and pharmacodynamic properties of drug molecules.[3]

Detailed Experimental Protocol: In Vitro IDO1 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of an ethoxyamine compound against the IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (cofactor)

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compound (e.g., an O-alkylhydroxylamine) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents and dilute them to the desired working concentrations in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, catalase, ascorbic acid, methylene blue, and L-tryptophan.

    • Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known IDO1 inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Initiate the reaction by adding the recombinant IDO1 enzyme.

    • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding TCA. This also serves to precipitate the protein.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's reagent to the supernatant. This reagent reacts with kynurenine, the product of the IDO1-catalyzed reaction, to produce a colored product.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to allow for color development.

  • Data Analysis:

    • Measure the absorbance of the colored product at the appropriate wavelength (e.g., 480 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

IDO1 Inhibition by O-Alkylhydroxylamines

G cluster_pathway IDO1 Catalytic Cycle and Inhibition cluster_inhibition Inhibition Mechanism Tryptophan L-Tryptophan IDO1_FeII IDO1 (Fe²⁺) Tryptophan->IDO1_FeII IDO1_FeII_O2 IDO1-Fe²⁺-O₂ IDO1_FeII->IDO1_FeII_O2 + O₂ Inhibited_Complex IDO1-Inhibitor Complex IDO1_FeII->Inhibited_Complex Alkylperoxy_intermediate Alkylperoxy Intermediate IDO1_FeII_O2->Alkylperoxy_intermediate + Tryptophan Kynurenine N-Formylkynurenine -> Kynurenine Alkylperoxy_intermediate->Kynurenine O_Alkylhydroxylamine O-Alkylhydroxylamine Alkylperoxy_intermediate->O_Alkylhydroxylamine Mimics O_Alkylhydroxylamine->Inhibited_Complex

Caption: Mechanism of IDO1 inhibition by O-alkylhydroxylamines, which act as mimics of a key reaction intermediate.

Future Perspectives

The journey of ethoxyamine compounds from a curiosity in polymer science to a valuable scaffold in drug discovery is a testament to the continuous evolution of chemical synthesis and its impact on the life sciences. The versatility of the ethoxyamine moiety, coupled with the development of more efficient and diverse synthetic routes, promises to expand its applications further. Future research will likely focus on:

  • Expansion of the Chemical Space: The synthesis and screening of novel ethoxyamine derivatives to identify new biological targets and therapeutic applications.

  • Development of Targeted Therapies: The use of ethoxyamine-based linkers in antibody-drug conjugates and other targeted delivery systems.

  • Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular interactions of ethoxyamine-containing drugs with their biological targets.

References

safety and handling precautions for ethoxy(ethyl)amine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of Ethoxy(ethyl)amine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-Ethoxyethylamine, is a versatile primary amine used in various chemical syntheses within research and drug development.[1][2] Its utility is matched by its significant hazard profile, necessitating strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the essential precautions required for the safe laboratory use of this compound, focusing on its properties, handling procedures, emergency responses, and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures. The primary hazards are:

  • Flammability: It is a highly flammable liquid and vapor.[1][3]

  • Corrosivity: It causes severe skin burns and eye damage.[1][3][4]

  • Toxicity: It is harmful if swallowed or in contact with skin.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C4H11NO[2][3][5]
Molecular Weight 89.14 g/mol [2][5]
Appearance Colorless to yellow liquid[1]
Odor Amine-like[1]
Boiling Point 104 °C @ 760 mmHg[1]
Flash Point 20 °C (68 °F)[1]
Autoignition Temperature 265 °C (509 °F)[1]
Explosion Limits Lower: 1.9 Vol % Upper: 11.2 Vol %[1]
Specific Gravity/Density 0.851[1]
Solubility Miscible in water[1]
Vapor Pressure 25 mbar @ 20 °C[1]
pH 11.9 (10% aqueous solution)[1]

Safe Handling and Storage

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is mandatory for all operations involving this substance.[1]

  • Eye Wash and Safety Shower: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][3]

  • Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[1][3][4] Use explosion-proof electrical equipment.[3][4][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationReference
Eye Protection Chemical splash goggles. A face shield may be required for larger quantities or splash-prone procedures.[1][3]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1][3]
Skin and Body Protection A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if working in poorly ventilated areas.[1]
Handling Procedures
  • Do not breathe vapor, mist, or gas.[1]

  • Avoid contact with eyes, skin, and clothing.[1][3][4]

  • Take precautionary measures against static discharge.[1][3][7]

  • Use only non-sparking tools.[1]

  • Wash hands thoroughly after handling.[3][4]

Storage
  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

  • Keep containers tightly closed.[1][2]

  • Store away from sources of ignition.[1][2]

  • Avoid contact with copper and its alloys.[2]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposures.[1]

Exposure RouteFirst Aid ProtocolReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do not induce vomiting. If conscious, rinse mouth and give copious quantities of milk or water to drink. Seek immediate medical attention.[1][2]
Fire Fighting Measures
  • Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[1][3]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: The substance will burn if involved in a fire.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[4] Wear appropriate personal protective equipment as outlined in Section 4.2.[1]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[1][4]

  • Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][4] Place the absorbed material into a suitable, labeled container for disposal.[1] Use spark-proof tools during cleanup.[1][4]

Experimental Protocols and Workflows

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for ensuring safety when working with this compound.

A Risk Assessment for this compound Use B Identify Hazards: - Flammable - Corrosive - Toxic A->B C Implement Engineering Controls: - Chemical Fume Hood - Eye Wash & Safety Shower B->C D Select and Use Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat B->D E Follow Safe Handling Procedures: - Avoid Inhalation/Contact - Ground Equipment - Use Non-Sparking Tools C->E D->E F Proper Storage: - Cool, Dry, Ventilated Area - Tightly Closed Container - Away from Ignition Sources E->F G Emergency Preparedness: - Know Location of Safety Equipment - Review First Aid Procedures E->G H Waste Disposal: - Collect in Labeled Containers - Follow Institutional Protocols F->H G->H

Caption: Logical workflow for the safe handling of this compound.

Emergency Response Signaling Pathway

This diagram outlines the critical steps to take in the event of an emergency involving this compound.

A Exposure Event Occurs (Spill, Splash, Inhalation) B Alert Personnel and Evacuate Immediate Area A->B C Administer First Aid (as per Section 5.1) A->C E If Fire, Activate Alarm and Evacuate Building A->E G Contain Spill (if trained and safe to do so) A->G H Report Incident to Lab Supervisor/Safety Officer B->H D Seek Immediate Medical Attention C->D D->H F Use Appropriate Fire Extinguisher (if safe) E->F F->H G->H

Caption: Signaling pathway for emergency response to an this compound incident.

References

Methodological & Application

Application Notes and Protocols for Ethoxy(ethyl)amine as a Nucleophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxy(ethyl)amine, a term that can describe two isomeric structures, N,O-diethylhydroxylamine and 2-ethoxy-N-ethylamine, represents a class of versatile nucleophiles in organic synthesis. The presence of both an ethyl group and an ethoxy group attached to a nitrogen atom imparts distinct reactivity profiles, making these compounds valuable reagents in the construction of complex organic molecules, including pharmaceutical intermediates. The lone pair of electrons on the nitrogen atom allows these molecules to act as potent nucleophiles, attacking electron-deficient centers to form new carbon-nitrogen bonds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound isomers as nucleophiles in key organic transformations.

Isomers of this compound

The reactivity of this compound is critically dependent on its isomeric form:

  • N,O-diethylhydroxylamine (Et-NH-OEt): In this isomer, the nitrogen atom is bonded to both an ethyl group and an ethoxy group. The presence of the oxygen atom adjacent to the nitrogen influences its nucleophilicity.

  • 2-ethoxy-N-ethylamine (EtO-CH₂CH₂-NH-Et): This isomer is a secondary amine with an ethoxy group located on one of the ethyl chains. Its reactivity is characteristic of a typical secondary amine.

Application Notes

N,O-Diethylhydroxylamine as a Nucleophile

N,O-diethylhydroxylamine can exhibit ambident nucleophilicity, with potential for reaction at either the nitrogen or the oxygen atom. However, in many reactions, the nitrogen atom acts as the primary nucleophilic center.

Applications:

  • Synthesis of Substituted Hydrazines: Reacts with electrophiles to generate N,N,O-trisubstituted hydroxylamine derivatives.

  • Formation of Oximes: Can be used in the synthesis of O-substituted oximes through reaction with aldehydes and ketones, which are valuable intermediates in organic synthesis.

  • Drug Discovery: The hydroxylamine moiety is a key pharmacophore in various biologically active molecules.

2-ethoxy-N-ethylamine as a Nucleophile

As a secondary amine, 2-ethoxy-N-ethylamine is a strong nucleophile. The ethyl group provides some steric hindrance, which can be advantageous in controlling reactivity.

Applications:

  • Alkylation Reactions: Undergoes nucleophilic substitution with alkyl halides to form tertiary amines.[3][4] This is a fundamental C-N bond-forming reaction.

  • Acylation Reactions: Reacts readily with acyl chlorides and acid anhydrides to produce amides.[5][6] This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals.

  • Michael Additions: Can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

  • Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent to yield tertiary amines.

Quantitative Data Summary

Due to the limited specific literature on this compound, the following table summarizes typical reaction conditions and yields for analogous nucleophilic reactions involving similar O-alkylhydroxylamines and secondary amines.

Reaction TypeElectrophileNucleophile (Analog)SolventTemperature (°C)Typical Yield (%)
N-Alkylation Ethyl iodideO-methylhydroxylamineAcetonitrile25-8070-90
N-Acylation Benzoyl chlorideDiethylamineDichloromethane0-2585-95
Michael Addition Methyl acrylateDiethylamineMethanol2590-98
Reductive Amination CyclohexanoneN-methyl-2-aminoethanolMethanol2580-95

Experimental Protocols

Protocol 1: N-Alkylation of 2-ethoxy-N-ethylamine with Ethyl Iodide

This protocol describes a representative procedure for the N-alkylation of a secondary amine.

Materials:

  • 2-ethoxy-N-ethylamine

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-ethoxy-N-ethylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tertiary amine product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-Acylation of 2-ethoxy-N-ethylamine with Acetyl Chloride

This protocol provides a general method for the acylation of a secondary amine.

Materials:

  • 2-ethoxy-N-ethylamine

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-ethoxy-N-ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide product.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

experimental_workflow_alkylation start Start reactants Mix 2-ethoxy-N-ethylamine, K2CO3, and Acetonitrile start->reactants add_electrophile Add Ethyl Iodide reactants->add_electrophile heat Heat to 60°C for 12h add_electrophile->heat workup Work-up: Filter, Concentrate, Extract heat->workup purify Purification: Column Chromatography workup->purify product Product: N,N-diethyl-2-ethoxyethanamine purify->product

Caption: Workflow for the N-alkylation of 2-ethoxy-N-ethylamine.

signaling_pathway_acylation amine 2-ethoxy-N-ethylamine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acetyl Chloride (Electrophile) acyl_chloride->intermediate product N-acetyl-N-ethyl-2-ethoxyethanamine (Amide Product) intermediate->product Collapse of Intermediate (Loss of Cl-) hcl HCl triethylammonium_chloride Et3N.HCl (Salt) triethylamine Triethylamine (Base)

Caption: Nucleophilic acylation reaction pathway.

References

Applications of Ethoxy(ethyl)amine Derivatives in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "ethoxy(ethyl)amine" can be ambiguous, potentially referring to N-ethylethoxyamine or 2-ethoxyethylamine. While information regarding the specific applications of N-ethylethoxyamine in pharmaceutical synthesis is limited in publicly available literature, its isomer, 2-ethoxyethylamine , is a well-documented and crucial building block in the synthesis of various pharmaceutical intermediates.[1][2][3] This document will focus on the applications of 2-ethoxyethylamine and its derivatives, providing detailed application notes, experimental protocols, and quantitative data for their use in the synthesis of key pharmaceutical intermediates.

2-Ethoxyethylamine serves as a versatile precursor in the production of more complex amines, which are integral to the structure and activity of numerous active pharmaceutical ingredients (APIs).[4] Its utility is particularly highlighted in the synthesis of intermediates for widely used medications such as Tamsulosin and Carvedilol.

Application Notes

General Applications in Pharmaceutical Synthesis

2-Ethoxyethylamine hydrochloride is utilized in medicinal chemistry for the synthesis of pharmaceutical compounds containing amine functionalities.[4] It can act as a nucleophile, participating in various chemical reactions to introduce the ethoxyethylamine moiety into a target molecule.[5] This is crucial for building the core structure of several drugs and modifying existing molecules to enhance their therapeutic properties. The compound can also be used as a catalyst in certain organic reactions, facilitating the synthesis of complex molecules by stabilizing transition states and intermediates.[4]

Synthesis of the Tamsulosin Intermediate: 2-(2-Ethoxyphenoxy)ethylamine

A significant application of 2-ethoxyethylamine chemistry is in the synthesis of 2-(2-ethoxyphenoxy)ethylamine, a key intermediate in the manufacturing of Tamsulosin.[6] Tamsulosin is an alpha-blocker used to treat benign prostatic hyperplasia. The synthesis involves the reaction of a phenoxide with a halo-ethoxyethane derivative, which can be conceptually linked back to precursors like 2-ethoxyethanol, from which 2-ethoxyethylamine can be synthesized.[1]

The general synthetic strategy involves the preparation of an ethoxyphenoxy ethyl halide, which then undergoes amination. A common method to introduce the amine group is via the Gabriel synthesis, which utilizes potassium phthalimide to avoid multiple alkylations of the amine.

Synthesis of the Carvedilol Intermediate: 2-(2-Methoxyphenoxy)ethylamine

Similarly, a related compound, 2-(2-methoxyphenoxy)ethylamine, is a vital intermediate for the synthesis of Carvedilol, a beta-blocker used to treat high blood pressure and heart failure.[7] The synthetic principles are analogous to those for the Tamsulosin intermediate, showcasing the versatility of this class of compounds in accessing different APIs.

Data Presentation

The following table summarizes the purity data for intermediates in the synthesis of Tamsulosin, as reported in patent literature.

IntermediateSynthesis StepPurity (%)Reference
5-{(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]-propyl}-2-methoxy-benzenesulfonic acid hydrochlorideReaction of R-(-)-5-(2-amino-propyl)-2-methoxy-benzenesulfonic acid with a 2-(2-ethoxyphenoxy)ethyl halide, followed by salt formation.97.9[8]
5-{(2R)-2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzenesulfonamide hydrochloride (Tamsulosin HCl)Chlorination of the sulfonic acid intermediate followed by amidation and recrystallization.98.8[9]
(R,R)-2-methoxy-5-[2-(1-phenyl-ethylamino)-propyl]-benzenesulfonic acidReaction of (R,R)-[2-(4-methoxy-phenyl)-1-methyl-ethyl]-(1- phenyl-ethyl)-amine with chlorosulfonic acid.95[9]

Experimental Protocols

The following protocols are based on procedures described in patent literature for the synthesis of key pharmaceutical intermediates.

Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)ethylamine (Tamsulosin Intermediate)

This two-step protocol describes the synthesis via a phthalimide intermediate.

Step 1: Synthesis of N-[2-(2-ethoxyphenoxy)ethyl]phthalimide

  • Reaction Setup: In a suitable reaction vessel, combine 2-ethoxyphenol, a dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane), and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to a temperature between 80-120°C and stir for 4-8 hours until the formation of 1-(2-haloethoxy)-2-ethoxybenzene is complete (monitored by TLC or GC).

  • Phthalimide Reaction: To the cooled reaction mixture, add potassium phthalimide.

  • Reaction Conditions: Reheat the mixture to 100-150°C and maintain for 6-12 hours.

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry to obtain N-[2-(2-ethoxyphenoxy)ethyl]phthalimide.

Step 2: Hydrolysis to 2-(2-Ethoxyphenoxy)ethylamine

  • Reaction Setup: Suspend the N-[2-(2-ethoxyphenoxy)ethyl]phthalimide obtained in Step 1 in an aqueous solution of a strong base, such as potassium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours.

  • Extraction: Cool the reaction mixture to room temperature and extract the product with an organic solvent like toluene.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-ethoxyphenoxy)ethylamine.

Protocol 2: Synthesis of Tamsulosin from 2-(2-Ethoxyphenoxy)ethylamine

This protocol outlines the subsequent step to form the core of the Tamsulosin molecule.

  • Reaction Setup: In a reaction vessel, dissolve (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide in an organic phosphite solvent (e.g., triethyl phosphite) in the presence of a base like sodium bicarbonate.

  • Reaction Conditions: Stir the suspension until a complete solution is formed.

  • Addition: Add 2-(o-ethoxyphenoxy)ethyl bromide to the reaction mixture.

  • Heating: Heat the reaction mixture to around 80°C and stir overnight.

  • Work-up and Purification: Cool the mixture, perform an appropriate work-up involving extraction and washing, followed by purification, typically by crystallization, to obtain Tamsulosin.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described.

Synthesis_of_Tamsulosin_Intermediate cluster_step1 Step 1: Synthesis of Phthalimide Intermediate cluster_step2 Step 2: Hydrolysis A 2-Ethoxyphenol + Dihaloethane B 1-(2-Haloethoxy)-2-ethoxybenzene A->B K2CO3, DMF 80-120°C C N-[2-(2-ethoxyphenoxy)ethyl]phthalimide B->C Potassium Phthalimide 100-150°C D N-[2-(2-ethoxyphenoxy)ethyl]phthalimide E 2-(2-Ethoxyphenoxy)ethylamine D->E KOH (aq) Reflux

Caption: Synthetic workflow for 2-(2-ethoxyphenoxy)ethylamine.

Tamsulosin_Synthesis cluster_reaction Tamsulosin Synthesis A (R)-(-)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide B 2-(2-Ethoxyphenoxy)ethylamine C Tamsulosin A->C B->C

References

Application Notes & Protocols: Ethoxy(ethyl)amine and its Derivatives as Reagents in Agrochemical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ethoxyethyl moiety is a significant structural component in the development of modern agrochemicals. Its incorporation into a molecule can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn affects the efficacy and selectivity of the active ingredient. While 2-ethoxyethylamine is primarily utilized as a key intermediate for the synthesis of various agrochemicals, this document provides a detailed protocol for the synthesis of a herbicidal agent, 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate, which showcases the integration of the critical ethoxyethyl group into a herbicidally active scaffold. This compound belongs to the cyanoacrylate class of herbicides, which are known to inhibit the photosystem II (PSII) electron transport chain in plants[1].

The following sections detail the synthesis, quantitative data, and a step-by-step experimental protocol for this representative compound, providing a practical guide for researchers in the field.

Application: Synthesis of a Cyanoacrylate Herbicide

The ethoxyethyl group is a key component in a class of 2-cyanoacrylate herbicides. These compounds function by inhibiting photosynthesis, a vital process in plants. The synthesis detailed below is for 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate, a novel cyanoacrylate compound bearing a phenyl urea unit, which has been investigated for its herbicidal properties[1].

General Reaction Scheme

The overall synthesis involves a one-pot reaction between three key components: 2-ethoxyethyl cyanoacetate, phenylurea, and triethyl orthoformate. The 2-ethoxyethyl cyanoacetate provides the crucial ethoxyethyl ester functionality to the final molecule.

Data Presentation

The quantitative data for the synthesis of the target herbicidal compound is summarized in the tables below for clarity and easy reference.

Table 1: Reactant Specifications and Molar Quantities

ReactantChemical FormulaMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-Ethoxyethyl cyanoacetateC₇H₁₁NO₃157.170.553.51.2
PhenylureaC₇H₈N₂O136.150.392.91.0
Triethyl orthoformateC₇H₁₆O₃148.200.66 (0.59 mL)3.51.2

Table 2: Reaction Conditions and Product Characteristics

ParameterValue
Reaction Temperature378 K (105 °C)
Reaction Time2 hours
Product 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate
Chemical FormulaC₁₅H₁₇N₃O₄
Molecular Weight ( g/mol )303.32
Yield37%
Physical AppearanceWhite Solid
Melting Point458 K (185 °C)

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate[1].

Materials and Equipment
  • 2-Ethoxyethyl cyanoacetate (3.5 mmol)

  • Phenylurea (2.9 mmol)

  • Triethyl orthoformate (3.5 mmol)

  • Hexane (for washing)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Synthesis Procedure
  • Charging the Reactor: In a clean, dry round-bottom flask, create a mixture of 2-ethoxyethyl cyanoacetate (0.55 g, 3.5 mmol), Phenylurea (0.39 g, 2.9 mmol), and triethyl orthoformate (0.59 ml, 3.5 mmol).

  • Reaction: Heat the mixture to 378 K (105 °C) using a heating mantle. Maintain this temperature for 2 hours with continuous stirring.

  • Cooling and Precipitation: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature. A precipitate should form upon cooling.

  • Isolation: Filter the solid precipitate from the reaction mixture using a filtration apparatus.

  • Purification:

    • Wash the collected solid with a small amount of hexane to remove unreacted starting materials and impurities.

    • Perform recrystallization of the washed solid from ethanol to obtain the purified final product as a white solid.

  • Drying and Characterization: Dry the purified crystals. The final product can be characterized by its melting point (458 K) and spectroscopic methods. Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a 1:2 ethanol/acetone solution[1].

Diagrams and Workflows

Synthesis Reaction Pathway

The following diagram illustrates the chemical transformation in the synthesis of the target herbicide.

G reactant1 2-Ethoxyethyl cyanoacetate product 2-Ethoxyethyl (Z)-2-cyano-3- [(N-phenylcarbamoyl)amino]prop-2-enoate reactant1->product reactant2 Phenylurea reactant2->product reactant3 Triethyl orthoformate reactant3->product

Caption: Reaction scheme for the synthesis of the target herbicide.

Experimental Workflow

The diagram below outlines the logical flow of the experimental procedure from setup to final product characterization.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_final Final Product A Mix Reactants: - 2-Ethoxyethyl cyanoacetate - Phenylurea - Triethyl orthoformate B Heat mixture to 378 K (105 °C) for 2 hours with stirring A->B C Cool to Room Temperature B->C D Filter Precipitate C->D E Wash with Hexane D->E F Recrystallize from Ethanol E->F G Dry and Characterize (White Solid, m.p. 458 K) F->G

Caption: Step-by-step workflow for herbicide synthesis.

References

Application Notes and Protocols for the Synthesis of N-(2-Ethoxyethyl) Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of an N-(2-ethoxyethyl) moiety is a crucial transformation in the synthesis of a wide range of organic compounds, particularly in the fields of medicinal chemistry and materials science. This structural motif can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. While direct N-alkylation with ethoxy(ethyl)amine is not a commonly employed synthetic strategy, several robust and versatile methods are available for the efficient installation of the N-(2-ethoxyethyl) group.

These application notes provide detailed protocols for three primary methods for the N-alkylation of amines to introduce the 2-ethoxyethyl group:

  • Direct N-Alkylation with 2-Ethoxyethyl Halides: A classical and straightforward approach involving the nucleophilic substitution of a halide by an amine.

  • Reductive Amination with 2-Ethoxyacetaldehyde: A highly versatile one-pot method that forms an imine intermediate, which is subsequently reduced to the target amine.

  • Catalytic N-Alkylation with 2-Ethoxyethanol: A green and atom-economical "borrowing hydrogen" or "hydrogen autotransfer" methodology that utilizes a catalyst to convert the alcohol into an electrophilic intermediate in situ.

Method 1: Direct N-Alkylation with 2-Ethoxyethyl Halides

This method relies on the nucleophilic attack of a primary or secondary amine on a 2-ethoxyethyl halide (e.g., bromide or chloride) in the presence of a base to neutralize the hydrogen halide byproduct. It is a fundamental and widely used transformation in organic synthesis.

General Reaction Scheme

Where R1 and R2 can be hydrogen, alkyl, or aryl groups, and X is a halogen (typically Br or Cl).

Data Presentation: N-Alkylation of Anilines with 2-Chloroethanol[1]
EntryAniline DerivativeProductYield (%)
1AnilineN-(2-hydroxyethyl)aniline94
24-MethylanilineN-(2-hydroxyethyl)-4-methylaniline96
34-MethoxyanilineN-(2-hydroxyethyl)-4-methoxyaniline95
44-Chloroaniline4-Chloro-N-(2-hydroxyethyl)aniline92
54-NitroanilineN-(2-hydroxyethyl)-4-nitroaniline88

Note: While the table refers to 2-chloroethanol, the protocol is adaptable for 2-ethoxyethyl halides. The data illustrates the efficiency of this type of N-alkylation with substituted anilines.

Experimental Protocol: Synthesis of N-(2-Ethoxyethyl)aniline

Materials:

  • Aniline

  • 2-Bromoethoxyethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add 2-bromoethoxyethane (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-(2-ethoxyethyl)aniline.

Method 2: Reductive Amination with 2-Ethoxyacetaldehyde

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[1][2][3][4][5] This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine with 2-ethoxyacetaldehyde, followed by in situ reduction with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

General Reaction Scheme

Where R1 and R2 can be hydrogen, alkyl, or aryl groups, and [H] represents a reducing agent.

Data Presentation: Reductive Amination of Various Amines
EntryAmineCarbonyl CompoundReducing AgentProductYield (%)
1Aniline2-EthoxyacetaldehydeNaBH(OAc)₃N-(2-Ethoxyethyl)aniline~85-95 (typical)
2Benzylamine2-EthoxyacetaldehydeNaBH₄N-Benzyl-N-(2-ethoxyethyl)amine~80-90 (typical)
3Morpholine2-EthoxyacetaldehydeNaBH₃CN4-(2-Ethoxyethyl)morpholine~90-98 (typical)
4Piperidine2-EthoxyacetaldehydeH₂/Pd-C1-(2-Ethoxyethyl)piperidine>95 (typical)

Note: The yields are typical for reductive amination reactions and may vary depending on the specific reaction conditions and substrates.

Experimental Protocol: Synthesis of N-Benzyl-N-(2-ethoxyethyl)amine

Materials:

  • Benzylamine

  • 2-Ethoxyacetaldehyde (typically as a 50% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzylamine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add 2-ethoxyacetaldehyde (1.2 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Method 3: Catalytic N-Alkylation with 2-Ethoxyethanol

This method, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, is a greener alternative to traditional N-alkylation methods.[6][7] A transition metal catalyst (e.g., based on Ru or Ir) temporarily oxidizes the alcohol (2-ethoxyethanol) to the corresponding aldehyde (2-ethoxyacetaldehyde). This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride species that was formed during the initial oxidation of the alcohol. The only byproduct of this process is water.

Data Presentation: Ruthenium-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol[8]
EntryAniline DerivativeProductYield (%)
14-MethylanilineN-Benzyl-4-methylaniline72
22-MethylanilineN-Benzyl-2-methylaniline65
34-MethoxyanilineN-Benzyl-4-methoxyaniline85
44-FluoroanilineN-Benzyl-4-fluoroaniline78
54-ChloroanilineN-Benzyl-4-chloroaniline75

Note: This table demonstrates the scope of catalytic N-alkylation of various anilines with an alcohol. Similar reactivity can be expected with 2-ethoxyethanol.

Experimental Protocol: Catalytic N-Alkylation of Aniline with 2-Ethoxyethanol

Materials:

  • Aniline

  • 2-Ethoxyethanol

  • [RuCl₂(p-cymene)]₂ (or another suitable catalyst)

  • A suitable ligand (e.g., a phosphine ligand, if required by the catalyst system)

  • A base (e.g., potassium tert-butoxide, t-BuOK)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the ruthenium catalyst (e.g., 1-2 mol%), the ligand (if applicable), and the base (e.g., 1.5 eq).

  • Add anhydrous toluene, followed by aniline (1.0 eq) and 2-ethoxyethanol (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows

Logical Relationship of N-(2-Ethoxyethyl)ation Methods

cluster_start Starting Materials cluster_reagents Reagents for Ethoxyethylation cluster_methods Synthetic Methods cluster_product Product Amine Amine (Primary/Secondary) DirectAlk Direct N-Alkylation Amine->DirectAlk ReductiveAm Reductive Amination Amine->ReductiveAm CatalyticAlk Catalytic N-Alkylation (Borrowing Hydrogen) Amine->CatalyticAlk Halide 2-Ethoxyethyl Halide (e.g., Br, Cl) Halide->DirectAlk Aldehyde 2-Ethoxyacetaldehyde Aldehyde->ReductiveAm Alcohol 2-Ethoxyethanol Alcohol->CatalyticAlk Product N-(2-Ethoxyethyl) Amine DirectAlk->Product Base ReductiveAm->Product Reducing Agent CatalyticAlk->Product Catalyst + Base

Caption: Synthetic routes to N-(2-ethoxyethyl) amines.

General Experimental Workflow for N-Alkylation

start Start setup Combine Amine, Reagent, Solvent, and Base/Catalyst start->setup reaction Heat/Stir for Specified Time setup->reaction monitor Monitor Reaction (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General laboratory workflow for N-alkylation reactions.

References

Application Notes and Protocols for Ethoxy(ethyl)amine in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxy(ethyl)amine and its derivatives are versatile building blocks in the fields of polymer chemistry and material science. The presence of both an ether linkage and a primary or secondary amine group within the same molecule imparts unique properties to the resulting polymers. These functionalities allow for the creation of materials with tunable hydrophilicity, stimuli-responsive behavior, and sites for further chemical modification. This document provides an overview of the applications of this compound in these fields, along with detailed experimental protocols for key synthetic and modification procedures.

The incorporation of this compound moieties into polymer chains can significantly enhance properties such as solubility, stability, and mechanical strength.[1] In material science, these compounds are utilized for the modification of existing polymers and the creation of novel materials with specific, tailored characteristics.[1]

Applications in Polymer Synthesis

This compound and its derivatives can be used as monomers or co-monomers in various polymerization reactions to introduce amine and ether functionalities into the polymer backbone or as side chains. These functionalities can improve the physical and chemical properties of the resulting polymers.[1]

One notable application is in the synthesis of functional polyethers. For instance, ethoxy ethyl glycidyl ether (EEGE) can be copolymerized with other epoxides like ethylene oxide (EO) to create polyethers with pendant hydroxyl groups after deprotection. These hydroxyl groups, along with a terminal amine functionality, provide sites for further modification, making these polymers suitable for biomedical applications such as drug delivery.

Synthesis of Amine-Functionalized Copolymers

Amine-functionalized polymers are of significant interest for applications in drug and gene delivery, bioimaging, and as adhesives. The amine groups can be protonated at physiological pH, leading to pH-responsive behavior, or they can be used as handles for the conjugation of biomolecules.

Protocol 1: Synthesis of Poly(Propylene Oxide)-block-Poly(N,N-diethyl glycidyl amine) (PPO-b-PDEGA) Copolymers

This protocol describes the synthesis of a block copolymer with a poly(propylene oxide) block and a block containing tertiary amine groups derived from a glycidyl amine monomer, which is structurally related to this compound derivatives.

Materials:

  • Poly(propylene oxide) (PPO) macroinitiator with hydroxyl functionality

  • N,N-diethyl glycidyl amine (DEGA)

  • Potassium naphthalenide solution in THF (initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (for inert atmosphere)

Experimental Workflow:

G cluster_0 Initiation cluster_1 Polymerization cluster_2 Termination A PPO Macroinitiator C Deprotonation of PPO-OH A->C in THF B Potassium Naphthalenide B->C D Add DEGA monomer C->D E Anionic Ring-Opening Polymerization D->E F Add Methanol E->F G Protonation of alkoxide chain end F->G H PPO-b-PDEGA G->H

Figure 1: Workflow for the synthesis of PPO-b-PDEGA block copolymers.

Procedure:

  • Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the PPO macroinitiator in anhydrous THF.

  • Initiation: Cool the solution to 0 °C and add the potassium naphthalenide solution dropwise until a persistent green color is observed, indicating the deprotonation of the hydroxyl end-group of the PPO.

  • Polymerization: Add the N,N-diethyl glycidyl amine (DEGA) monomer to the activated macroinitiator solution. The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for a specified time to allow for the anionic ring-opening polymerization of the DEGA.

  • Termination: After the desired polymerization time, terminate the reaction by adding an excess of degassed methanol to protonate the living polymer chain end.

  • Purification: Precipitate the resulting polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold hexane or diethyl ether. The polymer is then collected by filtration or centrifugation and dried under vacuum.

Characterization: The synthesized block copolymers can be characterized by:

  • Size Exclusion Chromatography (SEC): To determine the molecular weight and dispersity (Đ).

  • ¹H-NMR Spectroscopy: To confirm the block copolymer structure and determine the composition.

  • Differential Scanning Calorimetry (DSC): To investigate the thermal properties, such as the glass transition temperature (Tg).

PropertyPPO-b-PDEGA
Dispersity (Đ)< 1.1
Thermo-responsiveYes (in aqueous solution)

Table 1: Typical properties of PPO-b-PDEGA block copolymers.[2]

Applications in Material Science: Surface Modification

The amine functionality of this compound makes it a valuable molecule for modifying the surfaces of various materials to impart new properties such as improved wettability, adhesion, and biocompatibility. Plasma polymerization and chemical grafting are two common techniques for this purpose.

Surface Functionalization via Plasma Polymerization

Protocol 2: General Procedure for Plasma Polymerization of an Amine-Containing Monomer

Materials:

  • Substrate to be coated (e.g., glass slide, polymer film)

  • Amine-containing monomer (e.g., ethylenediamine as a model)

  • Plasma reactor (capacitively or inductively coupled)

  • Vacuum pump

  • Radiofrequency (RF) power supply

Experimental Setup:

G cluster_0 Preparation cluster_1 Process cluster_2 Completion A Clean Substrate B Place in Reactor A->B C Evacuate Chamber D Introduce Monomer Vapor C->D E Apply RF Power (Generate Plasma) D->E F Deposition of Polymer Film E->F G Vent Chamber F->G H Remove Coated Substrate G->H

Figure 2: General workflow for plasma polymerization.

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate to remove any surface contaminants. This can be done by sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with a stream of nitrogen.

  • Reactor Setup: Place the cleaned substrate into the plasma reactor chamber.

  • Evacuation: Evacuate the reactor to a base pressure typically in the range of 10⁻³ to 10⁻⁶ Torr.

  • Monomer Introduction: Introduce the vapor of the amine-containing monomer into the chamber at a controlled flow rate to achieve a specific working pressure.

  • Plasma Ignition and Deposition: Apply RF power to the electrodes to generate a plasma. The plasma will cause fragmentation and polymerization of the monomer, leading to the deposition of a thin polymer film on the substrate. The deposition time will determine the film thickness.

  • Termination: After the desired deposition time, turn off the RF power and stop the monomer flow.

  • Venting and Sample Retrieval: Vent the chamber to atmospheric pressure with an inert gas and remove the coated substrate.

Quantitative Analysis of Surface Amine Groups:

The density of amine groups on the plasma-polymerized surface can be quantified using various techniques. One common method involves chemical derivatization followed by spectroscopic analysis.

Protocol 3: Quantification of Surface Amine Groups using UV-Visible Spectroscopy

This protocol is adapted from a method used for plasma-polymerized ethylenediamine films.

Materials:

  • Amine-functionalized substrate

  • 4-(Trifluoromethyl)benzaldehyde (TFBA) in a suitable solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer

Logical Relationship for Quantification:

G A Amine-Functionalized Surface B React with TFBA A->B C Formation of Schiff Base (Imine) B->C D Measure Absorbance of Unreacted TFBA B->D E Calculate Amount of Reacted TFBA D->E F Determine Surface Amine Density E->F

Figure 3: Logic for quantifying surface amine groups.

Procedure:

  • Immerse the amine-functionalized substrate in a solution of TFBA of known concentration.

  • Allow the reaction to proceed for a specific time to form a Schiff base between the surface amine groups and the aldehyde.

  • After the reaction, remove the substrate and measure the absorbance of the remaining TFBA in the solution using a UV-Vis spectrophotometer at its maximum absorption wavelength.

  • Create a calibration curve of absorbance versus TFBA concentration.

  • Use the calibration curve to determine the concentration of unreacted TFBA.

  • Calculate the amount of TFBA that reacted with the surface amine groups by subtracting the amount of unreacted TFBA from the initial amount.

  • The surface density of amine groups can then be calculated based on the amount of reacted TFBA and the surface area of the substrate.

Plasma Power (W)Surface Amine Density (groups/cm²)
LowHigher
HighLower

Table 2: General trend of the effect of plasma power on the surface amine density for plasma-polymerized amine films.[3] Higher plasma power can lead to more fragmentation of the monomer and a lower retention of the amine functionality.

Conclusion

This compound and its related structures are valuable components in the design and synthesis of advanced polymers and materials. Their unique combination of ether and amine functionalities allows for the creation of materials with tailored properties for a wide range of applications, from drug delivery systems to functional surface coatings. The protocols provided herein offer a starting point for researchers to explore the potential of these versatile molecules in their own work. Further research into the direct polymerization of this compound and its specific use in surface modification techniques will undoubtedly open up new avenues for innovation in polymer and materials science.

References

Catalytic Applications of Ethoxy(ethyl)amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of ethoxy(ethyl)amine derivatives. The information is intended to guide researchers in leveraging these versatile compounds in various catalytic transformations, from bulk chemical synthesis to fine chemical and pharmaceutical intermediate production.

Application Note 1: Synthesis of 2-Ethoxyethylamine via Catalytic Amination

Introduction: 2-Ethoxyethylamine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A highly efficient method for its production is the catalytic amination of 2-ethoxyethanol. This process utilizes a heterogeneous catalyst to facilitate the reaction between 2-ethoxyethanol, ammonia, and hydrogen, offering high conversion rates and selectivity.

Catalyst: The recommended catalyst for this transformation is a copper-cobalt catalyst supported on a mixture of alumina and diatomaceous earth (Cu-Co/Al₂O₃-diatomaceous earth). The presence of promoters such as Ruthenium (Ru), Magnesium (Mg), and Chromium (Cr) can further enhance catalyst performance and stability.

Reaction Principle: The catalytic process involves the reaction of 2-ethoxyethanol with ammonia in the presence of hydrogen over the solid catalyst bed. The reaction proceeds through a reductive amination pathway, where the alcohol is first dehydrogenated to an aldehyde intermediate, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to yield the primary amine, 2-ethoxyethylamine. The overall process is designed for continuous operation, with recycling of unreacted materials to maximize efficiency and minimize waste.[1][2]

Experimental Workflow for 2-Ethoxyethylamine Synthesis

G cluster_feed Feed Preparation cluster_reaction Reaction Section cluster_separation Separation & Purification cluster_output Products & Recycling 2-Ethoxyethanol 2-Ethoxyethanol Preheater Preheater & Vaporizer 2-Ethoxyethanol->Preheater Ammonia Ammonia Ammonia->Preheater Hydrogen Hydrogen Hydrogen->Preheater Reactor Fixed-Bed Reactor (Cu-Co/Al₂O₃-Diatomite Catalyst) Preheater->Reactor Condenser Condenser & Cooler Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Distillation Distillation Column Separator->Distillation Liquid Phase Recycle Recycle Separator->Recycle Gas Phase (H₂, NH₃) Product 2-Ethoxyethylamine Distillation->Product Byproduct Di-(2-ethoxyethyl)amine Distillation->Byproduct Distillation->Recycle Unreacted Materials Recycle->Preheater

Caption: Workflow for the continuous synthesis of 2-ethoxyethylamine.

Protocol: Continuous Synthesis of 2-Ethoxyethylamine

1. Catalyst Preparation:

  • Prepare the Cu-Co/Al₂O₃-diatomaceous earth catalyst with the following composition (by weight): 1.0-30.0% Cu, 1.0-50.0% Co, 0.005-0.3% Ru, 0.01-0.7% Mg, 0.1-5.0% Cr, with the remainder being a 1:1 mixture of Al₂O₃ and diatomaceous earth.[1]

  • Activate the catalyst in a stream of hydrogen at an elevated temperature before use.

2. Reaction Setup:

  • A continuous flow fixed-bed reactor system is used.

  • 2-ethoxyethanol, ammonia, and hydrogen are fed into a preheater and vaporizer.

  • The vaporized mixture is then passed through the fixed-bed reactor containing the catalyst.

3. Reaction Conditions:

  • Temperature: 150-250 °C

  • Pressure: 5-15 MPa

  • Molar Ratio (2-ethoxyethanol:Ammonia:Hydrogen): 1 : 2-10 : 1-10

4. Product Separation and Purification:

  • The reactor effluent is cooled and condensed.

  • A gas-liquid separator is used to separate the gaseous components (unreacted hydrogen and ammonia) for recycling.

  • The liquid phase is fed into a distillation column to separate the 2-ethoxyethylamine product from unreacted 2-ethoxyethanol, water, and byproducts such as di-(2-ethoxyethyl)amine.

  • Unreacted starting materials are recycled back to the feed stream.

Catalyst Performance Data
Catalyst Composition (wt%)Conversion of 2-Ethoxyethanol (%)Selectivity for 2-Ethoxyethylamine (%)
15% Co, 3% Cu, 2% Cr, 0.07% Mg, 0.05% Ru on Al₂O₃-Diatomite> 98> 95
20% Co, 1% Cu, 1.5% Cr, 0.07% Mg, 0.05% Ru on Al₂O₃-Diatomite> 98.5> 96

Note: The data presented is based on typical performance characteristics described in patent literature and may vary depending on specific experimental conditions.[1]

Application Note 2: this compound Derivatives as Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The efficiency and selectivity of this reaction are highly dependent on the nature of the ligand coordinated to the palladium catalyst. This compound derivatives, particularly those incorporating a pyridyl moiety, can serve as effective N,N-bidentate or N,O-bidentate ligands. These ligands can stabilize the palladium catalyst, promote oxidative addition and reductive elimination steps, and enhance catalytic activity in aqueous media.

Ligand Example: N-(2-ethoxyethyl)pyridin-2-amine can be synthesized and used as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The ethoxy group can improve the solubility of the catalyst complex in certain solvent systems, while the pyridine and amine nitrogens coordinate to the palladium center.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

1. Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-(2-ethoxyethyl)pyridin-2-amine (ligand)

  • Aryl halide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1)

2. Procedure:

  • In a reaction vessel, combine Pd(OAc)₂ (1 mol%) and N-(2-ethoxyethyl)pyridin-2-amine (2 mol%).

  • Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add the solvent mixture (5 mL) and stir the reaction at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Performance Data

The following table illustrates the hypothetical performance of a palladium catalyst with an N-(2-ethoxyethyl)pyridin-2-amine ligand in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
34-Bromobenzonitrile4-Cyanobiphenyl88
41-Bromo-4-nitrobenzene4-Nitrobiphenyl85
52-Bromopyridine2-Phenylpyridine78

Note: This data is illustrative and based on typical results for similar N,N-bidentate ligands in Suzuki-Miyaura cross-coupling reactions.

References

The Role of Ethoxy(ethyl)amine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxy(ethyl)amine, a substituted hydroxylamine derivative, presents significant potential as a versatile reagent in the synthesis of N-alkoxy and N-alkyl substituted heterocyclic compounds. While direct literature on the applications of this compound in heterocyclic chemistry is emerging, its structural motifs—an ethyl group and an ethoxy group attached to a nitrogen atom—suggest its utility in constructing a variety of heterocyclic scaffolds. This document outlines potential synthetic applications, detailed experimental protocols, and reaction pathways based on the established reactivity of analogous alkoxyamines and alkylamines. The protocols provided herein are derived from established methodologies for similar transformations and are intended to serve as a foundational guide for further research and development.

I. Synthesis of N-Ethoxy-N-ethylaminopyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone of pyrazole synthesis.[1][2][3] By analogy, this compound can be employed as a dinucleophile to construct N-substituted pyrazoles. The ethyl and ethoxy substituents on the nitrogen atom offer a handle for modulating the electronic properties and steric bulk of the resulting pyrazole derivatives, which is of interest in medicinal chemistry.

Application Note:

The condensation of this compound with various 1,3-diketones is anticipated to yield 1-ethoxy-2-ethyl-1,2-dihydro-2H-pyrazoles, which can be subsequently aromatized. This approach allows for the introduction of both an N-ethoxy and an N-ethyl group onto the pyrazole core, a substitution pattern that may influence biological activity.

Experimental Protocol: Synthesis of 1-Ethoxy-2-ethyl-3,5-dimethyl-1H-pyrazole

Materials:

  • 2,4-Pentanedione

  • This compound

  • Ethanol (absolute)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Ethyl acetate/Hexanes (for elution)

Procedure:

  • To a solution of 2,4-pentanedione (1.0 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 11.2 mmol).

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the title compound.

Quantitative Data:
Entry1,3-DiketoneThis compound (eq.)SolventTemperature (°C)Time (h)Yield (%)
12,4-Pentanedione1.1EthanolReflux578
21-Phenyl-1,3-butanedione1.1EthanolReflux672
3Dibenzoylmethane1.2TolueneReflux865

Note: The yields presented are hypothetical and based on typical outcomes for similar pyrazole syntheses.

Proposed Reaction Pathway:

G diketone R1-C(=O)-CH2-C(=O)-R2 (1,3-Diketone) intermediate1 Intermediate A (Hemiaminal) diketone->intermediate1 ethoxyethylamine EtO-NH-Et (this compound) ethoxyethylamine->intermediate1 H_plus H+ (cat.) H_plus->intermediate1 intermediate2 Intermediate B (Enamine) intermediate1->intermediate2 -H2O cyclized_intermediate Intermediate C (Cyclized Adduct) intermediate2->cyclized_intermediate Intramolecular Condensation dihydropyrazole 1-Ethoxy-2-ethyl-dihydropyrazole cyclized_intermediate->dihydropyrazole -H2O pyrazole 1-Ethoxy-2-ethyl-pyrazole (Final Product) dihydropyrazole->pyrazole oxidation [O] oxidation->pyrazole

Caption: Proposed pathway for pyrazole synthesis.

II. N-Alkoxy Carbamate Formation and Cyclization

This compound can serve as a precursor for N-alkoxy carbamates, which are valuable intermediates in cyclization reactions, such as the tethered aza-Wacker cyclization, to form substituted oxazinanones.[4]

Application Note:

The reaction of this compound with an appropriate chloroformate, followed by attachment to an olefin-containing "tail," can generate substrates for palladium-catalyzed oxidative cyclization. This strategy allows for the synthesis of complex heterocyclic structures from simple starting materials.

Experimental Protocol: Synthesis of a 1,3-Oxazinan-2-one Derivative

Part A: Synthesis of the N-Alkoxy Carbamate Precursor

  • To a solution of 4-penten-1-ol (1.0 g, 11.6 mmol) in dichloromethane (20 mL) at 0 °C, add triphosgene (1.2 g, 4.0 mmol) and pyridine (1.0 mL, 12.4 mmol).

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • In a separate flask, dissolve this compound (1.0 g, 11.2 mmol) in dichloromethane (10 mL) with pyridine (1.0 mL, 12.4 mmol).

  • Cool the amine solution to 0 °C and add the chloroformate solution dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction with water, separate the organic layer, wash with 1M HCl and brine, dry over MgSO4, and purify by column chromatography to yield the carbamate precursor.

Part B: Tethered Aza-Wacker Cyclization

  • To a solution of the N-alkoxy carbamate precursor (1.0 g, ~4.4 mmol) in acetonitrile (20 mL), add Pd(OAc)2 (49 mg, 0.22 mmol) and Cu(OAc)2 (800 mg, 4.4 mmol).

  • Heat the mixture to 70 °C under an atmosphere of oxygen (balloon) for 24 hours.

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 1,3-oxazinan-2-one product.

Quantitative Data:
SubstrateCatalystCo-oxidantSolventTemperature (°C)Time (h)Yield (%)
N-(ethoxy)(ethyl)-4-pentenyl carbamatePd(OAc)2Cu(OAc)2MeCN702465
N-(ethoxy)(ethyl)-5-hexenyl carbamatePdCl2(MeCN)2CuCl2THF603658

Note: The yields presented are hypothetical and based on analogous aza-Wacker cyclization reactions.

Experimental Workflow:

G start Start: 4-Penten-1-ol + this compound carbamate_formation Step 1: Carbamate Formation (Triphosgene, Pyridine, DCM) start->carbamate_formation purification1 Purification 1 (Column Chromatography) carbamate_formation->purification1 cyclization Step 2: Aza-Wacker Cyclization (Pd(OAc)2, Cu(OAc)2, O2, MeCN) purification1->cyclization purification2 Purification 2 (Column Chromatography) cyclization->purification2 product Final Product: 1,3-Oxazinan-2-one Derivative purification2->product

Caption: Workflow for 1,3-oxazinan-2-one synthesis.

III. Reductive Amination for the Synthesis of Saturated N-Ethoxy-N-ethyl Heterocycles

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This can be extended to the synthesis of saturated N-alkoxy-N-alkyl heterocycles using appropriate dicarbonyl or keto-aldehyde precursors.

Application Note:

The reaction of a 1,4- or 1,5-dicarbonyl compound with this compound in the presence of a reducing agent can lead to the formation of N-ethoxy-N-ethyl substituted pyrrolidines and piperidines, respectively. These scaffolds are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of 1-Ethoxy-1-ethyl-2-methylpyrrolidine

Materials:

  • Levulinaldehyde (4-oxopentanal)

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of levulinaldehyde (1.0 g, 10 mmol) in 1,2-dichloroethane (20 mL), add this compound (1.0 g, 11.2 mmol) followed by a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (2.5 g, 12 mmol) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Quantitative Data:
Dicarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
4-OxopentanalNaBH(OAc)3DCE1682
GlutaraldehydeNaBH3CNMeOH2475
1,4-CyclohexanedioneNaBH(OAc)3DCE1879

Note: The yields presented are hypothetical and based on typical reductive amination procedures.

Logical Relationship Diagram:

G carbonyl Dicarbonyl Substrate intermediate carbonyl->intermediate amine This compound amine->intermediate reductant Reducing Agent (e.g., STAB) product Saturated N-Ethoxy-N-ethyl Heterocycle reductant->product intermediate->product Reductive Amination

Caption: Logic of reductive amination for heterocycle synthesis.

Conclusion

This compound holds promise as a valuable building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and pathways detailed in this document, based on well-established chemical principles, provide a starting point for the exploration of this reagent's utility in organic synthesis and drug discovery. Further experimental validation is necessary to fully elucidate the scope and limitations of these proposed transformations. The unique substitution pattern offered by this compound may lead to the discovery of novel heterocyclic structures with interesting biological properties.

References

Application Notes and Protocols for the Ethoxylation of Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of amine ethoxylation, a crucial reaction for synthesizing non-ionic surfactants and other valuable chemical intermediates.

Introduction

Ethoxylation is a chemical process where ethylene oxide is added to a substrate, in this case, an amine. The reaction results in the formation of a polyether chain attached to the nitrogen atom, significantly altering the physicochemical properties of the parent amine. Primary and secondary amines can be ethoxylated to produce a variety of commercially important products.[1] Fatty amine ethoxylates, for instance, are widely used as emulsifiers, wetting agents, dispersants, and antistatic agents in various industries, including agriculture, textiles, and personal care.[2]

The reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. The degree of ethoxylation, which is the average number of ethylene oxide units added per amine molecule, can be controlled by the reaction conditions and stoichiometry of the reactants.

Reaction Mechanism and Kinetics

The ethoxylation of a primary amine proceeds in a stepwise manner. The initial reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of a primary alcohol. This is followed by the ethoxylation of the newly formed hydroxyl group. The process is autocatalytic and highly exothermic (ΔH ≈ -92 kJ/mol of ethylene oxide reacted), necessitating careful temperature control to prevent runaway reactions.[3]

Catalysts:

  • Base Catalysts: Alkali metal hydroxides, such as potassium hydroxide (KOH) and sodium hydroxide (NaOH), are common catalysts.[3] They deprotonate the amine or the growing polyether chain, increasing its nucleophilicity.

  • Acid Catalysts: Lewis acids like boron trifluoride can also be used.[4] Acid-catalyzed reactions often result in a narrower distribution of ethoxylates.

  • Amphoteric Catalysts: Organic compounds with an amphoteric structure can also be employed as catalysts.

The choice of catalyst influences the reaction rate, the distribution of ethoxylation products (homolog distribution), and the formation of byproducts.

Experimental Setup and General Procedure

The ethoxylation of amines is typically performed in a stirred autoclave reactor capable of handling elevated pressures and temperatures. The reactor should be equipped with a system for the controlled addition of ethylene oxide, a temperature control unit (heating mantle and cooling coils), a pressure gauge, a stirrer, and an inert gas supply (e.g., nitrogen) for purging.

A general experimental workflow is as follows:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with an inert gas to remove air and moisture.

  • Amine and Catalyst Charging: The amine substrate and the catalyst are charged into the reactor.

  • Inerting and Heating: The reactor is sealed, purged again with inert gas, and heated to the desired reaction temperature.

  • Ethylene Oxide Addition: Ethylene oxide is fed into the reactor at a controlled rate while maintaining the desired temperature and pressure.

  • Reaction: The reaction mixture is stirred at the set temperature until the desired amount of ethylene oxide has been consumed, which can be monitored by the pressure drop in the reactor.

  • Digestion and Purging: After the ethylene oxide addition is complete, the reaction mixture is typically held at the reaction temperature for a "digestion" period to ensure complete reaction. The reactor is then purged with an inert gas to remove any unreacted ethylene oxide.

  • Cooling and Discharge: The reactor is cooled down, and the product is discharged.

  • Analysis: The product is analyzed to determine its properties, such as the degree of ethoxylation and the distribution of homologs.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep1 Clean and Dry Reactor prep2 Purge with Inert Gas prep1->prep2 charge Charge Amine and Catalyst prep2->charge heat Heat to Reaction Temperature charge->heat add_eo Add Ethylene Oxide heat->add_eo react Stir and React add_eo->react digest Digestion Period react->digest purge_final Purge Unreacted EO digest->purge_final cool Cool Reactor purge_final->cool discharge Discharge Product cool->discharge analyze Characterize Product discharge->analyze

Fig. 1: General experimental workflow for the ethoxylation of amines.

Detailed Experimental Protocols

The following are example protocols for the ethoxylation of different fatty amines. Safety Precautions are paramount and must be strictly followed (see Section 7).

Protocol 1: Ethoxylation of Tallow Amine (Two-Stage Process)

This protocol is adapted from a patented process and is designed to produce ethoxylated tallow amine with a peaked distribution.

Materials:

  • Tallow amine

  • Ethylene oxide

  • Barium hydroxide (catalyst)

  • Nitrogen gas (high purity)

  • Stirred autoclave reactor with appropriate safety features

Procedure:

Stage 1: Non-catalyzed Ethoxylation

  • Charge a known amount of tallow amine into the autoclave.

  • Seal the reactor and purge thoroughly with nitrogen to remove any air.

  • Heat the reactor to 160-190°C.

  • Introduce 2 moles of ethylene oxide per mole of tallow amine into the reactor at a controlled rate, maintaining the temperature and a pressure of 40-90 psig.[5]

  • After the addition is complete, allow the reaction to proceed for a digestion period of 30 minutes.[5]

  • Cool the reactor to 110°C and take a sample for analysis to confirm the formation of the N,N-bis-(2-hydroxyethyl) tallow amine intermediate. The Total Amine Value (TAV) should be approximately 2.86 meq/g.[5]

Stage 2: Catalyzed Ethoxylation

  • To the intermediate from Stage 1, add barium hydroxide (e.g., 3 g for a specific batch size, catalyst amount should be optimized).[5]

  • Purge the reactor with nitrogen and heat to 135°C for 30 minutes under a nitrogen purge to remove moisture.[5]

  • Increase the temperature to 150°C.

  • Introduce the desired amount of ethylene oxide (e.g., for a total of 5 moles of EO, add 3 more moles in this stage) over a period of about 20 minutes, maintaining the temperature between 160-170°C.[5]

  • After the addition, allow a 30-minute digestion period.[5]

  • Purge the reactor with nitrogen to remove any unreacted ethylene oxide.

  • Cool the reactor to 50°C and discharge the final product.[5]

Protocol 2: Acid-Catalyzed Ethoxylation of a Primary Amine

This protocol aims to reduce the formation of undesirable byproducts by adding an acid before ethoxylation.

Materials:

  • Primary amine (e.g., oleylamine, coco amine)

  • Ethylene oxide

  • Acid catalyst (e.g., phosphoric acid, acetic acid)

  • Nitrogen gas (high purity)

  • Stirred autoclave reactor

Procedure:

  • Charge the primary amine into the autoclave.

  • Add the acid catalyst to the amine. The amount of acid can range from 0.001 to 5 weight percent based on the total weight of the reaction mixture.

  • Seal the reactor and purge with nitrogen.

  • Heat the reaction mixture to the desired temperature (e.g., below 250°C).

  • Introduce ethylene oxide at a controlled rate. The molar ratio of ethylene oxide to the NH bonds of the amine is typically between 0.5 to 1.1.

  • Maintain the reaction temperature and pressure until the desired degree of ethoxylation is achieved.

  • Follow the post-reaction procedures as described in the general workflow (digestion, purging, cooling, and discharge).

Data Presentation

The following tables summarize typical quantitative data obtained from amine ethoxylation experiments.

Table 1: Ethoxylation of Tallow Amine with Different Catalysts and Moles of Ethylene Oxide

ParameterStage 1 (Non-catalyzed)Stage 2 (Barium Hydroxide Catalyst)Stage 2 (Strontium Hydroxide Catalyst)
Starting Material Tallow AmineIntermediate from Stage 1Intermediate from Stage 1
Moles of EO added 2.03.0 (Total 5.0)7.9 (Total 9.9)
Reaction Temp (°C) 160-190160-170160-170
Final Total Amine Value (meq/g) 2.862.081.44
Byproduct: Dioxane (ppm) -~150~150
Byproduct: EGDs (%) -~2.5~3.5

Data adapted from US Patent 8,049,039 B2.[5]

Table 2: Comparison of Ethoxylation of a C12-14 Primary Alcohol with Different Catalysts

CatalystReaction Temp (°C)EO/Substrate Ratio (achieved)Unreacted Alcohol (%)PEG Byproduct (%)
KOH 1802.83.710.2
NaOH 1802.74.812.5
Mg(ClO4)2 1982.13.32.4
SnCl4 1952.21.45.1

Note: Data for alcohol ethoxylation is presented here as a reference for catalyst performance, as detailed quantitative data for amine ethoxylation with various catalysts is less commonly published in open literature.

Characterization of Ethoxylated Amines

The resulting ethoxylated amine is a mixture of oligomers with varying lengths of the poly(ethylene oxide) chain. Several analytical techniques are used to characterize the product:

  • Total Amine Value (TAV): This titration method determines the amount of amine present and can be used to calculate the average molecular weight and the degree of ethoxylation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different oligomers and determine the homolog distribution.

  • Gas Chromatography (GC): GC is often used to analyze for volatile byproducts such as dioxane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help determine the average number of ethoxy units.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is excellent for determining the molecular weight distribution of the polymer.

Safety Precautions

Ethylene oxide is a highly hazardous substance and requires strict safety protocols.

  • Toxicity: Ethylene oxide is a carcinogen, mutagen, and reproductive toxin. It is also a severe irritant to the eyes, skin, and respiratory tract.

  • Flammability and Explosivity: Ethylene oxide is extremely flammable and can form explosive mixtures with air.

  • Reactivity: It can undergo explosive polymerization, especially in the presence of acids, bases, or high temperatures.

Mandatory Safety Measures:

  • All work with ethylene oxide must be conducted in a well-ventilated fume hood or a dedicated, enclosed system.

  • Personal Protective Equipment (PPE) is mandatory:

    • Gloves: Butyl rubber or SilverShield® gloves are recommended.

    • Eye Protection: Chemical splash goggles and a face shield are essential.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • An emergency plan must be in place, and all personnel must be trained in emergency procedures.

  • Ethylene oxide cylinders must be stored in a cool, well-ventilated area, away from heat and ignition sources.

  • The reaction is highly exothermic; a reliable cooling system must be in place to prevent thermal runaway.

  • The reactor must be properly grounded to prevent static discharge.

Signaling Pathways and Logical Relationships

The following diagram illustrates the fundamental reaction mechanism for the base-catalyzed ethoxylation of a primary amine.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products amine Primary Amine (R-NH2) activated_amine Activated Amine (R-NH-) amine->activated_amine Deprotonation by Base eo Ethylene Oxide alkoxide1 Alkoxide Intermediate eo->alkoxide1 alkoxide2 Growing Alkoxide Chain eo->alkoxide2 catalyst Base (e.g., OH-) catalyst->activated_amine activated_hydroxyl Activated Hydroxyl catalyst->activated_hydroxyl activated_amine->alkoxide1 Nucleophilic Attack on EO product1 Mono-ethoxylated Amine alkoxide1->product1 Protonation activated_hydroxyl->alkoxide2 Nucleophilic Attack on EO alkoxide2->alkoxide2 product_n Poly-ethoxylated Amine alkoxide2->product_n Protonation product1->activated_hydroxyl Deprotonation by Base

Fig. 2: Base-catalyzed ethoxylation of a primary amine.

References

Application Notes and Protocols for the Synthesis of Tirzepatide Utilizing Ethoxy(ethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirzepatide is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, approved for the treatment of type 2 diabetes and obesity. Its structure consists of a 39-amino acid peptide backbone, which is modified at the lysine residue at position 20 (Lys20) with a C20 fatty diacid moiety. This modification is crucial for extending the drug's half-life and involves a linker that contains ethoxy(ethyl)amine derivatives, specifically two units of (2-(2-aminoethoxy)ethoxy)acetic acid (AEEA). This document provides an overview of the synthesis of tirzepatide with a focus on the incorporation of these this compound derivatives into the fatty acid side chain and its subsequent conjugation to the peptide backbone. The primary methods for the peptide synthesis are Solid Phase Peptide Synthesis (SPPS), Liquid Phase Peptide Synthesis (LPPS), and a hybrid approach combining both.

Synthesis Strategies and Data Presentation

The synthesis of tirzepatide is a complex multi-step process. The peptide backbone is typically assembled using automated synthesizers. The fatty acid side chain, containing the AEEA linkers, is synthesized separately and then conjugated to the peptide. The overall yield and purity of the final product are critical parameters that are influenced by the chosen synthesis strategy.

Synthesis StrategyKey FeaturesReported Overall YieldReported PurityReference
Hybrid SPPS/LPPS Four peptide fragments are synthesized via SPPS, purified, and then coupled in the liquid phase.81%>97.5%[1]
Solid Phase Peptide Synthesis (SPPS) The entire peptide is synthesized on a solid support (e.g., Rink Amide resin).Not explicitly stated in reviewed sources.Crude Purity: ~72.7%[2]
Liquid Phase Peptide Synthesis (LPPS) Peptide fragments are synthesized and coupled in solution.Not explicitly stated in reviewed sources.Not explicitly stated in reviewed sources.[3]

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) of Tirzepatide Backbone

This protocol outlines a general procedure for the synthesis of the 39-amino acid peptide backbone of tirzepatide on a solid support.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling agents: HOBt (1-Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazolyl Tetramethyl Uronium)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like DIC/HOBT or HATU in DMF. The completion of the reaction can be monitored by a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the tirzepatide sequence.

  • Side Chain Attachment: For the lysine at position 20, a pre-synthesized and protected fatty acid side chain with the AEEA linker (Fmoc-Lys(side chain)-OH) is coupled.

  • Final Deprotection: After the entire peptide sequence is assembled, remove the terminal Fmoc group.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail (e.g., TFA/TIS/water).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and washing. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of the Fatty Acid Side Chain with AEEA Linker

This protocol describes the synthesis of the key intermediate, the fatty acid side chain containing the AEEA linker, which is then attached to the lysine residue.

Materials:

  • Eicosanedioic acid monomethyl ester

  • L-glutamic acid γ-benzyl ester

  • Fmoc-(2-(2-aminoethoxy)ethoxy)acetic acid (Fmoc-AEEA-OH)

  • Fmoc-Lys(Boc)-OH

  • Activating agents (e.g., HBTU, HATU)

  • Bases (e.g., DIPEA)

  • Protecting group removal reagents (e.g., for benzyl and methyl esters)

Procedure:

  • Activation of Fatty Acid: Activate the carboxylic acid of eicosanedioic acid monomethyl ester.

  • Coupling to Glutamic Acid: Couple the activated fatty acid to the amino group of L-glutamic acid γ-benzyl ester.

  • Deprotection: Selectively remove the protecting group from the α-carboxylic acid of the glutamic acid residue.

  • First AEEA Coupling: Couple the first molecule of Fmoc-AEEA-OH to the deprotected α-carboxylic acid of the glutamic acid.

  • Fmoc Deprotection: Remove the Fmoc group from the first AEEA unit.

  • Second AEEA Coupling: Couple the second molecule of Fmoc-AEEA-OH.

  • Fmoc Deprotection: Remove the Fmoc group from the second AEEA unit.

  • Coupling to Lysine: Couple the free amino group of the second AEEA unit to the side-chain carboxylic acid of a suitably protected lysine derivative (e.g., Fmoc-Lys(OH)-Wang resin).

  • Final Deprotection: Remove the remaining protecting groups (e.g., methyl and benzyl esters) to yield the final fatty acid side chain ready for conjugation to the peptide.

Visualizations

Experimental Workflow: Hybrid SPPS/LPPS Synthesis of Tirzepatide

Hybrid_Synthesis_Workflow cluster_SPPS Solid Phase Peptide Synthesis (SPPS) cluster_LPPS Liquid Phase Peptide Synthesis (LPPS) cluster_Final Final Steps F1 Fragment 1 (AA 1-14) F2 Fragment 2 (AA 15-21) C1 Couple F1 + F2 F1->C1 F3 Fragment 3 (AA 22-29) F2->C1 F4 Fragment 4 (AA 30-39) C2 Couple (F1-F2) + F3 F3->C2 C3 Couple (F1-F3) + F4 F4->C3 C1->C2 C2->C3 Deprotection Global Deprotection C3->Deprotection Purification Purification (RP-HPLC) Deprotection->Purification Tirzepatide Tirzepatide Purification->Tirzepatide

Caption: Hybrid synthesis workflow for tirzepatide.

Signaling Pathway: Tirzepatide's Dual Agonist Action

Tirzepatide_Signaling cluster_GIPR GIP Receptor Signaling cluster_GLP1R GLP-1 Receptor Signaling Tirzepatide Tirzepatide GIPR GIP Receptor Tirzepatide->GIPR Agonist GLP1R GLP-1 Receptor Tirzepatide->GLP1R Agonist G_alpha_s_GIP Gαs GIPR->G_alpha_s_GIP AC_GIP Adenylyl Cyclase G_alpha_s_GIP->AC_GIP Activates cAMP_GIP cAMP AC_GIP->cAMP_GIP Generates PKA_GIP PKA cAMP_GIP->PKA_GIP Activates Insulin_GIP ↑ Insulin Secretion PKA_GIP->Insulin_GIP G_alpha_s_GLP1 Gαs GLP1R->G_alpha_s_GLP1 AC_GLP1 Adenylyl Cyclase G_alpha_s_GLP1->AC_GLP1 Activates cAMP_GLP1 cAMP AC_GLP1->cAMP_GLP1 Generates PKA_GLP1 PKA cAMP_GLP1->PKA_GLP1 Activates Insulin_GLP1 ↑ Insulin Secretion PKA_GLP1->Insulin_GLP1 Glucagon ↓ Glucagon Secretion PKA_GLP1->Glucagon Gastric_Emptying ↓ Gastric Emptying PKA_GLP1->Gastric_Emptying

Caption: Tirzepatide's dual GIP and GLP-1 receptor signaling.

Conclusion

The synthesis of tirzepatide, particularly the incorporation of the this compound-containing linker, is a sophisticated process that relies on established peptide synthesis methodologies. The choice between SPPS, LPPS, or a hybrid approach depends on factors such as scale, desired purity, and manufacturing efficiency. The provided protocols and diagrams offer a foundational understanding for researchers and professionals in the field of drug development to further explore and optimize the synthesis of this important therapeutic agent.

References

Troubleshooting & Optimization

improving the yield of ethoxy(ethyl)amine synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of ethoxy(ethyl)amine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent industrial method is the reductive amination of 2-ethoxyethanol. This process involves reacting 2-ethoxyethanol with ammonia and hydrogen over a heterogeneous catalyst, typically containing metals like cobalt and copper on an alumina or diatomaceous earth support.[1][2][3] Other synthesis strategies include the reaction of an alkyl halide with an amine, and multi-step processes involving ethylation and subsequent hydrolysis.[4][5]

Q2: What is the primary by-product in the reductive amination synthesis of this compound?

A2: The main by-product is bis(2-ethoxyethyl)amine, formed by the reaction of the primary amine product with another molecule of the intermediate aldehyde derived from 2-ethoxyethanol.[1]

Q3: How can I purify the final this compound product?

A3: Fractional distillation (rectification) is the most effective method to separate this compound from the higher-boiling by-product, bis(2-ethoxyethyl)amine), and any unreacted 2-ethoxyethanol.[2]

Troubleshooting Guide

Q4: I am experiencing low conversion of 2-ethoxyethanol. What are the potential causes and solutions?

A4: Low conversion can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The catalyst may be deactivated due to coking (carbon deposition) or the formation of metal nitrides.[4][6][7]

    • Solution: Ensure a sufficient molar ratio of hydrogen to 2-ethoxyethanol (a common range is 1.5-12.0) is maintained throughout the reaction, as hydrogen helps in regenerating the active metal sites.[4][7] If deactivation is severe, the catalyst may need to be regenerated or replaced.

  • Competitive Adsorption: High concentrations of ammonia can competitively adsorb on the catalyst surface, hindering the initial dehydrogenation of 2-ethoxyethanol, which is a rate-limiting step.[4]

    • Solution: Optimize the ammonia to 2-ethoxyethanol molar ratio. While a high ratio favors the formation of the primary amine, an excessively high ratio can inhibit the overall reaction rate.[8]

  • Insufficient Temperature or Pressure: The reaction may not have reached the necessary activation energy.

    • Solution: Gradually increase the reaction temperature and pressure within the recommended ranges (e.g., 100-360°C and up to 4.5 MPa) to improve the reaction rate.[2]

Q5: My reaction has high conversion, but the selectivity to this compound is poor, with a large amount of bis(2-ethoxyethyl)amine being formed. How can I improve selectivity?

A5: Poor selectivity towards the primary amine is a common challenge.

  • High Reactant Concentration: High local concentrations of the intermediate aldehyde can promote the formation of the secondary amine by-product.

    • Solution: Adjust the space velocity of the reactants over the catalyst to maintain a low concentration of the intermediate.

  • Molar Ratios: The ratio of ammonia to 2-ethoxyethanol is critical.

    • Solution: Increase the molar ratio of ammonia to 2-ethoxyethanol (a typical range is 3.0-12.5).[2] The large excess of ammonia favors the reaction of the intermediate aldehyde with ammonia over the reaction with the primary amine product.

  • Catalyst Surface Properties: The nature of the active sites on the catalyst can influence selectivity.

    • Solution: A controlled pre-treatment of the catalyst with an alcohol can sometimes lead to the deposition of carbon species that selectively block the sites responsible for secondary amine formation, thus enhancing primary amine selectivity.[6][8]

Data Presentation

Table 1: Typical Reaction Conditions for Reductive Amination of 2-Ethoxyethanol

ParameterValueReference
Temperature100 - 360 °C[2]
PressureAtmospheric - 4.5 MPa[2]
CatalystCu-Co/Al2O3-diatomite[1][2][3]
NH3 / 2-ethoxyethanol Molar Ratio3.0 - 12.5[2]
H2 / 2-ethoxyethanol Molar Ratio1.5 - 12.0[2]
Conversion Rate> 73%[2]
Selectivity to this compound> 95%[2]

Experimental Protocols

Key Experiment: Reductive Amination of 2-Ethoxyethanol (Conceptual Laboratory Adaptation)

This protocol is a conceptual adaptation for a batch laboratory setting based on the principles of the industrial continuous process.

  • Catalyst Activation: The Cu-Co/Al2O3 catalyst is placed in a high-pressure reactor and activated under a stream of hydrogen gas at an elevated temperature (e.g., 250-300°C) for several hours to reduce the metal oxides to their active metallic form.

  • Reaction Setup: After activation, the reactor is cooled under an inert atmosphere. The solvent (e.g., a high-boiling ether or alkane), 2-ethoxyethanol, and the catalyst are added to the reactor.

  • Ammonia Addition: The reactor is sealed, and liquefied ammonia is introduced to achieve the desired molar ratio.

  • Reaction Execution: The reactor is pressurized with hydrogen to the target pressure. The mixture is then heated to the reaction temperature (e.g., 150-200°C) with vigorous stirring. The reaction is monitored by taking samples periodically and analyzing them by gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The resulting liquid mixture is then subjected to fractional distillation to separate the lower-boiling this compound from unreacted starting materials and the higher-boiling bis(2-ethoxyethyl)amine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst_activation Catalyst Activation (H2 Stream, 250-300°C) reactor_charging Reactor Charging (Solvent, 2-Ethoxyethanol, Catalyst) catalyst_activation->reactor_charging ammonia_addition Ammonia Addition reactor_charging->ammonia_addition pressurization Pressurization with H2 ammonia_addition->pressurization heating_stirring Heating and Stirring (150-200°C) pressurization->heating_stirring monitoring Reaction Monitoring (GC) heating_stirring->monitoring cooling_depressurization Cooling and Depressurization monitoring->cooling_depressurization filtration Catalyst Filtration cooling_depressurization->filtration distillation Fractional Distillation filtration->distillation product This compound distillation->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Conversion cause1 Catalyst Deactivation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Poor Selectivity start->cause3 solution1a Increase H2/Alcohol Ratio cause1->solution1a Coking/Nitride Formation solution1b Regenerate/Replace Catalyst cause1->solution1b solution2a Increase Temperature/Pressure cause2->solution2a Kinetics solution2b Optimize Reactant Flow Rate cause2->solution2b Concentration Effects solution3a Increase NH3/Alcohol Ratio cause3->solution3a By-product Formation solution3b Modify Catalyst Surface cause3->solution3b end end solution1a->end Improved Yield solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting logic for low yield issues.

References

common side products in ethoxy(ethyl)amine N-alkylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of ethoxy(ethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the N-alkylation of this compound?

A1: The two most common side products are the quaternary ammonium salt resulting from over-alkylation and alkenes formed via elimination reactions.[1][2][3] The tertiary amine product of the initial reaction is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms the quaternary salt.[2] Elimination can compete with substitution, particularly when using sterically hindered alkyl halides or strong bases.[1]

Q2: How can I minimize the formation of the quaternary ammonium salt?

A2: To minimize over-alkylation, you can try the following strategies:

  • Use of a bulky non-nucleophilic base: A base like Hünig's base (N,N-diisopropylethylamine) can be effective in preventing quaternization.

  • Control stoichiometry: Using a slight excess of the this compound relative to the alkylating agent can help, although this may not completely prevent the side reaction.

  • Monitor the reaction closely: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the desired tertiary amine is the major product.[4][5]

  • Consider reductive amination: This alternative method is generally more selective for the formation of tertiary amines from secondary amines and avoids the issue of over-alkylation.

Q3: What factors favor the elimination side reaction?

A3: Elimination is favored by:

  • Sterically hindered reagents: Using a bulky alkyl halide or a sterically demanding amine increases the likelihood of elimination.[1]

  • Strong bases: Strong bases can promote the E2 elimination pathway.

  • Higher temperatures: Increased temperature can favor elimination over substitution.

Q4: How can I monitor the progress of my N-alkylation reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[4] You can spot the reaction mixture alongside your starting materials. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progress. Ninhydrin stain can be useful for visualizing amines on the TLC plate.[4] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of starting material, desired product, and side products.[5]

Q5: What is a good starting point for a general N-alkylation protocol for this compound?

A5: A general starting point would be to dissolve the this compound in a polar aprotic solvent like acetonitrile, add a non-nucleophilic base such as potassium carbonate, and then add the alkyl halide dropwise at room temperature. The reaction can then be gently heated to drive it to completion. See the detailed experimental protocols section for a more comprehensive procedure.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting amine 1. Alkylating agent is not reactive enough (e.g., alkyl chloride). 2. Reaction temperature is too low. 3. Inadequate mixing. 4. Base is not strong enough or is insoluble.1. Switch to a more reactive alkyl halide (bromide or iodide).[1] 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure vigorous stirring. 4. Use a stronger base or a solvent in which the base is more soluble. Consider a phase-transfer catalyst if using a solid-liquid biphasic system.
Significant amount of over-alkylation (quaternary salt formation) 1. The tertiary amine product is more nucleophilic than the starting secondary amine. 2. Reaction time is too long. 3. Excess alkylating agent was used.1. Use a less polar solvent to decrease the rate of the second alkylation. 2. Monitor the reaction closely and stop it when the desired product is maximized. 3. Use a slight excess of the starting amine. 4. Consider switching to reductive amination.
Major product is an alkene (elimination) 1. The alkyl halide is sterically hindered. 2. A strong, sterically hindered base was used. 3. High reaction temperature.1. If possible, use a less sterically hindered alkyl halide. 2. Use a weaker, non-nucleophilic base. 3. Run the reaction at a lower temperature for a longer period.
Complex mixture of products ("BFM") A combination of over-alkylation, elimination, and possibly other side reactions.1. Re-evaluate the reaction conditions. Start with milder conditions (lower temperature, weaker base). 2. Purify a small sample of the desired product to confirm its identity and then optimize the reaction to favor its formation. 3. Consider an alternative synthetic route, such as reductive amination.
Difficulty purifying the tertiary amine product The product has similar polarity to the starting material or side products. Amine basicity causes streaking on silica gel.1. Use an amine-functionalized silica gel for column chromatography.[6] 2. Add a small amount of a volatile amine (e.g., triethylamine) to the eluent during silica gel chromatography to reduce streaking.[6] 3. Consider purification by distillation if the product is volatile and thermally stable. 4. For the removal of primary and secondary amine impurities, specific adsorbents like aluminum oxide or silica gel can be effective.[7]

Quantitative Data Summary

The ratio of substitution (N-alkylation) to elimination is highly dependent on the structure of the alkylating agent. Below is a table summarizing this ratio for the reaction of piperidine (a cyclic secondary amine) with various alkyl bromides, which can serve as a general guide.

Alkyl BromideSubstitution Product (%)Elimination Product (%)Ratio (Substitution:Elimination)
Ethyl bromide99199:1
n-Propyl bromide98249:1
Isobutyl bromide60401.5:1
Isopropyl bromide40600.67:1
tert-Butyl bromide5950.05:1

Data adapted from published studies on the N-alkylation of piperidine.[1] This data illustrates that as the steric hindrance of the alkylating agent increases, the proportion of the elimination product also increases significantly.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Halide
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., acetonitrile, 10 mL per mmol of amine).

  • Add a base (e.g., anhydrous potassium carbonate, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. An eluent system of ethyl acetate/hexanes with 1% triethylamine can be used to mitigate peak tailing.[6]

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable eluent (e.g., 10-30% ethyl acetate in hexanes).

  • On a silica gel TLC plate, draw a baseline with a pencil.[8]

  • Using a capillary tube, spot the starting this compound, the alkyl halide, and a co-spot of both on the baseline.[8]

  • Take a small aliquot of the reaction mixture at different time points, dilute it with a small amount of solvent, and spot it on the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend.[8]

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light (if applicable) and then with a suitable stain (e.g., ninhydrin for the secondary amine, or a general stain like potassium permanganate).[4] The reaction is complete when the starting amine spot has disappeared and a new product spot is prominent.

Protocol 3: Analysis of Reaction Mixture by GC-MS
  • Prepare a dilute solution of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

  • Use a standard non-polar column (e.g., DB-5ms).

  • Set a suitable temperature program, for example, starting at 50 °C and ramping up to 250 °C.

  • The resulting mass spectra can be used to identify the products. Tertiary amines often show a characteristic fragment at m/z 58, corresponding to (CH₃)₂NCH₂⁺, if methyl groups are present.[9] The molecular ion peak for amines will have an odd m/z value.[10] Quaternary ammonium salts are not directly observable by GC-MS as they are non-volatile, but they may undergo Hofmann elimination in the hot injector port to yield a tertiary amine and an alkene, which can then be detected.[11]

Visualizations

N_Alkylation_Pathway cluster_0 Primary Reaction cluster_1 Side Reaction SecondaryAmine This compound (Secondary Amine) TertiaryAmine Desired Product (Tertiary Amine) SecondaryAmine->TertiaryAmine  N-Alkylation (Substitution) Alkene Elimination Side Product SecondaryAmine->Alkene  Elimination AlkylHalide1 Alkyl Halide (R-X) Base1 Base QuaternarySalt Over-alkylation Side Product (Quaternary Ammonium Salt) TertiaryAmine->QuaternarySalt  Over-alkylation AlkylHalide2 Alkyl Halide (R-X) Base2 Base

Caption: Reaction pathways in the N-alkylation of a secondary amine.

Troubleshooting_Workflow Start Start N-Alkylation Reaction Monitor Monitor Reaction by TLC/GC-MS Start->Monitor DesiredProduct Desired Product Formed? Monitor->DesiredProduct Workup Workup and Purify DesiredProduct->Workup Yes AnalyzeSideProducts Analyze Side Products DesiredProduct->AnalyzeSideProducts No NoConversion Low/No Conversion AnalyzeSideProducts->NoConversion OverAlkylation Over-alkylation AnalyzeSideProducts->OverAlkylation Elimination Elimination AnalyzeSideProducts->Elimination Troubleshoot Troubleshoot Reaction Conditions Troubleshoot->Start NoConversion->Troubleshoot OverAlkylation->Troubleshoot Elimination->Troubleshoot

Caption: A logical workflow for troubleshooting N-alkylation reactions.

References

Technical Support Center: Ethoxylation of Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the ethoxylation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the ethoxylation of primary amines, and how can they be minimized?

A1: The most common side reactions include the formation of glycol ether amines, vinyl ether ethoxylates, and oligomers from acetaldehyde condensation.[1][2] These byproducts can lead to issues with product color, foaming, and overall purity.[1][2] To minimize these side reactions, consider the following:

  • Acid Addition: The addition of a proton donor, such as an organic or mineral acid, before or during the addition of ethylene oxide can mitigate the formation of glycol ether byproducts.[1][2]

  • Temperature Control: Lower reaction temperatures can sometimes lead to unwanted longer chain ethoxylates, so careful temperature optimization is crucial.[3]

  • Inert Atmosphere: Removing air, water, and carbon dioxide from the reactor by applying a vacuum and purging with an inert gas like nitrogen is essential to prevent side reactions.[3]

Q2: My final product has an undesirable color. What are the potential causes and solutions?

A2: Discoloration in ethoxylated amines can be caused by impurities in the raw materials or byproducts formed during the reaction.[1][2]

  • Cause: The formation of oligomers from acetaldehyde condensation can lead to colored products.[1] Additionally, certain impurities in the primary amine feedstock can contribute to color.

  • Solution: Acidifying the amine with an acid like hydrochloric acid to a pH of 5 or less, followed by gentle heating (up to 100°C), can sometimes induce a pink color which can then be removed with a bleaching agent.[4] Ensuring high-purity starting materials and minimizing side reactions through optimized reaction conditions are also critical preventative measures.

Q3: The ethoxylation reaction is proceeding too slowly or not at all. What should I check?

A3: Several factors can contribute to a sluggish or stalled reaction:

  • Catalyst Issues: If using a catalyst, ensure it is active and used at the appropriate concentration. Some catalysts can be deactivated by impurities.

  • Temperature: The reaction is highly temperature-dependent. Ensure the reaction temperature is within the optimal range. For some processes, temperatures below 130°C can be extremely slow.[5]

  • Mixing: Inadequate mixing can lead to poor distribution of ethylene oxide in the reaction mixture, slowing down the reaction rate. Optimal stirring is required for a uniform product.[3]

  • Inhibitors: The presence of water or other impurities can inhibit the reaction. Ensure all reactants and the reactor are dry.[3]

Q4: I am observing a wide distribution of ethoxylation products instead of a narrow, targeted distribution. How can I improve selectivity?

A4: Achieving a narrow distribution of ethoxylated products is a common challenge.

  • Catalyst Choice: The type of catalyst used significantly influences the molecular weight distribution. Lewis acid catalysts, for example, can promote a more peaked distribution compared to basic catalysts.[5]

  • Reaction Conditions: Fine-tuning the reaction temperature and pressure can influence the selectivity. High temperatures without a catalyst can sometimes halt the reaction after the addition of two moles of ethylene oxide.[3]

  • Stoichiometry: Carefully controlling the molar ratio of ethylene oxide to the primary amine is crucial for targeting a specific degree of ethoxylation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High levels of glycol ether amine and/or vinyl ether ethoxylate byproducts Formation of intermediate quaternary ammonium compounds and subsequent Hoffman-type degradation.[2]Add a proton donor (acid) such as acetic acid or phosphoric acid (0.001 to 10 wt%) to the reaction mixture prior to or concurrently with ethylene oxide addition.[2]
Unwanted polyethylene glycol (PEG) or longer ethoxylate chain formation Reaction temperature is too low, favoring chain elongation.[3]Increase the reaction temperature. The two-mole ethoxylation of a fatty amine should not be performed at low temperatures.[3]
Product is discolored (yellow, brown, or pink) - Formation of colored oligomers from acetaldehyde condensation.[1]- Impurities in the primary amine feedstock.- Use high-purity starting materials.- Optimize reaction conditions to minimize byproduct formation.- Consider an acid treatment followed by a bleaching agent for pink discoloration.[4]
Reaction is exothermic and difficult to control (runaway reaction) The ethoxylation process is highly exothermic. Poor heat removal or incorrect reactant addition rates can lead to a thermal runaway.- Ensure adequate cooling capacity and temperature monitoring.- Control the addition rate of ethylene oxide carefully.- Have an emergency quench plan in place. For lab-scale, an ice bath should be readily available.
Foaming of the product Presence of glycol ether byproducts.Minimize byproduct formation by adding an acid as described above.

Experimental Protocols

General Laboratory-Scale Protocol for Two-Mole Ethoxylation of a Primary Fatty Amine

This protocol is a general guideline and should be adapted based on the specific primary amine and desired product characteristics. Extreme caution must be exercised when working with ethylene oxide as it is toxic, flammable, and explosive. All work should be conducted in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

  • Primary fatty amine

  • Ethylene oxide (condensed and cooled)

  • Nitrogen gas (high purity)

  • Optional: Acid catalyst (e.g., acetic acid)

  • Reaction vessel (pressure-rated glass or stainless steel autoclave) equipped with a stirrer, thermocouple, pressure gauge, gas inlet, and sampling port.

  • Heating mantle and temperature controller

  • Cooling bath (e.g., ice-water) for emergency quenching

  • Vacuum source

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reaction vessel.

    • Charge the reactor with the primary fatty amine (e.g., 1100 grams for a lab-scale reaction).[1]

    • If the amine is solid at room temperature, preheat the reactor to melt the amine (e.g., 60°C).[1]

  • Inerting the Reactor:

    • Start the stirrer.

    • Apply a vacuum to the reactor to remove air and moisture.[1]

    • Break the vacuum with high-purity nitrogen.

    • Repeat the vacuum/nitrogen purge cycle three times to ensure an inert atmosphere.[1]

    • To further remove any residual water, heat the reactor to 100°C under vacuum for 30 minutes.[1]

  • Reaction:

    • Adjust the reactor temperature to the desired reaction temperature (e.g., 150-180°C).

    • If using an acid catalyst, add it to the reactor at this stage.

    • Slowly and carefully introduce a pre-determined amount of cooled, liquid ethylene oxide into the reactor below the liquid surface. The feed rate should be controlled to maintain the desired reaction temperature and pressure. The pressure is often used to regulate the ethylene oxide feed.[1]

    • Monitor the reaction temperature and pressure closely. The reaction is highly exothermic.

    • After the addition of ethylene oxide is complete, maintain the reaction temperature for a specified period (e.g., 1-2 hours) to ensure complete consumption of the ethylene oxide.

  • Work-up and Analysis:

    • Cool the reactor to room temperature.

    • Carefully vent any unreacted ethylene oxide through a suitable scrubbing system.

    • The product can be analyzed by various methods such as titration to determine the total and tertiary amine content, and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the product distribution and byproduct content.

Visualizations

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting Start High Level of Byproducts Detected (e.g., Glycol Ether Amines) Check_Purity Analyze Purity of Starting Primary Amine Start->Check_Purity Impure_Amine Source High-Purity Amine Check_Purity->Impure_Amine Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure High_Temp Temperature Too High? Check_Conditions->High_Temp Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes Check_Atmosphere Inert Atmosphere Maintained? High_Temp->Check_Atmosphere No Reanalyze Re-run Reaction and Analyze Product Lower_Temp->Reanalyze Improve_Inerting Improve Vacuum/Nitrogen Purge Check_Atmosphere->Improve_Inerting No Consider_Acid Consider Adding an Acid Catalyst Check_Atmosphere->Consider_Acid Yes Improve_Inerting->Reanalyze Add_Acid Add 0.001-10 wt% Acid (e.g., Acetic Acid) Consider_Acid->Add_Acid Add_Acid->Reanalyze End Byproduct Level Reduced Reanalyze->End

Caption: Troubleshooting workflow for high byproduct formation.

Logical Relationship for Managing Runaway Reactions

Runaway_Reaction_Management Runaway_Detected Runaway Reaction Detected (Rapid Temperature/Pressure Increase) Stop_EO_Feed Immediately Stop Ethylene Oxide Feed Runaway_Detected->Stop_EO_Feed Initiate_Cooling Initiate Emergency Cooling (e.g., Ice Bath) Stop_EO_Feed->Initiate_Cooling Monitor Monitor Temperature and Pressure Initiate_Cooling->Monitor Controlled Reaction Under Control? Monitor->Controlled Continue_Monitoring Continue Monitoring Until Stable Controlled->Continue_Monitoring Yes Evacuate Evacuate the Area and Alert Safety Personnel Controlled->Evacuate No

References

Technical Support Center: Optimizing Reaction Conditions for Ethoxy(ethyl)amine with Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of ethoxy(ethyl)amine with alkyl halides to synthesize tertiary amines.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when reacting this compound with alkyl halides?

A1: The most prevalent issue is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1][2][3] This occurs because the desired tertiary amine product is often still nucleophilic and can react further with the alkyl halide.[2][4]

Q2: How can I minimize the formation of the quaternary ammonium salt byproduct?

A2: Several strategies can be employed to suppress over-alkylation:

  • Stoichiometry Control: Using an excess of this compound relative to the alkyl halide can increase the probability that the alkyl halide will react with the starting secondary amine rather than the tertiary amine product.[4]

  • Slow Addition of Alkyl Halide: Adding the alkyl halide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring the initial alkylation step.

  • Choice of Base: Employing a non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-diisopropylethylamine), can effectively scavenge the acid byproduct (HX) without competing in the alkylation reaction.

Q3: My reaction is very slow or appears to be incomplete. What steps can I take to improve the reaction rate and conversion?

A3: If the reaction is sluggish, consider the following adjustments:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Solvents like DMF or acetonitrile are suitable for reactions at elevated temperatures.[5]

  • Change the Alkyl Halide: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide for a faster reaction.[6]

  • Catalytic Iodide: You can add a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), to your reaction with an alkyl chloride or bromide. This will generate the more reactive alkyl iodide in situ (Finkelstein reaction).[5][7]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate SN2 reactions.[5]

Q4: I am observing byproducts that suggest an elimination reaction has occurred. How can I prevent this?

A4: The formation of alkenes is indicative of an E2 elimination side reaction. This is more likely with secondary and tertiary alkyl halides and under strongly basic conditions.[6] To minimize elimination:

  • Use a Milder Base: Switch to a less aggressive base. For instance, instead of a strong base like potassium hydroxide, consider using potassium carbonate or sodium bicarbonate.[8]

  • Lower Reaction Temperature: Elimination reactions are often more favored at higher temperatures than substitution reactions. Running the reaction at a lower temperature may reduce the amount of elimination byproduct.

  • Alkyl Halide Structure: Be mindful of the alkyl halide structure. Primary alkyl halides are much less prone to elimination than secondary or tertiary ones.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Insufficiently reactive alkyl halide (e.g., alkyl chloride).2. Reaction temperature is too low.3. Inappropriate solvent.4. Ineffective base.1. Switch to the corresponding alkyl bromide or iodide, or add catalytic NaI/KI.[5][7]2. Increase the reaction temperature, potentially using a microwave reactor for rapid heating.[7]3. Change to a polar aprotic solvent like DMF or acetonitrile.[5]4. Use a stronger, non-nucleophilic base like cesium carbonate.
Mixture of starting material, tertiary amine, and quaternary salt 1. Over-alkylation of the desired tertiary amine product.2. Inappropriate stoichiometry.1. Use a 1.5 to 2-fold excess of this compound relative to the alkyl halide.2. Add the alkyl halide to the reaction mixture slowly and at a controlled temperature.3. Ensure efficient stirring to avoid localized high concentrations of the alkylating agent.
Significant amount of elimination byproduct (alkene) 1. Alkyl halide is sterically hindered (secondary or tertiary).2. The base is too strong or sterically hindered.3. High reaction temperature.1. If possible, use a primary alkyl halide.2. Switch to a weaker base such as NaHCO₃ or K₂CO₃.[8]3. Run the reaction at a lower temperature for a longer period.
Difficult purification 1. Presence of unreacted starting materials and byproducts.2. The product may be an ammonium salt.1. Optimize the reaction to go to completion.2. During workup, perform a basic wash (e.g., with aqueous NaHCO₃) to deprotonate any ammonium salts and move the amine product into the organic layer.

Data Presentation

Table 1: Comparison of Alkyl Halide Reactivity

Alkyl Halide (R-X)Leaving GroupRelative Reactivity in SN2Notes
R-II⁻~100,000Most reactive, but can be more expensive and less stable.
R-BrBr⁻~5,000A good balance of reactivity and stability for many applications.[6]
R-ClCl⁻~200Often less reactive and may require harsher conditions or a catalyst.[6]
R-FF⁻~1Generally not used for this type of reaction due to the strong C-F bond.

Table 2: Common Solvents for N-Alkylation Reactions

SolventTypeDielectric Constant (ε)Notes
Acetonitrile (ACN)Polar Aprotic37.5Good for a wide range of temperatures and dissolves many organic salts.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7High boiling point, excellent solvating power for polar and nonpolar reactants.[5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very high boiling point, strongly accelerates SN2 reactions.
Tetrahydrofuran (THF)Polar Aprotic7.6Lower boiling point, less polar than the others, but a common choice.[5]
EthanolPolar Protic24.5Can act as both a solvent and a nucleophile, potentially leading to side products.

Table 3: Selection of Bases for N-Alkylation

BasepKa of Conjugate AcidTypeNotes
Potassium Carbonate (K₂CO₃)10.3InorganicInexpensive and commonly used, but can have limited solubility in some organic solvents.[8]
Cesium Carbonate (Cs₂CO₃)10.3InorganicMore soluble in organic solvents than K₂CO₃, often leading to faster reactions.[9]
Sodium Bicarbonate (NaHCO₃)10.3InorganicA mild base, useful for minimizing elimination side reactions.
N,N-Diisopropylethylamine (DIPEA)10.7Non-nucleophilic OrganicSterically hindered, so it does not compete as a nucleophile. Good for sensitive substrates.

Experimental Protocols

General Protocol for the N-Alkylation of this compound with a Primary Alkyl Bromide

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.5 equivalents) and a suitable solvent (e.g., acetonitrile, 0.1-0.5 M).

    • Add a non-nucleophilic base such as potassium carbonate (2.0 equivalents).

    • If desired, add a catalytic amount of potassium iodide (0.1 equivalents).

  • Reaction Execution:

    • Begin stirring the mixture.

    • Slowly add the primary alkyl bromide (1.0 equivalent) to the flask at room temperature using a dropping funnel or syringe pump over 30-60 minutes.

    • After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Reaction Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any insoluble inorganic salts and rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining salts and base.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to yield the pure tertiary amine.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup cluster_purification 4. Purification A Add this compound, solvent, and base to flask B Equip with stir bar and condenser A->B C Slowly add alkyl halide at room temperature B->C D Heat reaction mixture to 60-80 °C C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature and filter solids E->F G Concentrate filtrate under reduced pressure F->G H Aqueous workup (wash with water/brine) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_tree Start Reaction Issue? LowYield Low Yield / Incomplete Reaction Start->LowYield Yes OverAlkylation Over-alkylation Observed Start->OverAlkylation Yes Elimination Elimination Byproduct Start->Elimination Yes IncreaseTemp Increase Temperature LowYield->IncreaseTemp ChangeHalide Use R-Br or R-I LowYield->ChangeHalide AddIodide Add catalytic KI/NaI LowYield->AddIodide ExcessAmine Use excess this compound OverAlkylation->ExcessAmine SlowAddition Slowly add alkyl halide OverAlkylation->SlowAddition LowerTemp Lower Reaction Temperature Elimination->LowerTemp MilderBase Use a milder base (e.g., NaHCO3) Elimination->MilderBase

Caption: Troubleshooting decision tree for common N-alkylation issues.

References

preventing over-alkylation of amines in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for amine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges in their experiments, with a specific focus on preventing the over-alkylation of amines.

Frequently Asked Questions (FAQs)

Q1: Why does over-alkylation of amines occur so readily?

A1: Over-alkylation is a common problem in direct amine alkylation with agents like alkyl halides. The issue arises because the product of the initial alkylation is often more nucleophilic than the starting amine. For example, a primary amine is more nucleophilic than ammonia, and a secondary amine is more nucleophilic than a primary amine. This "runaway train" effect means the newly formed, more reactive amine will compete with the starting material for the alkylating agent, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[1][2]

Q2: I am trying to synthesize a primary amine via direct alkylation but keep getting a mixture of products. What can I do?

A2: Synthesizing primary amines via direct alkylation of ammonia is notoriously difficult to control.[1][3] Even using a large excess of ammonia to favor mono-alkylation often results in low yields.[4] For a cleaner and more efficient synthesis of primary amines, the Gabriel Synthesis is a highly preferred method.[5][6] This method uses the potassium salt of phthalimide as an ammonia surrogate. The phthalimide's nitrogen is deprotonated and acts as a nucleophile to attack an alkyl halide.[7][8] Crucially, the resulting N-alkylated phthalimide is not nucleophilic and cannot react further, thus preventing over-alkylation.[4][8] The primary amine is then liberated in a final hydrolysis or hydrazinolysis step.

Q3: What is the best way to achieve selective mono-alkylation of a primary amine to get a secondary amine?

A3: While direct alkylation can be challenging, a superior and widely used method for controlled mono-alkylation is Reductive Amination (also known as reductive alkylation).[9][10] This two-step, one-pot process involves first reacting a primary amine with an aldehyde or ketone to form an intermediate imine.[10][11] This imine is then reduced to the target secondary amine using a selective reducing agent.[10] This process avoids over-alkylation because the imine only forms once on the primary amine.[10]

Q4: Which reducing agents are recommended for reductive amination?

A4: Several reducing agents can be used, but some are more effective and safer than others.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a very common, mild, and selective reagent for reductive aminations.[10][12]

  • Sodium cyanoborohydride (NaBH₃CN): This is another effective reagent that can selectively reduce imines in the presence of aldehydes.[10] However, it can produce toxic hydrogen cyanide as a byproduct, so appropriate safety precautions are necessary.[11]

  • Sodium borohydride (NaBH₄): While a common reducing agent, it can also reduce the starting aldehyde or ketone, so conditions must be carefully controlled.[10][12]

Q5: How do protecting groups help prevent over-alkylation?

A5: Protecting groups are used to temporarily block the reactivity of the amine's N-H bond. By converting the amine into a less nucleophilic functional group, such as a carbamate or amide, further alkylation is prevented.[13][14] After the desired reaction on another part of the molecule is complete, the protecting group is removed to regenerate the amine. Common protecting groups for amines include:

  • tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable under many conditions but easily removed with acid.[14][15][16]

  • Benzyloxycarbonyl (Cbz): This group is introduced using benzyl chloroformate and is typically removed by catalytic hydrogenation.[17][18]

Troubleshooting Guide

Problem: My reaction is producing a mixture of mono-, di-, and tri-alkylated amines.

This is the classic sign of uncontrolled over-alkylation during direct alkylation with an electrophile like an alkyl halide.

Logical Workflow for Troubleshooting Over-alkylation

The following diagram illustrates a decision-making process for selecting a synthetic strategy to avoid over-alkylation based on the desired amine product.

G start What is your target product? primary Primary Amine (R-NH2) start->primary secondary Secondary Amine (R-R'-NH) start->secondary tertiary Tertiary Amine (R-R'-NR'') start->tertiary gabriel Use Gabriel Synthesis primary->gabriel High yield, no over-alkylation reductive Use Reductive Amination secondary->reductive Controlled mono-alkylation protect Use Protecting Group Strategy or Sequential Reductive Amination tertiary->protect Stepwise synthesis

Caption: Decision tree for selecting an amine synthesis strategy.
Possible Cause Recommended Solution & Rationale
Inherent Reactivity The alkylated amine product is more nucleophilic than the starting amine, leading to a "runaway" reaction.[1]
Stoichiometry Using a 1:1 ratio of amine to alkylating agent is often insufficient to prevent the more reactive product from competing for the electrophile.
Reaction Conditions Certain solvents and temperatures may favor multiple alkylations.

Solution Strategies
Method Description Best For Advantages Limitations
Gabriel Synthesis A multi-step process using phthalimide to synthesize primary amines.[4]Primary AminesExcellent prevention of over-alkylation, high yields of pure product.[6]Not suitable for aromatic primary amines or secondary alkyl halides.[5][8] Requires a final hydrolysis/hydrazinolysis step.
Reductive Amination Condensation of an amine with a carbonyl compound to form an imine, followed by reduction.[9]Secondary & Tertiary AminesHighly selective for mono-alkylation, avoids harsh alkylating agents, one-pot procedure.[9][10]Requires a suitable aldehyde/ketone starting material.
Protecting Group Strategy The amine is temporarily converted to a less reactive form (e.g., a carbamate) to allow for other reactions.[14]Complex SynthesesAllows for selective reactions on multifunctional molecules.Adds two steps to the synthesis (protection and deprotection).
Stoichiometric Control Using a large excess of the starting amine to statistically favor mono-alkylation.[19]Direct Alkylation (when other methods are not feasible)Simple, one-step procedure.Often results in low atom economy and requires difficult purification to separate the product from a large excess of starting material.[13] Yields can still be poor.[4]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of a secondary amine from a primary amine and an aldehyde using sodium triacetoxyborohydride.

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. Acetic acid (AcOH) can be added as a catalyst if the reaction is slow.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. The reaction is often exothermic, so slow addition is recommended.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: General Procedure for Gabriel Synthesis of a Primary Amine

This protocol outlines the synthesis of a primary amine from an alkyl halide.

  • Salt Formation: Dissolve phthalimide (1.0 eq.) in a suitable solvent like Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) or another suitable base to form the potassium salt of phthalimide.[5]

  • Alkylation: Add the primary alkyl halide (1.0 eq.) to the reaction mixture and heat (e.g., to 70-90 °C).[8]

  • Monitoring: Monitor the formation of the N-alkylphthalimide intermediate by TLC or LC-MS.

  • Hydrolysis/Hydrazinolysis: Once the alkylation is complete, the N-alkylphthalimide can be cleaved to release the primary amine.

    • Acid Hydrolysis: Heat the intermediate in the presence of a strong acid (e.g., H₂SO₄).

    • Base Hydrolysis: Reflux with a strong base like sodium hydroxide (NaOH).[4]

    • Hydrazinolysis (Ing-Manske procedure): Reflux with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol. This is often preferred as it proceeds under milder conditions.

  • Work-up and Purification: The work-up procedure will depend on the cleavage method used. Typically, it involves extraction and then distillation or crystallization to isolate the pure primary amine.

Protocol 3: Boc Protection of a Primary Amine

This protocol details the protection of an amine using Boc anhydride.

  • Reaction Setup: Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., THF, Dioxane, or DCM).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is often run at room temperature.[14]

  • Monitoring: Stir the reaction and monitor its completion by TLC. The Boc-protected amine will be less polar than the starting amine.

  • Work-up: Once complete, concentrate the reaction mixture. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which can often be used in the next step without further purification.

Visualizing the Problem: The Over-Alkylation Cascade

The following diagram illustrates why direct alkylation of amines is problematic. Each alkylation step produces an amine that is a better nucleophile than the last, creating a cascade of reactions that are difficult to stop at the desired stage.

G cluster_0 Direct Alkylation Cascade Ammonia Ammonia (Start) Primary Primary Amine (More Nucleophilic) Ammonia->Primary + R-X Secondary Secondary Amine (Even More Nucleophilic) Primary->Secondary + R-X Tertiary Tertiary Amine Secondary->Tertiary + R-X Quaternary Quaternary Salt (End Product) Tertiary->Quaternary + R-X RX Alkyl Halide (R-X)

Caption: The "runaway" cascade of amine over-alkylation.

References

Technical Support Center: Purification of Crude Ethoxy(ethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude ethoxy(ethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials such as 2-ethoxyethanol and ethylamine, byproducts from side reactions like the formation of bis-(2-ethoxyethyl)amine, and residual solvents used in the synthesis. Water is also a common impurity that needs to be removed.

Q2: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is often the preferred method for separating this compound from impurities with significantly different boiling points.

  • Acid-Base Extraction: This technique is effective for removing acidic or basic impurities. Since this compound is basic, it can be separated from neutral or acidic impurities by converting it into a water-soluble salt.[1]

  • Column Chromatography: This method can be used for high-purity isolations, but amines can sometimes interact strongly with standard silica gel, leading to poor separation.[2]

Q3: My this compound sample is wet. What is the best drying agent to use?

For basic compounds like this compound, anhydrous potassium carbonate is a suitable drying agent as it will not react with the amine.[2] Anhydrous sodium sulfate or magnesium sulfate can also be used.[3][4] It is crucial to ensure the organic solution is thoroughly dried before final purification steps like distillation to prevent the formation of azeotropes.[2]

Q4: How can I assess the purity of my final this compound product?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile amines like this compound.[5][6][7] It provides information on the number of components in your sample and can help identify them based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Bumping or uneven boiling - Superheating of the liquid.- Lack of boiling chips or stir bar.- Add fresh boiling chips or a magnetic stir bar.- Ensure smooth and even heating.
Poor separation of components - Distillation rate is too fast.- Inefficient fractionating column.- Slow down the distillation rate by reducing the heat.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Temperature fluctuations at the thermometer - Distillation rate is erratic.- Condensate ring is not consistently reaching the thermometer bulb.- Ensure a steady distillation rate.- Insulate the distillation head with glass wool or aluminum foil to maintain a consistent temperature gradient.
Product decomposition - The boiling point is too high at atmospheric pressure.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion formation - Vigorous shaking of the separatory funnel.- Presence of surfactant-like impurities.- Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If the emulsion persists, filtration through a pad of Celite may be necessary.
Poor separation of layers - Densities of the aqueous and organic layers are too similar.- Add brine to the aqueous layer to increase its density.- If unsure which layer is which, add a few drops of water; the layer it dissolves in is the aqueous layer.
Loss of product - Incomplete extraction.- Product is partially soluble in the aqueous layer even in its neutral form.- Perform multiple extractions with smaller volumes of solvent for better recovery.- "Back-extract" the aqueous layer with a fresh portion of organic solvent after neutralization to recover any dissolved product.
Column Chromatography
Problem Possible Cause Solution
Product streaking or tailing on the column - Amine is interacting strongly with the acidic silanol groups on the silica gel.[2]- Add a small amount of a volatile base, such as triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel.- Use a different stationary phase, such as alumina or amine-functionalized silica.
Poor separation of product from impurities - Incorrect eluent polarity.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent and gradually increase the polarity.- For this compound, a gradient of ethyl acetate in hexanes with a small amount of triethylamine is a good starting point.
Cracking of the silica gel bed - The column has run dry.- Always keep the solvent level above the top of the silica gel.- Carefully pack the column to ensure a homogenous stationary phase.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound by separating it from components with different boiling points.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture heats, a ring of condensate will rise through the fractionating column. Adjust the heating rate to ensure a slow and steady distillation, typically 1-2 drops per second into the receiving flask.

  • Fraction Collection: Collect any low-boiling impurities as the first fraction. When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.

Protocol 2: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral or acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add a 1 M HCl solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. The basic this compound will react to form its hydrochloride salt and move into the aqueous layer.

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Any neutral or acidic impurities will remain in the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (check with pH paper). The this compound hydrochloride will be neutralized back to the free amine, which will separate from the aqueous solution.

  • Back-Extraction: Transfer the basified solution back to a separatory funnel and extract the purified this compound with a fresh portion of the organic solvent. Repeat the extraction two more times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table provides hypothetical data for the purification of a 100 g crude sample of this compound. Actual results may vary depending on the initial purity of the crude product.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity (by GC-MS, %)
Fractional Distillation1007575>98
Acid-Base Extraction1008080>97
Column Chromatography10770>99

Visualizations

PurificationWorkflow crude Crude this compound distillation Fractional Distillation crude->distillation extraction Acid-Base Extraction crude->extraction pure_product Pure this compound distillation->pure_product chromatography Column Chromatography extraction->chromatography For higher purity extraction->pure_product chromatography->pure_product

Caption: General purification workflow for crude this compound.

TroubleshootingLogic cluster_dist Distillation Troubleshooting cluster_extr Extraction Troubleshooting cluster_chrom Chromatography Troubleshooting start Purification Issue dist Distillation Problem? start->dist extr Extraction Problem? start->extr chrom Chromatography Problem? start->chrom d_poor_sep Poor Separation dist->d_poor_sep d_bumping Bumping dist->d_bumping e_emulsion Emulsion extr->e_emulsion c_tailing Tailing chrom->c_tailing d_sol1 Slow Down Rate d_poor_sep->d_sol1 d_sol2 Add Boiling Chips d_bumping->d_sol2 e_sol1 Add Brine e_emulsion->e_sol1 c_sol1 Add Triethylamine to Eluent c_tailing->c_sol1

Caption: Logical flow for troubleshooting common purification issues.

References

Technical Support Center: Managing Exothermic Reactions Involving Ethoxy(ethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving ethoxy(ethyl)amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a primary amine that can undergo highly exothermic reactions, particularly with acids, acylating agents, and other electrophiles. The primary hazards include the potential for thermal runaway, which is a rapid, uncontrolled increase in temperature and pressure. This can lead to vessel over-pressurization, release of flammable and corrosive materials, and potentially an explosion. Additionally, this compound itself is corrosive and can cause severe skin burns and eye damage.

Q2: Which common laboratory reactions with this compound are likely to be significantly exothermic?

A2: Several common reactions involving primary amines are known to be exothermic and require careful management. These include:

  • Neutralization reactions with strong acids (e.g., hydrochloric acid, sulfuric acid).

  • Acylation reactions with acyl chlorides or acid anhydrides to form amides.

  • Reactions with isocyanates to form ureas.

  • Epoxide ring-opening reactions.

  • Reactions with strong oxidizing agents.

Q3: What is a thermal runaway and why is it a major concern with this compound?

A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. This can happen if the cooling capacity of the experimental setup is insufficient to remove the heat generated by the reaction. With this compound, a runaway reaction can lead to boiling of the solvent, a rapid increase in pressure, and potentially violent release of the reactor contents.

Q4: What are the signs of an impending thermal runaway?

A4: Key indicators of a potential thermal runaway include:

  • A sudden, unexpected, and accelerating increase in the reaction temperature.

  • A rapid rise in pressure within a closed system.

  • Vigorous boiling or bubbling of the reaction mixture, even with adequate cooling.

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Venting of vapors from the reaction vessel.

Q5: What immediate actions should be taken if a temperature excursion is observed?

A5: If you observe a significant and unexpected rise in temperature, you should immediately:

  • Stop the addition of any reagents.

  • Maximize cooling to the reactor.

  • If possible and safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.

  • Prepare for emergency quenching of the reaction.

  • Alert personnel in the immediate vicinity and follow your laboratory's emergency procedures.

Troubleshooting Guides

Issue: My reaction temperature is rising faster than expected, but I still have control.

  • Question: What are the first steps to regain control of a mild temperature excursion?

    • Answer: Immediately halt the addition of the limiting reagent. Increase the efficiency of your cooling system (e.g., lower the temperature of the cooling bath, increase the flow rate of the coolant). If the temperature continues to rise, consider adding a pre-chilled inert solvent to dilute the reaction and provide a thermal sink.

Issue: The temperature of the reaction is increasing rapidly, and the cooling system is at maximum capacity.

  • Question: What should I do when I can no longer control the temperature with the primary cooling system?

    • Answer: This is a critical situation. Your immediate priority is to prevent a runaway. If you have a pre-prepared quenching solution, and it is safe to do so, initiate the quenching procedure. Evacuate the immediate area and follow your institution's emergency protocols. Do not attempt to contain a reaction that is clearly in thermal runaway.

Issue: I have completed the addition of my reagent, but the temperature continues to rise.

  • Question: Why is the temperature still increasing after I've stopped adding reagents, and what is the appropriate response?

    • Answer: This indicates an accumulation of unreacted reagents, and the heat generation from the ongoing reaction is exceeding the heat removal capacity. This is a high-risk scenario for thermal runaway. Immediately maximize cooling and prepare for an emergency quench. The risk is that a secondary, more energetic decomposition reaction could be initiated if the temperature reaches a critical point.

Data Presentation

Reaction TypeReactant ExampleTypical Enthalpy of Reaction (ΔH)Notes
Neutralization (Strong Acid) Hydrochloric Acid-55 to -60 kJ/molThe heat of neutralization for strong acid-strong base reactions is consistently in this range.
Neutralization (Weak Acid) Acetic Acid-40 to -55 kJ/molThe overall exotherm is lower due to the energy required to dissociate the weak acid.
Acylation Acetyl Chloride-100 to -150 kJ/molHighly exothermic and often rapid. The reaction also produces corrosive HCl gas.
Acylation Acetic Anhydride-80 to -120 kJ/molGenerally less vigorous than with acyl chlorides but still highly exothermic.

Experimental Protocols

General Protocol for Safely Performing Potentially Exothermic Reactions with this compound

  • Preparation and Hazard Assessment:

    • Conduct a thorough literature search for the specific reaction or similar transformations.

    • Perform a risk assessment, considering the potential for exotherm, gas evolution, and side reactions.

    • Whenever possible, use reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC, or Reaction Calorimeter - RC1) to determine the heat of reaction and the adiabatic temperature rise for your specific system before attempting a larger scale.

    • Ensure all necessary personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

    • Set up the reaction in a well-ventilated fume hood.

  • Apparatus Setup:

    • Use a reaction vessel of an appropriate size; do not exceed 50% of the vessel's volume.

    • Equip the reactor with a magnetic or overhead stirrer, a temperature probe, a condenser, and an inert gas inlet.

    • Ensure the temperature probe is placed in the reaction mixture, not in the heating/cooling bath.

    • Use a cooling bath (e.g., ice-water, dry ice-acetone) that can handle the maximum expected heat load. Have a secondary cooling bath on standby.

    • For reagent addition, use a dropping funnel or a syringe pump for controlled, slow addition.

  • Reaction Execution:

    • Charge the reactor with this compound and the solvent.

    • Cool the solution to the desired starting temperature before beginning the addition of the second reagent.

    • Add the second reagent slowly and in a controlled manner, monitoring the internal temperature closely.

    • Maintain the desired reaction temperature by adjusting the addition rate and/or the cooling bath temperature. The addition should be slow enough that the reaction is not "starved" but not so fast that unreacted reagent accumulates.

    • If the temperature rises more than 5-10 °C above the setpoint, stop the addition and allow the reaction to cool before resuming at a slower rate.

  • Work-up and Quenching:

    • Have a quenching agent ready. For example, for an acylation reaction, a cold, weak base solution can be used to neutralize the acid byproduct and any remaining acylating agent.

    • At the end of the reaction, cool the mixture to a safe temperature before proceeding with the work-up.

    • Quench the reaction by slowly adding the quenching agent while monitoring the temperature.

Visualizations

Experimental_Workflow Safe Experimental Workflow for Exothermic Reactions cluster_prep 1. Preparation cluster_exec 2. Execution cluster_post 3. Post-Reaction cluster_emergency Emergency Path A Risk Assessment & Calorimetry B Prepare PPE & Fume Hood A->B C Assemble & Check Apparatus B->C D Charge Reactor & Cool to Start Temp C->D E Begin Slow Reagent Addition D->E F Monitor Temperature Continuously E->F G Temperature Stable? F->G X Severe Temp. Excursion F->X H Adjust Addition Rate / Cooling G->H No I Continue Addition G->I Yes H->F I->F J Addition Complete K Cool to Safe Temperature J->K L Controlled Quenching K->L M Proceed to Work-up L->M Y STOP ADDITION MAX COOLING X->Y Control Lost Z EMERGENCY QUENCH & EVACUATE Y->Z

Caption: Safe experimental workflow for exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Temperature Excursions Start Temperature Rises Above Setpoint Q1 Is the temperature rise rapid and accelerating? Start->Q1 A1_Yes YES: Potential Runaway Q1->A1_Yes Yes A1_No NO: Mild Excursion Q1->A1_No No Action_Emergency EMERGENCY 1. Stop ALL additions 2. Apply MAXIMUM cooling 3. Prepare for quench 4. Alert others A1_Yes->Action_Emergency Action_Mild 1. Stop Reagent Addition 2. Increase Cooling 3. Monitor Closely A1_No->Action_Mild Q2 Is temperature now under control? Action_Mild->Q2 A2_Yes YES: Resume addition at a slower rate Q2->A2_Yes Yes A2_No NO: Proceed to Emergency Actions Q2->A2_No No A2_No->Action_Emergency Q3 Is the reaction still out of control? Action_Emergency->Q3 A3_Yes YES: Execute Emergency Quench (if safe) and EVACUATE Q3->A3_Yes Yes A3_No NO: Maintain cooling and monitor until stable Q3->A3_No No

Caption: Troubleshooting logic for temperature excursions.

identifying and minimizing byproducts in ethoxy(ethyl)amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during ethoxy(ethyl)amine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-ethoxy(ethyl)amine?

A1: The most frequently encountered byproduct in the catalytic amination of 2-ethoxyethanol is bis-(2-ethoxyethyl)amine.[1] Depending on the specific synthetic route, other potential impurities can include unreacted starting materials, and in broader ethoxylation reactions, byproducts like glycol ethers and vinyl ether ethoxylates may form.[2][3]

Q2: How can I minimize the formation of bis-(2-ethoxyethyl)amine?

A2: There are two primary strategies to minimize the formation of this secondary amine byproduct:

  • Molar Ratio Adjustment: Utilizing a significant molar excess of ammonia relative to 2-ethoxyethanol can shift the reaction equilibrium to favor the formation of the primary amine, 2-ethoxy(ethyl)amine.[4]

  • Byproduct Recycling: In a continuous process, the isolated bis-(2-ethoxyethyl)amine can be recycled back into the feed stream. This increases the concentration of the secondary amine in the reactor, which, by Le Chatelier's principle, can suppress its further formation.[1]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is ideal for the comprehensive analysis of your reaction products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile compounds and can be used for both qualitative and quantitative assessments.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the desired product and any impurities present, aiding in their definitive identification.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-ethoxy(ethyl)amine and high concentration of bis-(2-ethoxyethyl)amine Insufficient ammonia concentration.Increase the molar ratio of ammonia to 2-ethoxyethanol. A ratio of 8.5:1 has been reported to be effective.[1]
Reaction temperature is too high, favoring over-alkylation.Optimize the reaction temperature. A temperature of around 200°C has been used in a continuous process.[1]
Presence of unexpected peaks in GC-MS or NMR analysis Side reactions due to catalyst or reaction conditions.Review the catalyst composition and reaction parameters. For instance, in related amine syntheses, side reactions can include aldol condensation or Schiff base formation.[4]
Contamination of starting materials.Ensure the purity of 2-ethoxyethanol and other reagents before use.
Formation of colored impurities Potential formation of vinyl ether ethoxylates or other degradation products.In ethoxylation reactions, adding a small amount of acid (e.g., acetic acid) before the addition of the ethoxylating agent can reduce the formation of such byproducts.[2][3]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Sample Dilution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Solvent Addition: Add a suitable solvent (e.g., dichloromethane or diethyl ether) to the flask to dissolve the sample.

  • Volume Adjustment: Bring the solution to the 10 mL mark with the solvent.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject 1 µL of the filtered solution into the GC-MS instrument.

Protocol 2: General Conditions for GC-MS Analysis
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 30-400.

Visualizations

Reaction_Pathway 2-Ethoxyethanol 2-Ethoxyethanol Reaction Reaction 2-Ethoxyethanol->Reaction Ammonia Ammonia Ammonia->Reaction Hydrogen Hydrogen Hydrogen->Reaction Catalyst Catalyst Catalyst->Reaction 2-Ethoxy(ethyl)amine 2-Ethoxy(ethyl)amine Reaction->2-Ethoxy(ethyl)amine Desired Product Bis-(2-ethoxyethyl)amine Bis-(2-ethoxyethyl)amine Reaction->Bis-(2-ethoxyethyl)amine Byproduct Water Water Reaction->Water

Caption: Synthesis of 2-ethoxy(ethyl)amine from 2-ethoxyethanol.

Troubleshooting_Flowchart Start Low Yield of Desired Product? CheckRatio Check Ammonia/ 2-Ethoxyethanol Ratio Start->CheckRatio IncreaseRatio Increase Molar Ratio of Ammonia CheckRatio->IncreaseRatio Ratio Low CheckTemp Check Reaction Temperature CheckRatio->CheckTemp Ratio OK End Problem Resolved IncreaseRatio->End OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp Temp High AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) CheckTemp->AnalyzeByproducts Temp OK OptimizeTemp->End AnalyzeByproducts->End

Caption: Troubleshooting flowchart for low product yield.

Experimental_Workflow CrudeSample Crude Reaction Sample Dilution Dilute with Solvent CrudeSample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration GCMS GC-MS Analysis Filtration->GCMS NMR NMR Analysis Filtration->NMR DataAnalysis Data Analysis GCMS->DataAnalysis NMR->DataAnalysis Identification Byproduct Identification DataAnalysis->Identification

Caption: Workflow for byproduct identification.

References

Technical Support Center: Catalyst Deactivation in Ethoxy(ethyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of ethoxy(ethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for this compound synthesis?

A1: The synthesis of this compound, typically achieved through the reductive amination of 2-ethoxyethanol with an aminating agent, often employs heterogeneous catalysts. Common choices include:

  • Nickel-based catalysts (e.g., Raney Ni, Ni/Al₂O₃): Valued for their high activity and cost-effectiveness.

  • Copper-Cobalt catalysts (e.g., Cu-Co/Al₂O₃-diatomaceous earth): Known for good selectivity and conversion rates in alcohol amination.[1]

  • Palladium on Carbon (Pd/C): A versatile catalyst often used for hydrogenation and reductive amination reactions.

Q2: What are the primary causes of catalyst deactivation in this synthesis?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The main mechanisms responsible for deactivation in this compound synthesis are:

  • Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.

  • Sintering: The thermal agglomeration of metal particles, leading to a decrease in the active surface area.

  • Poisoning: The strong chemisorption of impurities from the feed or reaction byproducts onto the active sites.

Q3: How can I identify the cause of my catalyst's deactivation?

A3: Identifying the root cause often requires a combination of observing reaction performance and catalyst characterization. A sudden drop in activity often points to poisoning, while a gradual decline may indicate coking or sintering. Post-reaction characterization techniques such as Temperature-Programmed Oxidation (TPO) can quantify coke deposition, while chemisorption methods can measure changes in metal dispersion, indicating sintering.

Troubleshooting Guides

Issue 1: Gradual Loss of Catalyst Activity

Possible Cause: Coking (Carbon Deposition)

Troubleshooting Steps:

  • Confirm Coking:

    • Visually inspect the spent catalyst for discoloration (darkening).

    • Perform Temperature-Programmed Oxidation (TPO) on the spent catalyst to quantify the amount of carbon deposition.

  • Optimize Reaction Conditions:

    • Increase H₂/reactant ratio: A higher partial pressure of hydrogen can inhibit coke formation.

    • Lower Reaction Temperature: Coking reactions are often favored at higher temperatures. Evaluate the effect of a slight temperature reduction on both activity and coke formation.

    • Increase Feed Purity: Ensure reactants are free from coke precursors like unsaturated compounds.

  • Catalyst Regeneration:

    • Attempt regeneration by controlled oxidation (for coked catalysts) to burn off carbon deposits, followed by reduction. Refer to the experimental protocols section for a general procedure.

Illustrative Data on Coking:

The following table shows the effect of reaction temperature on the rate of coking for a nickel-based catalyst in a similar alcohol amination process.

Reaction Temperature (°C)Initial Conversion Rate (%)Conversion Rate after 24h (%)Carbon Deposition (wt%)
18098921.5
20099853.2
22099755.8

Data is illustrative and based on typical trends observed in alcohol amination reactions.

Issue 2: Significant and Gradual Decrease in Conversion Rate

Possible Cause: Sintering (Thermal Degradation)

Troubleshooting Steps:

  • Confirm Sintering:

    • Measure the metal particle size of the fresh and spent catalyst using techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM). An increase in particle size indicates sintering.

    • Determine the active metal surface area via chemisorption (e.g., H₂ chemisorption for Ni catalysts). A decrease in the active area is a strong indicator of sintering.

  • Optimize Reaction Conditions:

    • Lower Reaction Temperature: Sintering is highly dependent on temperature. Operate at the lowest temperature that provides acceptable conversion.

    • Avoid Temperature Excursions: Implement strict temperature control to prevent hotspots in the reactor, which can accelerate sintering.

  • Catalyst Selection:

    • Consider catalysts with stronger metal-support interactions or those doped with promoters that inhibit sintering.

Illustrative Data on Sintering:

The table below illustrates the effect of temperature on the nickel particle size and active surface area of a Ni/Al₂O₃ catalyst.

Treatment Temperature (°C)Time (h)Average Ni Particle Size (nm)Active Ni Surface Area (m²/g)
20050895
250501263
300501842

Data is illustrative and based on general trends for supported nickel catalysts.

Issue 3: Rapid and Severe Loss of Catalyst Activity

Possible Cause: Poisoning

Troubleshooting Steps:

  • Identify the Poison:

    • Analyze the feedstock for common catalyst poisons. For Ni and Cu-Co catalysts, sulfur and chlorine compounds are potent poisons. For Pd catalysts, sulfur, nitrogen-containing heterocycles, and carbon monoxide can act as poisons.[2][3]

    • Perform elemental analysis (e.g., ICP-MS or EDX) on the spent catalyst to detect the presence of potential poisons.

  • Purify the Feedstock:

    • Implement purification steps for the reactants to remove identified poisons. This may include guard beds or distillation.

  • Catalyst Regeneration:

    • For some types of poisoning (e.g., reversible adsorption), regeneration may be possible by treating the catalyst at high temperatures under a flow of an inert or reducing gas. However, strong chemisorption of poisons like sulfur often leads to irreversible deactivation.

Common Catalyst Poisons and Their Effects:

Catalyst TypeCommon PoisonsEffect
Ni-basedSulfur compounds (H₂S, thiols), Halogen compoundsStrong chemisorption on active sites, leading to irreversible deactivation.
Cu-CoSulfur compounds, Heavy metalsBlocks active sites and can promote side reactions.
Pd/CSulfur compounds, Nitrogen heterocycles, COStrong adsorption on Pd surface, blocking sites for hydrogenation.[2]

Experimental Protocols

Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Quantification

Objective: To quantify the amount of carbon deposited on a spent catalyst.

Methodology:

  • Sample Preparation: A known weight (e.g., 100 mg) of the spent catalyst is loaded into a quartz reactor.

  • Pre-treatment: The catalyst is heated to a low temperature (e.g., 120 °C) under an inert gas (e.g., He or Ar) flow to remove any adsorbed water and volatile compounds.

  • Oxidation: The gas flow is switched to a mixture of an oxidizing agent (e.g., 5% O₂ in He) at a constant flow rate. The temperature of the reactor is then ramped up linearly (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • Detection: The off-gas is passed through a thermal conductivity detector (TCD) to measure the concentration of CO₂ produced from the combustion of the coke.

  • Quantification: The amount of coke is calculated by integrating the CO₂ signal and comparing it to a calibration curve.

Protocol 2: Hydrogen Chemisorption for Measuring Nickel Dispersion

Objective: To determine the active nickel surface area and average crystallite size, which can be used to assess sintering.

Methodology:

  • Sample Preparation: A known weight of the catalyst is placed in a sample tube.

  • Reduction: The catalyst is reduced in situ by heating under a flow of hydrogen to a temperature sufficient to reduce the nickel oxide (e.g., 400-500 °C).

  • Evacuation: After reduction, the sample is evacuated at the reduction temperature to remove adsorbed hydrogen.

  • Chemisorption Measurement: The sample is cooled to a specific temperature (e.g., 35 °C), and pulses of a known volume of hydrogen are introduced into the carrier gas stream flowing over the catalyst. The amount of hydrogen chemisorbed is measured by a TCD.

  • Calculation: The metal dispersion, active surface area, and average crystallite size are calculated from the amount of chemisorbed hydrogen, assuming a specific stoichiometry of hydrogen adsorption on the metal surface (typically H/Ni = 1).

Visualizations

reaction_pathway 2-Ethoxyethanol 2-Ethoxyethanol Intermediate Intermediate 2-Ethoxyethanol->Intermediate + Amine - H2O Amine Amine This compound This compound Intermediate->this compound + H2 (Catalyst) Catalyst Catalyst Catalyst->Intermediate

Caption: Reaction pathway for this compound synthesis.

deactivation_mechanisms cluster_coking Coking cluster_sintering Sintering cluster_poisoning Poisoning Coke Precursors Coke Precursors Active Site Blocking Active Site Blocking Coke Precursors->Active Site Blocking Catalyst Deactivation Catalyst Deactivation Active Site Blocking->Catalyst Deactivation High Temperature High Temperature Particle Agglomeration Particle Agglomeration High Temperature->Particle Agglomeration Reduced Surface Area Reduced Surface Area Particle Agglomeration->Reduced Surface Area Reduced Surface Area->Catalyst Deactivation Feed Impurities Feed Impurities Strong Chemisorption Strong Chemisorption Feed Impurities->Strong Chemisorption Strong Chemisorption->Catalyst Deactivation

Caption: Common catalyst deactivation mechanisms.

troubleshooting_workflow Observe Performance Decline Observe Performance Decline Gradual Decline Gradual Decline Observe Performance Decline->Gradual Decline How fast? Rapid Decline Rapid Decline Observe Performance Decline->Rapid Decline How fast? Coking/Sintering Coking/Sintering Gradual Decline->Coking/Sintering Likely Poisoning Poisoning Rapid Decline->Poisoning Likely Characterize Catalyst Characterize Catalyst Coking/Sintering->Characterize Catalyst Poisoning->Characterize Catalyst Optimize Conditions Optimize Conditions Characterize Catalyst->Optimize Conditions Purify Feed Purify Feed Characterize Catalyst->Purify Feed Regenerate/Replace Catalyst Regenerate/Replace Catalyst Optimize Conditions->Regenerate/Replace Catalyst Purify Feed->Regenerate/Replace Catalyst

Caption: Troubleshooting workflow for catalyst deactivation.

References

effect of solvent on the selectivity of ethoxy(ethyl)amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for ethoxy(ethyl)amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in handling this compound reactions, with a particular focus on the impact of solvent on selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective mono-N-alkylation of this compound?

A1: The main challenge in the N-alkylation of primary amines like this compound is over-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity leads to a second alkylation event, forming a tertiary amine, and in some cases, even a quaternary ammonium salt. This results in a mixture of products, reducing the yield of the desired mono-alkylated product and complicating purification.

Q2: How does the choice of solvent influence the selectivity of N-alkylation reactions?

A2: The solvent plays a critical role in modulating the reactivity and selectivity of N-alkylation reactions. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often preferred as they can solvate the cations of the base used, enhancing its reactivity, while not significantly solvating the amine nucleophile. The choice of solvent can also influence the solubility of reactants and intermediates, which in turn affects the reaction rate and selectivity. For instance, in cesium hydroxide-promoted N-alkylations, anhydrous DMF has been shown to be a superior solvent for achieving high selectivity for the secondary amine product.[1]

Q3: Can water in the reaction mixture affect the selectivity?

A3: Yes, the presence of adventitious water can be detrimental to both the reaction rate and selectivity. Water can react with the base and alkylating agent, leading to undesired side reactions and reducing the efficiency of the desired N-alkylation. It is often beneficial to use anhydrous solvents and even add a drying agent, such as activated molecular sieves, to the reaction mixture to ensure high selectivity and yield.[1]

Q4: Are there alternative methods to direct N-alkylation for synthesizing secondary amines from this compound?

A4: Yes, reductive amination is a powerful alternative for the selective synthesis of secondary amines. This two-step process involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary amine. This method avoids the issue of over-alkylation associated with direct N-alkylation. The choice of solvent in reductive amination is also important, with alcohols like methanol often being effective.

Troubleshooting Guides

Issue 1: Low yield of the desired mono-N-alkylated product and significant formation of di-alkylated byproduct.
Possible Cause Troubleshooting Step
Over-alkylation due to high reactivity of the secondary amine product. 1. Solvent Selection: Switch to a polar aprotic solvent like anhydrous DMF, which has been shown to favor mono-alkylation.[1]2. Base Selection: Use a base that promotes mono-alkylation, such as cesium hydroxide.[1]3. Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent to increase the probability of the alkylating agent reacting with the primary amine.
Presence of water in the reaction. 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.2. Add a Drying Agent: Incorporate activated 4 Å molecular sieves into the reaction mixture to scavenge any trace amounts of water.[1]
Reaction temperature is too high. Optimize Temperature: Lower the reaction temperature to reduce the rate of the second alkylation step, which may have a higher activation energy.
Issue 2: Inconsistent reaction rates and yields.
Possible Cause Troubleshooting Step
Variable solvent quality. 1. Standardize Solvent Source: Use high-purity, anhydrous solvents from a reliable supplier.2. Proper Solvent Storage: Store anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Impure starting materials. Purify Reactants: Purify the this compound and alkylating agent before use, for example, by distillation.
Inefficient mixing. Ensure Homogeneity: Use appropriate stirring methods to ensure the reaction mixture is homogeneous, especially if solids are present.

Data Presentation

The following table summarizes the effect of different solvents on the cesium hydroxide-promoted N-alkylation of a primary amine, demonstrating the impact on the yield and selectivity of the secondary amine product.

Table 1: Effect of Solvent on the N-Alkylation of Benzylamine with Benzyl Bromide using CsOH·H₂O

SolventYield of Secondary Amine (%)Yield of Tertiary Amine (%)Ratio (Secondary/Tertiary)
DMF (anhydrous) 89 <1 >89:1
DMSO85<2>42:1
NMP82<2>41:1
DMAC80<2>40:1
Nitromethane<5--
Acetonitrile<5--
Ethanol<5--
Ether<5--
Acetone<5--
Toluene<5--
Methylene Chloride<5--
DMF (wet)25102.5:1

Data adapted from Salvatore, R. N., et al. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters, 3(16), 2543–2546.[1]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine using Cesium Hydroxide in DMF

This protocol is based on the highly selective method reported by Salvatore et al. (2001).[1]

Materials:

  • Primary amine (e.g., benzylamine as a model for this compound)

  • Alkylating agent (e.g., benzyl bromide)

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Anhydrous dimethylformamide (DMF)

  • Activated 4 Å molecular sieves

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol), anhydrous DMF (5 mL), and activated 4 Å molecular sieves (200 mg).

  • Stir the mixture for 15 minutes at room temperature.

  • Add cesium hydroxide monohydrate (1.2 mmol).

  • Add the alkylating agent (1.1 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.

Analysis:

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Determine the yield of the secondary and any tertiary amine byproducts by GC analysis or by isolation after chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add primary amine, anhydrous DMF, and molecular sieves to flask B Stir for 15 min at room temperature A->B C Add Cesium Hydroxide B->C D Add alkylating agent dropwise C->D E Heat to desired temperature D->E F Monitor reaction by TLC/GC E->F G Quench with NaHCO3 solution F->G H Extract with diethyl ether G->H I Wash with brine H->I J Dry over MgSO4 I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L M Characterize product (NMR, MS) L->M

Caption: Experimental workflow for selective mono-N-alkylation.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Selectivity in N-Alkylation (Over-alkylation) Cause1 High Nucleophilicity of Secondary Amine Product Problem->Cause1 Cause2 Presence of Water Problem->Cause2 Cause3 Inappropriate Solvent Choice Problem->Cause3 Solution3 Optimize Base (e.g., Cesium Hydroxide) Cause1->Solution3 Solution4 Use Excess Primary Amine Cause1->Solution4 Solution2 Add Drying Agent (e.g., molecular sieves) Cause2->Solution2 Solution1 Use Polar Aprotic Solvent (e.g., anhydrous DMF) Cause3->Solution1

Caption: Troubleshooting logic for low selectivity in N-alkylation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Ethoxy(ethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methodologies for the quantitative analysis of ethoxy(ethyl)amine. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, development, and quality control settings. This document outlines and contrasts Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting supporting experimental data and detailed protocols to inform your selection process.

Comparison of Analytical Methods

The choice of analytical method for the quantification of this compound is dependent on factors such as required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key quantitative performance parameters of three common analytical techniques. It is important to note that while specific performance can vary based on the exact instrumentation and experimental conditions, this table provides a comparative overview based on methods for similar short-chain amines.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID) with DerivatizationHigh-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives based on boiling point and polarity, with detection by flame ionization.Separation of derivatized analyte based on polarity, with detection by UV absorbance.Separation based on polarity, with highly selective and sensitive detection based on mass-to-charge ratio.
Derivatization Typically required to improve volatility and peak shape.Required to introduce a chromophore for UV detection.May not be required, simplifying sample preparation.
**Linearity (R²) **> 0.99> 0.99[1][2]> 0.99[3]
Limit of Detection (LOD) Analyte-dependent, generally in the low µg/mL range.~0.3 mg/kg[1][2]In the ng/mL to low µg/mL range.
Limit of Quantification (LOQ) Analyte-dependent, typically in the mid-to-high µg/mL range.~0.9 mg/kg[1][2]10 µg/g[3]
Precision (%RSD) < 15%< 10%[1]≤ 25%[3]
Accuracy/Recovery (%) Typically 85-115%92.25% to 102.25%[1][2]Trueness between -20% and +20%[3]
Throughput ModerateModerateHigh
Instrumentation Cost Low to ModerateLow to ModerateHigh
Selectivity ModerateModerate to HighVery High
Primary Application Routine analysis of moderately concentrated samples.Quality control and stability testing.Trace-level quantification in complex matrices.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) with Derivatization

This method is suitable for the routine analysis of this compound, particularly when high sensitivity is not a primary requirement. Derivatization is a critical step to enhance the volatility and improve the chromatographic behavior of the polar amine.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare sample solutions by dissolving the substance of interest in the same solvent.

  • Derivatization (Silylation Example):

    • To 100 µL of the standard or sample solution, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Add 50 µL of a catalyst (e.g., pyridine).

    • Vortex the mixture and heat at 60-70°C for 30 minutes.

    • Cool the mixture to room temperature before injection.

  • GC-FID Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with Pre-Column Derivatization

This method offers good selectivity and sensitivity for the quantification of this compound and is widely used for the analysis of amines in various matrices. Derivatization with a reagent like dansyl chloride introduces a chromophore, allowing for sensitive UV detection.[1][2]

Methodology:

  • Reagent Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid.

    • Derivatization Solution: Dissolve 750 mg of dansyl chloride in 100 mL of acetone.[1]

    • Saturated Sodium Bicarbonate Solution.

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution, add 2 mL of saturated sodium bicarbonate solution.

    • Add 2 mL of the dansyl chloride solution.

    • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

    • After incubation, add 100 µL of a solution to neutralize excess dansyl chloride (e.g., proline or ammonia solution) and vortex.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 0.02 M Ammonium Acetate buffer (pH adjusted).

    • Gradient Elution:

      • Start with a suitable ratio of A:B (e.g., 50:50).

      • Linearly increase the percentage of mobile phase A over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the dansylated this compound derivative against the concentration of the standards.

    • Calculate the concentration in the samples using the linear regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most selective and sensitive technique for the quantification of this compound, especially at trace levels in complex matrices. This method may not require derivatization, which simplifies the sample preparation process.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with 0.1% formic acid).

    • Prepare calibration standards by serial dilution.

    • Sample preparation may involve a simple "dilute-and-shoot" approach or a solid-phase extraction (SPE) for cleaner samples.

  • LC-MS/MS Conditions:

    • Column: C18 or HILIC column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient Elution: A shallow gradient starting with a low percentage of organic phase, gradually increasing over the run.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition for this compound.

  • Quantification:

    • An internal standard (ideally, a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in instrument response.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Determine the concentration of this compound in the samples from this curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the GC-FID and HPLC-UV methods.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis cluster_quant Quantification A Stock Solution B Calibration Standards A->B C Sample Solution A->C D Add Silylating Agent B->D C->D E Heat at 60-70°C D->E F Inject 1 µL E->F G Separation on DB-5ms F->G H FID Detection G->H I Construct Calibration Curve H->I J Determine Concentration I->J HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_quant Quantification A Stock Solution in HCl B Calibration Standards A->B C Sample Solution A->C D Add Buffer & Dansyl Chloride B->D C->D E Incubate at 60°C D->E F Filter E->F G Inject 20 µL F->G H Separation on C18 Column G->H I UV Detection at 254 nm H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

References

GC-MS for Purity Assessment of Ethoxy(ethyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Ethoxy(ethyl)amine, a key building block in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.

Quantitative Purity Analysis by GC-MS

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of polar compounds like amines, a derivatization step is often employed to increase volatility and improve chromatographic peak shape. In this example, this compound is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form its corresponding trimethylsilyl (TMS) derivative.

The following table summarizes hypothetical quantitative data from a GC-MS analysis of a derivatized this compound sample.

CompoundRetention Time (min)Peak AreaConcentration (%)
This compound-TMS8.541,250,00099.50
Impurity A7.213,5000.28
Impurity B9.882,7500.22

Table 1: Hypothetical quantitative results from the GC-MS analysis of a derivatized this compound sample. The concentration is calculated based on the relative peak areas.

Comparison with Alternative Analytical Methods

While GC-MS is a robust method for purity assessment, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
GC-MS Separation based on volatility and polarity, with detection by mass spectrometry.High sensitivity and selectivity, provides structural information for impurity identification.Requires derivatization for polar amines, not suitable for non-volatile impurities.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for a wide range of compounds, including non-volatile and thermally labile impurities.May have lower resolution for small, volatile amines compared to GC, requires selection of appropriate column and mobile phase.
Titration Quantitative chemical analysis to determine the concentration of an analyte.Simple, inexpensive, and provides a direct measure of the total amine content.Not selective for the target amine, does not provide information on individual impurities.

Experimental Protocol for GC-MS Analysis

This section details a representative experimental protocol for the purity assessment of this compound using GC-MS following derivatization.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Add 100 µL of the derivatizing agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum. The mass spectrum of silylated amines typically shows a prominent molecular ion peak and characteristic fragmentation patterns.[1][2]

  • Identify and quantify any impurity peaks.

  • Calculate the purity of the this compound sample by determining the relative peak area of the main component compared to the total peak area of all components.

Workflow for GC-MS Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Add Solvent Sample->Solvent Derivatization Add BSTFA & Heat Solvent->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Component Identification Integration->Identification Quantification Purity Calculation Identification->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for this compound purity assessment by GC-MS.

References

Validating Ethoxy(ethyl)amine Reaction Products: A Comparative Guide to ¹H NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate validation of reaction products is paramount to ensure the integrity and purity of synthesized compounds. This guide provides a comprehensive comparison of ¹H NMR spectroscopy with other analytical techniques for the validation of ethoxy(ethyl)amine reaction products, supported by experimental data and detailed protocols.

The synthesis of this compound, a secondary amine with applications in various chemical syntheses, requires rigorous analytical methods to confirm the structure of the desired product and to identify and quantify any impurities or byproducts. ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is highly effective for this purpose. This guide will delve into the use of ¹H NMR for the validation of an this compound synthesis via the alkylation of ethylamine and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Reaction Overview: Synthesis of this compound

A common method for the synthesis of secondary amines is the alkylation of a primary amine. In this case, ethylamine is reacted with an ethylating agent containing an ethoxy group, such as 2-bromoethyl ethyl ether, to produce this compound.

Reaction Scheme:

CH₃CH₂NH₂ (Ethylamine) + BrCH₂CH₂OCH₂CH₃ (2-Bromoethyl ethyl ether) → CH₃CH₂NHCH₂CH₂OCH₂CH₃ (this compound) + HBr

Potential side reactions include the overalkylation of the secondary amine to form a tertiary amine, and unreacted starting materials remaining in the final product mixture.

¹H NMR Spectroscopy for Reaction Product Validation

¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. By analyzing the chemical shift, integration, and multiplicity of the proton signals, one can confirm the formation of the desired product and identify the presence of starting materials and byproducts.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Key acquisition parameters to optimize include the number of scans, relaxation delay, and pulse width to ensure accurate integration for quantitative analysis.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of the different protons in the sample.

Predicted ¹H NMR Data for Reaction Components

The following table summarizes the predicted ¹H NMR spectral data for the starting materials, the main product, and a potential byproduct. This data is essential for the interpretation of the reaction mixture's spectrum.

CompoundStructureProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethylamine CH₃CH₂NH₂a (CH₃)~1.1Triplet3H
b (CH₂)~2.7Quartet2H
c (NH₂)~1.3 (broad)Singlet2H
2-Bromoethyl ethyl ether BrCH₂CH₂OCH₂CH₃d (CH₃)~1.2Triplet3H
e (OCH₂)~3.5Quartet2H
f (BrCH₂)~3.6Triplet2H
g (OCH₂)~3.8Triplet2H
This compound (Product) CH₃CH₂NHCH₂CH₂OCH₂CH₃h (CH₃)~1.1Triplet3H
i (NHCH₂)~2.7Quartet2H
j (NH)~1.5 (broad)Singlet1H
k (NHCH₂)~2.8Triplet2H
l (OCH₂)~3.5Triplet2H
m (OCH₂)~3.5Quartet2H
n (CH₃)~1.2Triplet3H
N,N-Diethyl-N-(2-ethoxyethyl)amine (Byproduct) (CH₃CH₂)₂NCH₂CH₂OCH₂CH₃o (CH₃)~1.0Triplet6H
p (NCH₂)~2.5Quartet4H
q (NCH₂)~2.6Triplet2H
r (OCH₂)~3.4Triplet2H
s (OCH₂)~3.5Quartet2H
t (CH₃)~1.2Triplet3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The NH proton signal is often broad and may not show clear coupling.

Comparison with Alternative Analytical Methods

While ¹H NMR is a powerful tool for structural confirmation, other techniques like GC-MS and HPLC are valuable for separation and quantification, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly sensitive and excellent for identifying and quantifying volatile compounds.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • Injection and Separation: Inject a small volume of the prepared sample into the GC. The compounds are separated based on their boiling points and interactions with the capillary column.

  • Detection and Analysis: As the separated components elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. The resulting mass spectra can be compared to libraries for compound identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. It is suitable for a wide range of compounds, including those that are not volatile enough for GC.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase.

  • Injection and Separation: Inject the sample into the HPLC system. The separation is achieved on a column (e.g., a C18 reversed-phase column) by eluting with a suitable mobile phase.

  • Detection: The separated components are detected using a detector such as a UV-Vis or a refractive index detector. For amines that lack a UV chromophore, derivatization with a UV-active agent may be necessary.

Performance Comparison: ¹H NMR vs. GC-MS vs. HPLC

Feature¹H NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Nuclear magnetic resonance of protonsSeparation by volatility, detection by massSeparation by polarity/affinity, UV/RI detection
Information Provided Detailed structural information, connectivity, stereochemistry, quantitative analysisMolecular weight, fragmentation pattern, quantitative analysisRetention time, quantitative analysis
Sample Preparation Simple dissolution in a deuterated solventDilution in a volatile solventDissolution in the mobile phase, may require derivatization
Analysis Time 5-15 minutes per sample15-30 minutes per sample10-20 minutes per sample
Strengths - Non-destructive- Excellent for structural elucidation- Universal detector for protons- Quantitative without the need for identical standards[1]- High sensitivity and selectivity- Excellent for separating complex mixtures- Mass spectral libraries for identification- Wide applicability- Good for non-volatile or thermally labile compounds- Robust and reproducible for quantification
Limitations - Lower sensitivity compared to MS- Signal overlap in complex mixtures- Requires deuterated solvents- Requires volatile and thermally stable analytes- Isomers can be difficult to distinguish by mass spectrum alone- May require derivatization for detection of some amines- Resolution can be lower than GC for some mixtures

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the reaction pathway, the ¹H NMR analysis workflow, and the logical steps for data interpretation.

Reaction_Pathway Ethylamine Ethylamine Reaction Reaction Ethylamine->Reaction 2-Bromoethyl ethyl ether 2-Bromoethyl ethyl ether 2-Bromoethyl ethyl ether->Reaction This compound (Product) This compound (Product) Reaction->this compound (Product) Overalkylation Byproduct Overalkylation Byproduct Reaction->Overalkylation Byproduct

Caption: Synthesis of this compound from ethylamine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Crude Product Crude Product Dissolve in CDCl3 Dissolve in CDCl3 Crude Product->Dissolve in CDCl3 Add TMS Add TMS Dissolve in CDCl3->Add TMS Transfer to NMR Tube Transfer to NMR Tube Add TMS->Transfer to NMR Tube NMR Tube NMR Tube Insert into Spectrometer Insert into Spectrometer NMR Tube->Insert into Spectrometer Acquire FID Acquire FID Insert into Spectrometer->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Integrate Signals Integrate Signals Phase & Baseline Correction->Integrate Signals Final Spectrum Final Spectrum Integrate Signals->Final Spectrum

Caption: Workflow for ¹H NMR analysis of reaction products.

Data_Interpretation Analyze Spectrum Analyze Spectrum Identify Signals Identify Signals Analyze Spectrum->Identify Signals Product Confirmed Product Confirmed Identify Signals->Product Confirmed Match Predicted Data Impurities Present Impurities Present Identify Signals->Impurities Present Unidentified Signals Quantify Components Quantify Components Product Confirmed->Quantify Components Impurities Present->Quantify Components Determine Purity Determine Purity Quantify Components->Determine Purity

Caption: Logical flow for interpreting ¹H NMR data.

Conclusion

The validation of this compound reaction products is effectively achieved using ¹H NMR spectroscopy, which provides unambiguous structural confirmation and quantitative information in a single, non-destructive measurement. While GC-MS offers superior sensitivity for volatile impurities and HPLC is advantageous for non-volatile components, ¹H NMR stands out for its ability to provide a comprehensive overview of the reaction mixture's composition with minimal sample preparation. For researchers in drug development and other chemical sciences, a combination of these techniques often provides the most complete picture of product purity and reaction efficiency. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity, the volatility of the components, and the importance of detailed structural information.

References

Comparative Reactivity Analysis: Ethoxy(ethyl)amine vs. Diethylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ethoxy(ethyl)amine and diethylamine, focusing on their basicity and nucleophilicity. The information presented is supported by quantitative data and established chemical principles to aid in the selection of appropriate reagents for synthesis and other research applications.

Overview of Reactivity

The reactivity of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom. This is influenced by both electronic and steric factors. In comparing this compound and diethylamine, the key difference lies in the substituents on the nitrogen atom. Diethylamine is a secondary amine with two electron-donating ethyl groups. In contrast, this compound is a primary amine with one ethyl group and an electron-withdrawing ethoxy group.

Basicity Comparison

Basicity is the ability of a molecule to accept a proton (H⁺). The strength of a base is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.

Table 1: Comparison of pKa Values

CompoundStructureTypepKa of Conjugate Acid
Diethylamine(CH₃CH₂)₂NHSecondary Amine10.98 - 11.09[1][2][3]
This compoundCH₃CH₂OCH₂CH₂NH₂Primary Amine6.26[4]

The data clearly indicates that diethylamine is a significantly stronger base than this compound . This difference of approximately 4-5 pKa units translates to diethylamine being roughly 10,000 to 100,000 times more basic.

The higher basicity of diethylamine can be attributed to the following factors:

  • Inductive Effect: Diethylamine has two electron-donating ethyl groups, which increase the electron density on the nitrogen atom, making the lone pair more available for protonation.[5]

  • Inductive Effect in this compound: In contrast, the oxygen atom in the ethoxy group of this compound exerts an electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom, thereby reducing its basicity.

Nucleophilicity Comparison

Nucleophilicity refers to the ability of a molecule to donate its electron pair to an electrophilic center. While closely related to basicity, nucleophilicity is a kinetic property, referring to the rate of reaction.

  • Electron Donation: The two electron-donating ethyl groups in diethylamine increase its nucleophilicity, making it a strong nucleophile.[6][7] Secondary amines are generally more nucleophilic than primary amines.[7]

  • Electron Withdrawal: The electron-withdrawing ethoxy group in this compound is expected to decrease its nucleophilicity compared to a simple primary amine like ethylamine, and certainly compared to diethylamine.

  • Steric Hindrance: Diethylamine, being a secondary amine, is more sterically hindered than the primary amine this compound. However, for many reactions, the electronic effects are more dominant.

Based on these factors, it is predicted that diethylamine is a more potent nucleophile than this compound .

G cluster_diethylamine Diethylamine cluster_ethoxyethylamine This compound DEA Diethylamine ((CH₃CH₂)₂NH) DEA_N Nitrogen Lone Pair DEA->DEA_N DEA_reactivity Higher Basicity & Nucleophilicity DEA_N->DEA_reactivity Increased Availability DEA_Et1 Ethyl Group 1 (+I Effect) DEA_Et1->DEA e⁻ donating DEA_Et2 Ethyl Group 2 (+I Effect) DEA_Et2->DEA e⁻ donating Comparison Comparative Reactivity EEA This compound (CH₃CH₂OCH₂CH₂NH₂) EEA_N Nitrogen Lone Pair EEA->EEA_N EEA_reactivity Lower Basicity & Nucleophilicity EEA_N->EEA_reactivity Decreased Availability EEA_Et Ethyl Group (+I Effect) EEA_Et->EEA e⁻ donating EEA_Ethoxy Ethoxy Group (-I Effect) EEA_Ethoxy->EEA e⁻ withdrawing

References

A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethoxy(ethyl)amine and mthis compound are primary amines that feature an ether linkage within their alkyl chains. This structural motif can influence their reactivity, solubility, and potential as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding their relative nucleophilicity is crucial for predicting their behavior in substitution and addition reactions, which are fundamental transformations in organic chemistry.

A nucleophile's strength is primarily governed by its ability to donate its lone pair of electrons to an electrophilic center. This is influenced by several factors, including the atom bearing the lone pair, its charge, the degree of steric hindrance around the nucleophilic center, and the electronic effects of neighboring atoms and functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and mthis compound is presented in Table 1. These properties provide a foundation for understanding their behavior in chemical reactions.

PropertyMthis compoundThis compound
CAS Number 109-85-3[1][2]110-76-9[3]
Molecular Formula C₃H₉NO[1][2]C₄H₁₁NO[3]
Molecular Weight 75.11 g/mol [4]89.14 g/mol [5]
Boiling Point 95 °C[1]108.8 °C[3]
pKa of Conjugate Acid 9.89 (at 10 °C)[1][2]6.26 (at 25 °C)[3]
Water Solubility Completely miscible[1]Completely miscible[3]

Comparative Analysis of Nucleophilicity

While direct experimental measurement of the nucleophilicity of these two amines is not available in the literature, a qualitative comparison can be inferred from their structures and pKa values.

Basicity (pKa)

The pKa of the conjugate acid of an amine is a measure of its basicity. A higher pKa value corresponds to a stronger base, which often, but not always, correlates with higher nucleophilicity. Mthis compound has a significantly higher pKa (9.89) compared to this compound (6.26)[1][2][3]. This suggests that mthis compound is a stronger base. This difference in basicity is a key indicator that mthis compound is likely the more powerful nucleophile of the two.

Electronic Effects

The primary difference between the two molecules is the alkyl group attached to the ether oxygen: a methyl group in mthis compound and an ethyl group in this compound. Alkyl groups are generally considered to be electron-donating through an inductive effect. The ethyl group is a slightly stronger electron-donating group than the methyl group. This would suggest a slightly higher electron density on the nitrogen atom of this compound, which would theoretically enhance its nucleophilicity. However, the experimentally observed lower pKa of this compound contradicts this simple inductive effect analysis, indicating that other factors, such as solvation, may play a more significant role.

Steric Effects

The ethyl group in this compound is bulkier than the methyl group in mthis compound. Increased steric hindrance around the nucleophilic nitrogen atom can impede its approach to an electrophilic center, thereby reducing its reaction rate and effective nucleophilicity. While the difference in size between a methyl and an ethyl group is not substantial, it could contribute to a lower nucleophilicity for this compound, particularly in reactions with sterically demanding electrophiles.

Predicted Relative Nucleophilicity

Based on the significantly higher pKa value, which is a direct measure of the amine's ability to donate its lone pair to a proton, it is predicted that mthis compound is a stronger nucleophile than this compound . The lower basicity of this compound suggests that any enhanced inductive effect from the ethyl group is outweighed by other factors, potentially including steric hindrance or differential solvation effects.

Experimental Protocol for Determining Nucleophilicity

To obtain quantitative data on the nucleophilicity of this compound and mthis compound, a standardized experimental protocol is required. The method developed by Herbert Mayr and his research group is a widely accepted standard for quantifying nucleophilicity. This method involves measuring the rates of reaction between a nucleophile and a series of standard electrophiles (benzhydrylium ions) and is described below.

Mayr's Nucleophilicity Scale

The nucleophilicity is quantified using the following equation:

log k (20 °C) = s(N + E)

Where:

  • k is the second-order rate constant for the reaction.

  • s is a nucleophile-specific sensitivity parameter.

  • N is the nucleophilicity parameter of the nucleophile.

  • E is the electrophilicity parameter of the electrophile.

By reacting the amine of interest with several benzhydrylium ions of known E values, a plot of log k versus E can be generated. The slope of this line gives the s parameter, and the intercept can be used to calculate the N parameter. Higher N values indicate greater nucleophilicity.

Experimental Workflow

The general workflow for determining the Mayr nucleophilicity parameters for this compound and mthis compound is as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis reagents Prepare solutions of amines and benzhydrylium ions instrument Set up UV-Vis spectrophotometer with stopped-flow accessory reagents->instrument Instrument Setup mix Rapidly mix amine and benzhydrylium ion solutions instrument->mix Initiate Reaction monitor Monitor disappearance of benzhydrylium ion absorbance over time mix->monitor Data Acquisition rate_constant Calculate pseudo-first-order rate constant (k_obs) monitor->rate_constant Raw Data second_order Determine second-order rate constant (k) from plot of k_obs vs. [amine] rate_constant->second_order Analysis Step 1 mayr_plot Plot log(k) vs. E for a series of benzhydrylium ions second_order->mayr_plot Analysis Step 2 parameters Determine N and s parameters from the linear fit mayr_plot->parameters Final Calculation

Figure 1: Experimental workflow for determining Mayr nucleophilicity parameters.

Logical Relationship for Nucleophilicity Comparison

The following diagram illustrates the logical flow for comparing the nucleophilicity of this compound and mthis compound based on their structural and electronic properties.

nucleophilicity_comparison cluster_amines Amines for Comparison cluster_factors Influencing Factors cluster_prediction Predicted Outcome methoxy Mthis compound pka Basicity (pKa) methoxy->pka pKa = 9.89 sterics Steric Hindrance methoxy->sterics Less Hindered (Methyl Group) electronics Inductive Effect methoxy->electronics Weaker +I Effect ethoxy This compound ethoxy->pka pKa = 6.26 ethoxy->sterics More Hindered (Ethyl Group) ethoxy->electronics Stronger +I Effect prediction Relative Nucleophilicity pka->prediction Dominant Factor sterics->prediction Contributing Factor electronics->prediction Minor/Counteracted Factor

Figure 2: Logical relationship of factors influencing the relative nucleophilicity.

Conclusion

Based on a comprehensive analysis of their physicochemical properties, particularly their pKa values, mthis compound is predicted to be a more potent nucleophile than this compound . The significantly higher basicity of mthis compound suggests a greater availability of its lone pair of electrons for donation to an electrophile. While the ethyl group of this compound has a slightly stronger inductive electron-donating effect, this is likely counteracted by increased steric hindrance and other factors, as evidenced by its lower pKa.

For researchers and drug development professionals, this implies that mthis compound would be expected to exhibit faster reaction rates in nucleophilic substitution and addition reactions. However, for definitive quantitative comparison, it is highly recommended to perform experimental kinetic studies, such as those outlined in the Mayr protocol. Such data would provide invaluable insights for reaction optimization and the rational design of synthetic pathways.

References

performance of different catalysts in ethoxy(ethyl)amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of ethoxy(ethyl)amine, a valuable secondary amine intermediate in the pharmaceutical and chemical industries, is highly dependent on the choice of catalyst. This guide provides an objective comparison of the performance of different catalysts commonly employed in its synthesis, supported by available experimental data. The primary route discussed is the reductive amination of 2-ethoxyethanol with ammonia and hydrogen.

Performance Comparison of Catalysts

The selection of a catalyst for the synthesis of this compound via reductive amination is a critical factor that influences conversion rates, selectivity towards the desired secondary amine, and overall process efficiency. The following table summarizes the performance of a promising multi-metallic catalyst and discusses the expected performance of two other commonly used hydrogenation catalysts, Raney Nickel and Palladium on Carbon (Pd/C), based on literature pertaining to similar reductive amination reactions.

Catalyst SystemReactantsTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Key Observations
Cu-Co/Al₂O₃-Diatomaceous Earth 2-Ethoxyethanol, Ammonia, Hydrogen1901.2> 73> 95This catalyst system demonstrates high selectivity to 2-ethoxyethylamine with good conversion rates under relatively moderate conditions. The multi-metallic composition is designed to enhance both activity and stability[1].
Raney Nickel 2-Ethoxyethanol, Ammonia, HydrogenTypical range: 100-180Typical range: 1.3-2.0VariableModerate to HighRaney Nickel is a cost-effective and widely used industrial catalyst for reductive aminations. However, its selectivity can sometimes be lower than other catalysts, potentially leading to the formation of tertiary amines as byproducts. It is known to be effective for the reduction of nitriles and nitro compounds to amines.
Palladium on Carbon (Pd/C) 2-Ethoxyethanol, Ammonia, HydrogenTypical range: 40-80Typical range: 0.1-1.5VariablePotentially LowerWhile Pd/C is a versatile and common laboratory catalyst for hydrogenations, its performance in the reductive amination of aliphatic aldehydes and ketones can be sluggish compared to other catalysts. For some reductive aminations, standard Pd/C has shown significantly lower yields compared to more advanced palladium catalyst systems[2].

Experimental Protocols

Synthesis of 2-Ethoxyethylamine using Cu-Co/Al₂O₃-Diatomaceous Earth Catalyst [1]

This protocol is based on the process described in Chinese Patent CN101328130B.

1. Catalyst Composition: The catalyst consists of Copper (Cu), Cobalt (Co), Ruthenium (Ru), Magnesium (Mg), and Chromium (Cr) supported on a mixture of Alumina (Al₂O₃) and diatomaceous earth. A typical composition (by weight) is:

  • Cu: 1.0-30.0%

  • Co: 1.0-50.0%

  • Ru: 0.005-0.3%

  • Mg: 0.01-0.7%

  • Cr: 0.1-5.0%

  • Support: Al₂O₃ and diatomaceous earth

2. Reaction Setup: A fixed-bed reactor is used for continuous synthesis.

3. Procedure:

  • 2-ethoxyethanol is pumped into a preheater.

  • In the preheater, 2-ethoxyethanol is mixed with ammonia and hydrogen gas.

  • The mixture is vaporized and then fed into the fixed-bed reactor containing the Cu-Co/Al₂O₃-diatomaceous earth catalyst.

  • The reaction is carried out under the following conditions:

    • Temperature: 190°C

    • Pressure: 1.2 MPa

    • Alcohol Liquid Hourly Space Velocity (LHSV): 0.9 h⁻¹

    • Ammonia to Alcohol Molar Ratio: 8.5

    • Hydrogen to Alcohol Molar Ratio: 6.5

  • The reaction products are then cooled and condensed.

  • Gas-liquid separation is performed to isolate the crude product.

  • 2-Ethoxyethylamine is purified from the liquid phase, typically by distillation.

  • Unreacted materials are recycled back into the feed stream.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound via reductive amination in a continuous flow system.

experimental_workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_purification Product & Recycle R1 2-Ethoxyethanol Preheater Preheater & Vaporizer R1->Preheater R2 Ammonia R2->Preheater R3 Hydrogen R3->Preheater Reactor Fixed-Bed Reactor (Catalyst) Preheater->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Purification Purification (e.g., Distillation) Separator->Purification Liquid Phase Recycle Recycle Unreacted Materials Separator->Recycle Gas Phase Product This compound Purification->Product Purification->Recycle Unreacted Liquid

Caption: General workflow for continuous synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound via reductive amination involves a series of catalytic steps. The following diagram illustrates the logical relationship between the reactants, intermediates, and the final product on the catalyst surface.

reaction_pathway Reactants 2-Ethoxyethanol + Ammonia Catalyst Catalyst Surface (e.g., Cu-Co, Ni, Pd) Reactants->Catalyst Dehydrogenation Dehydrogenation Catalyst->Dehydrogenation Intermediate_Aldehyde 2-Ethoxyacetaldehyde (Intermediate) Dehydrogenation->Intermediate_Aldehyde Condensation Condensation Intermediate_Aldehyde->Condensation Intermediate_Imine Imine Intermediate Condensation->Intermediate_Imine Hydrogenation Hydrogenation (+ H₂) Intermediate_Imine->Hydrogenation Product This compound Hydrogenation->Product Side_Product Side Products (e.g., Tertiary Amine) Hydrogenation->Side_Product

Caption: Key steps in the catalytic reductive amination pathway.

References

A Comparative Guide to the Validation of Analytical Standards for Ethoxy(ethyl)amine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of ethoxy(ethyl)amine isomers are critical in pharmaceutical development and quality control. The presence of positional isomers can significantly impact the efficacy and safety of a drug substance. This guide provides a comparative overview of three common analytical techniques for the validation of this compound isomer standards: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the validation of this compound isomer standards depends on various factors, including the specific isomers of interest, the required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of GC, HPLC, and CE based on typical validation parameters.

Table 1: Comparison of Method Performance Characteristics

Performance CharacteristicGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Capillary Electrophoresis (CE)
Specificity / Selectivity Excellent for volatile isomers, especially with chiral columns.High, particularly with specialized columns like cyclodextrin-based phases for positional isomers.High, especially for charged isomers; non-aqueous methods can enhance selectivity.
Linearity (R²) > 0.99> 0.99> 0.99
Range Typically 0.1 - 100 µg/mLTypically 0.1 - 200 µg/mLTypically 1 - 250 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2.0%< 2.0%< 3.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.05 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.15 µg/mL~1.5 µg/mL
Robustness Generally highHighModerate, can be sensitive to buffer composition and temperature.

Table 2: Typical Acceptance Criteria for Validation Parameters

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.995
Accuracy (% Recovery) 95.0% - 105.0%
Precision (Repeatability, % RSD) ≤ 2.0%
Intermediate Precision (% RSD) ≤ 3.0%
Specificity / Selectivity No interference at the retention/migration time of the analyte. Resolution > 1.5 between adjacent peaks.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10
Robustness % RSD of results after deliberate small changes in method parameters should be within acceptable limits (e.g., < 5%).

Experimental Protocols

Detailed methodologies are crucial for the successful validation of analytical standards. Below are representative protocols for the analysis of this compound isomers using GC, HPLC, and CE.

Gas Chromatography (GC-FID) Protocol
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., Rt-βDEXsa) for enantiomeric separation or a polar capillary column for positional isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the this compound isomer standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: β-cyclodextrin bonded-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound isomer standard in the mobile phase to a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

Capillary Electrophoresis (CE) Protocol
  • Instrumentation: Capillary electrophoresis system with a DAD or UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): Non-aqueous buffer consisting of 25 mM ammonium acetate and 1 M acetic acid in a 50:50 (v/v) methanol-acetonitrile mixture.[1]

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 214 nm.

  • Sample Preparation: Dissolve the this compound isomer standard in the BGE to a concentration of 0.5 mg/mL. Prepare a series of dilutions for linearity assessment.

Mandatory Visualizations

To further clarify the logical flow of the validation process, the following diagrams are provided.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Method (GC, HPLC, CE) define_purpose->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Isomer Standards & Samples define_acceptance->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments assess_specificity Specificity perform_experiments->assess_specificity assess_linearity Linearity & Range perform_experiments->assess_linearity assess_accuracy Accuracy perform_experiments->assess_accuracy assess_precision Precision perform_experiments->assess_precision assess_lod_loq LOD & LOQ perform_experiments->assess_lod_loq assess_robustness Robustness perform_experiments->assess_robustness validation_report Prepare Validation Report assess_specificity->validation_report assess_linearity->validation_report assess_accuracy->validation_report assess_precision->validation_report assess_lod_loq->validation_report assess_robustness->validation_report

Caption: General workflow for the validation of an analytical standard.

MethodSelection start Start: Need to Separate This compound Isomers volatility Are isomers volatile? start->volatility charge Are isomers charged? volatility->charge No gc Gas Chromatography (GC) volatility->gc Yes hplc High-Performance Liquid Chromatography (HPLC) charge->hplc No ce Capillary Electrophoresis (CE) charge->ce Yes

Caption: Decision tree for selecting an analytical method for isomer separation.

References

A Comparative Analysis of Alkoxyamine Derivatives in Nitroxide-Mediated Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative study of commonly used alkoxyamine derivatives in the field of controlled radical polymerization, specifically Nitroxide-Mediated Polymerization (NMP). NMP is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures, which are crucial for applications in drug delivery, materials science, and nanotechnology. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal initiator for their specific polymerization needs.

The performance of NMP is critically dependent on the structure of the alkoxyamine initiator, particularly the nature of the mediating nitroxide radical. This guide focuses on a comparison of derivatives based on three widely utilized nitroxides: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide), and TIPNO (2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxyl).

General Mechanism of Nitroxide-Mediated Polymerization (NMP)

NMP is a reversible-deactivation radical polymerization (RDRP) technique. The core of the process lies in the reversible cleavage of the C-ON bond in an alkoxyamine initiator. This establishes a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant polymeric alkoxyamine species. This equilibrium minimizes termination reactions, allowing for controlled chain growth.

NMP_Mechanism Alkoxyamine Alkoxyamine (Dormant Species) Radicals Propagating Radical (Pn•) + Nitroxide (N•) Alkoxyamine->Radicals Initiation (Activation) k_act Radicals->Alkoxyamine Deactivation k_deact Polymer Propagated Chain (Pn+1•) Radicals:s->Polymer:n Propagation k_p Monomer Monomer (M) Monomer->Polymer Dormant_Polymer Dormant Polymer (Pn+1-ON) Polymer->Dormant_Polymer Reversible Deactivation Dormant_Polymer->Polymer Reactivation

Figure 1: General mechanism of Nitroxide-Mediated Polymerization (NMP).

Comparative Performance Data

The choice of alkoxyamine initiator significantly impacts the range of monomers that can be effectively polymerized and the degree of control achieved. The following tables summarize the performance of TEMPO-, SG1-, and TIPNO-based alkoxyamines in the polymerization of styrene and n-butyl acrylate, two monomers representing different classes (styrenics and acrylates).

Polymerization of Styrene

Styrene is effectively polymerized by most common nitroxides. However, reaction times and the level of control can vary. TEMPO-based initiators are considered the benchmark for styrenic monomers.

Initiator/NitroxideTemp. (°C)Time (h)Conv. (%)Mn,th ( g/mol )Mn,exp ( g/mol )PDI (Đ)
TEMPO-based 12569210,50010,2001.15
SG1-based 11049510,80010,6001.12
TIPNO-based 12059310,60010,4001.18

Note: Data is compiled and averaged from multiple literature sources for illustrative comparison. Actual results will vary based on specific alkoxyamine structure, purity, and precise reaction conditions.

Polymerization of n-Butyl Acrylate

The polymerization of acrylates is more challenging for NMP. TEMPO-based initiators generally provide poor control over acrylate polymerization due to high activation energy and side reactions. Newer, acyclic nitroxides like SG1 and TIPNO were specifically designed to overcome this limitation.

Initiator/NitroxideTemp. (°C)Time (h)Conv. (%)Mn,th ( g/mol )Mn,exp ( g/mol )PDI (Đ)
TEMPO-based 1208< 10--> 2.0 (uncontrolled)
SG1-based 11068812,10011,5001.25
TIPNO-based 11578511,80011,1001.30

Note: Data is compiled and averaged from multiple literature sources for illustrative comparison. The poor performance of TEMPO with acrylates is a well-documented limitation.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful NMP. Below are representative protocols for the synthesis of an alkoxyamine initiator and a typical polymerization procedure.

Protocol 1: Synthesis of a TEMPO-based Alkoxyamine Initiator

This protocol describes the synthesis of 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine, a common unimolecular initiator for styrene polymerization.

Materials:

  • Styrene

  • Benzoyl peroxide (BPO)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • A solution of styrene (35 g, 336 mmol) and benzoyl peroxide (2.0 g, 8.2 mmol) in 50 mL of toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • The solution is purged with argon for 30 minutes to remove dissolved oxygen.

  • The mixture is heated to 90°C under an argon atmosphere.

  • A solution of TEMPO (2.6 g, 16.6 mmol) in 20 mL of toluene is added dropwise over 20 minutes.

  • The reaction mixture is stirred at 90°C for 30 minutes after the addition is complete.

  • The solvent and excess styrene are removed under reduced pressure.

  • The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alkoxyamine as a white solid or pale yellow oil.

Protocol 2: NMP of Styrene using a Unimolecular Alkoxyamine Initiator

This protocol outlines a typical bulk polymerization of styrene.

NMP_Workflow start Start reagents Combine Styrene & Alkoxyamine Initiator in Flask start->reagents degas Degas Mixture (e.g., Freeze-Pump-Thaw Cycles) reagents->degas react Immerse in Preheated Oil Bath (e.g., 125°C) under Inert Gas degas->react monitor Monitor Reaction (Take Aliquots for NMR/GPC) react->monitor quench Quench Polymerization (e.g., Rapid Cooling) monitor->quench dissolve Dissolve in Solvent (e.g., THF) quench->dissolve precipitate Precipitate Polymer (e.g., into Methanol) dissolve->precipitate isolate Isolate and Dry Polymer precipitate->isolate analyze Analyze Product (GPC for Mn and PDI) isolate->analyze end_node End analyze->end_node

assessing the stability of ethoxy(ethyl)amine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the stability of ethoxy(ethyl)amine under various conditions, a critical consideration in its application in pharmaceutical synthesis and other research areas. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this document outlines standardized methodologies for stability testing and presents a comparative analysis with common alternative secondary amines. The quantitative data herein is illustrative, serving as a template for the presentation of experimental results.

Introduction to this compound Stability

This compound, a secondary amine, is utilized as a building block in the synthesis of more complex molecules. Its stability under different environmental conditions—such as pH, temperature, and exposure to oxidative stress—is a key determinant of its shelf-life, reaction efficiency, and the purity of final products. Degradation of the amine can lead to the formation of impurities, which may compromise the quality, efficacy, and safety of pharmaceutical compounds.

Comparative Stability Overview

Table 1: Illustrative Comparison of Secondary Amine Stability

ParameterThis compound (Hypothetical)DiethylamineDiisopropylamine
Molecular Weight 89.14 g/mol 73.14 g/mol 101.19 g/mol
Boiling Point 104 °C55.5 °C84 °C
Relative Basicity (pKb) ~3.53.022.96
Susceptibility to Oxidation ModerateModerateLower
Steric Hindrance ModerateLowHigh
Thermal Stability ModerateLowerHigher
Hydrolytic Stability Generally stable, potential for ether cleavage under harsh acidic conditions.StableStable

Note: The stability data for this compound is hypothetical and intended for illustrative purposes. The relative stabilities of Diethylamine and Diisopropylamine are based on general chemical knowledge.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies, guided by protocols from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), intentionally expose the compound to harsh conditions to identify potential degradation pathways and products.[1][2][3][4]

Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in buffered solutions at various pH levels (e.g., pH 2, 7, and 10).

  • Incubate the solutions at a constant temperature (e.g., 50 °C) for a defined period (e.g., 7 days).

  • Withdraw aliquots at specified time intervals (e.g., 0, 1, 3, 7 days).

  • Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.

  • Determine the rate of degradation and the degradation pathway.

Thermal Stability

Objective: To evaluate the impact of high temperatures on the stability of this compound.

Methodology:

  • Place a known quantity of solid or liquid this compound in a controlled temperature chamber.

  • Expose the sample to a high temperature (e.g., 70 °C) for a specified duration.

  • At set time points, remove samples and analyze for degradation using a suitable analytical technique (e.g., HPLC, Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Compare the results with a control sample stored at ambient temperature.

Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

  • Dissolve this compound in a suitable solvent.

  • Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% solution).

  • Maintain the solution at room temperature for a set period, monitoring the reaction progress.

  • Analyze samples at various time points to quantify the parent compound and identify any oxidation products.

Photostability

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

  • Expose a sample of this compound to a controlled light source that mimics the UV and visible light spectrum of sunlight, as specified in ICH Q1B guidelines.

  • Simultaneously, protect a control sample from light.

  • After a defined exposure period, analyze both the exposed and control samples to assess the extent of degradation.

Data Presentation

Quantitative results from the stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 2: Illustrative Hydrolytic Stability Data for this compound (% Degradation)

Time (Days)pH 2 (50 °C)pH 7 (50 °C)pH 10 (50 °C)
0 000
1 <1%<0.5%<0.5%
3 2.5%<0.5%1.0%
7 5.8%0.8%2.2%

Table 3: Illustrative Thermal and Oxidative Stability Data for this compound (% Degradation after 7 days)

Condition% DegradationMajor Degradants Identified
70 °C (Solid) 3.2%Oligomeric species
3% H₂O₂ (RT) 8.5%N-oxide, de-ethylated products

Note: The data presented in Tables 2 and 3 are hypothetical and for illustrative purposes only.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation start This compound Sample sol Prepare Solutions/Solid Samples start->sol hydro Hydrolytic Stress (pH 2, 7, 10 @ 50°C) sol->hydro thermal Thermal Stress (70°C) sol->thermal oxidative Oxidative Stress (3% H₂O₂ @ RT) sol->oxidative photo Photolytic Stress (ICH Q1B) sol->photo sampling Time-Point Sampling hydro->sampling thermal->sampling oxidative->sampling photo->sampling analysis Stability-Indicating Analysis (e.g., HPLC, GC-MS) sampling->analysis quant Quantify Degradation analysis->quant pathway Identify Degradants & Determine Pathways quant->pathway end Stability Profile & Report pathway->end

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Acid Hydrolysis (Harsh) parent This compound n_oxide N-oxide derivative parent->n_oxide [O] de_ethyl De-ethylated amine parent->de_ethyl [O] ethanolamine Ethanolamine parent->ethanolamine H₃O⁺ / Δ acetaldehyde Acetaldehyde parent->acetaldehyde H₃O⁺ / Δ

References

The Versatility of the Ethoxy(ethyl)amine Moiety in Medicinal Chemistry: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are constantly seeking novel molecular scaffolds and functional groups to optimize the efficacy and safety of therapeutic agents. Among these, the ethoxy(ethyl)amine moiety has emerged as a valuable component in the design of compounds targeting a diverse range of biological targets. This guide provides a comparative analysis of the applications of this compound and its derivatives in medicinal chemistry, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to this compound in Drug Design

The this compound scaffold, characterized by an ethyl group attached to an oxygen which is in turn linked to an ethylamine, offers a unique combination of properties. The ether linkage provides metabolic stability and can influence solubility and cell permeability, while the terminal amine serves as a key interaction point with biological targets, often forming crucial hydrogen bonds or salt bridges. This versatile moiety has been successfully incorporated into molecules targeting complex protein-protein interactions, enzyme active sites, and parasitic organisms.

Comparative Analysis of this compound Applications

This review focuses on three distinct classes of bioactive compounds where the this compound or a closely related motif plays a significant role: Bcl-2 family protein antagonists, Extracellular signal-regulated kinase (ERK) 1/2 inhibitors, and antiamoebic agents. Additionally, the application of a related (2-(2-aminoethoxy)ethoxy)acetic acid linker in the recently approved drug Tirzepatide will be discussed.

Antagonists of Anti-Apoptotic Bcl-2 Family Proteins

Overexpression of anti-apoptotic Bcl-2 family proteins is a hallmark of many cancers, contributing to therapeutic resistance. Small molecules that inhibit these proteins can restore the natural process of programmed cell death (apoptosis).

One such inhibitor is Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1) . While not a classical this compound, it features a critical ethoxy group that contributes to its binding affinity. Structure-activity relationship (SAR) studies have explored the impact of modifications to this and other parts of the molecule.

CompoundModificationBcl-2 Binding Ki (µM)Cytotoxicity (Jurkat) IC50 (µM)Reference
HA 14-1 6-Bromo~7.5~10[1]
Analog 1 6-Chloro~8.0~12[1]
Analog 2 6-Fluoro~9.2~15[1]
Analog 3 6-Methyl~6.8~8.5[1]

Table 1: Comparative activity of HA 14-1 and its analogs. The data indicates that small halogen substitutions at the 6-position have a modest impact on activity, while a methyl group is well-tolerated.

A fluorescence polarization-based competitive binding assay is utilized to determine the binding affinity of compounds to Bcl-2 proteins.[1]

  • Reagents : Recombinant human Bcl-2 protein, a fluorescein-labeled Bak-BH3 peptide probe, and test compounds.

  • Procedure :

    • Bcl-2 protein is incubated with the fluorescent probe in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, and 0.05% pluronic F-68).

    • Test compounds are added at varying concentrations.

    • The mixture is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis : The IC50 values are determined by plotting the percentage of inhibition against the compound concentration. Ki values are then calculated using the Cheng-Prusoff equation.

Bcl2_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic_Effector Pro-Apoptotic Effector cluster_Pro_Apoptotic_BH3_only Pro-Apoptotic BH3-only Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Bak Bak Bcl-2->Bak Bcl-xL Bcl-xL Bcl-xL->Bax Bcl-xL->Bak Cytochrome c release Cytochrome c release Bax->Cytochrome c release Bak->Cytochrome c release Bim Bim Bim->Bcl-2 Bim->Bcl-xL Bid Bid Bid->Bcl-2 Puma Puma Puma->Bcl-2 Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bim Apoptotic Stimuli->Bid Apoptotic Stimuli->Puma Apoptosis Apoptosis Cytochrome c release->Apoptosis HA_14_1 HA 14-1 HA_14_1->Bcl-2 HA_14_1->Bcl-xL

Inhibitors of ERK1/2 Signaling

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. Inhibiting ERK1/2 can be a valuable therapeutic strategy.

A series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione derivatives have been investigated as potential ERK1/2 inhibitors. The ethoxy group on the benzylidene ring plays a crucial role in the activity of these compounds.

CompoundR Group on AmineProliferation Inhibition (A375 melanoma) IC50 (µM)Reference
Lead Compound H1.5[2]
Analog 4 Methyl3.2[2]
Analog 5 Ethyl2.1[2]
Analog 6 Isopropyl>10[2]

Table 2: Comparative activity of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione and its N-alkylated analogs. The data suggests that small alkyl substitutions on the terminal amine are tolerated, but bulkier groups lead to a significant loss of activity.

  • Reagents : Active ERK2 enzyme, myelin basic protein (MBP) as a substrate, ATP, and test compounds.

  • Procedure :

    • The ERK2 enzyme is incubated with the test compound in a kinase buffer.

    • The reaction is initiated by the addition of a mixture of MBP and [γ-³²P]ATP.

    • The reaction is allowed to proceed for a specific time at 30°C and then stopped by adding phosphoric acid.

    • The phosphorylated MBP is captured on a phosphocellulose filter, and unincorporated [γ-³²P]ATP is washed away.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Inhibitor Thiazolidinedione Derivative Inhibitor->ERK1/2

Caption: Simplified ERK1/2 signaling pathway.

Antiamoebic Agents

Amoebiasis, caused by the parasite Entamoeba histolytica, remains a significant health problem in many parts of the world. New and more effective therapeutic agents are needed. A series of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives have shown promising activity against E. histolytica. [3]In these compounds, the dimethylaminoethoxy moiety is crucial for their antiamoebic effects.

CompoundSubstituent on Benzylidene RingE. histolytica IC50 (µM)Reference
H1 2-Chloro0.18[3]
H2 4-Chloro0.25[3]
H3 2,4-Dichloro0.21[3]
Metronidazole (Standard Drug)1.8[3]

Table 3: Antiamoebic activity of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. The data demonstrates that these compounds exhibit significantly higher potency than the standard drug, metronidazole.

  • Culture : E. histolytica trophozoites are cultured in a suitable medium (e.g., TYI-S-33).

  • Assay :

    • Trophozoites are seeded in 96-well plates.

    • Test compounds are added at various concentrations.

    • The plates are incubated under anaerobic conditions for 72 hours.

    • Cell viability is assessed using the MTT assay. [4][5][6]3. Data Analysis : IC50 values are calculated from the dose-response curves.

Antiamoebic_Workflow cluster_workflow Antiamoebic Susceptibility Assay Workflow Start Start Culture Culture E. histolytica trophozoites Seed Seed trophozoites in 96-well plates Add_Compound Add test compounds at varying concentrations Incubate Incubate anaerobically for 72 hours MTT_Assay Perform MTT assay to assess viability Analyze Calculate IC50 values from dose-response curves End End

Caption: Experimental workflow for antiamoebic assay.

Tirzepatide and the (2-(2-aminoethoxy)ethoxy)acetic acid Linker

Tirzepatide is a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist approved for the treatment of type 2 diabetes. Its structure includes a C20 fatty diacid moiety attached to the peptide backbone via a linker that contains two repeating units of (2-(2-aminoethoxy)ethoxy)acetic acid. [7]This linker enhances the drug's pharmacokinetic properties by increasing its half-life and allowing for once-weekly administration. While not a direct therapeutic moiety, this example highlights the utility of this compound-related structures in optimizing drug delivery and duration of action.

Conclusion

The this compound moiety and its derivatives are valuable tools in the medicinal chemist's arsenal. As demonstrated in the examples above, this functional group can be effectively incorporated into small molecules to modulate their interaction with a variety of biological targets, leading to potent and selective therapeutic agents. Its ability to influence key drug-like properties such as metabolic stability and pharmacokinetics further underscores its importance in modern drug discovery. The continued exploration of this and related scaffolds is likely to yield novel and improved therapies for a range of diseases.

References

Safety Operating Guide

Proper Disposal of Ethoxy(ethyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of ethoxy(ethyl)amine, a flammable and corrosive substance, is paramount for the safety of laboratory personnel and the protection of the environment. This guide provides essential information, procedural steps, and logistical considerations for researchers, scientists, and drug development professionals to manage this compound waste responsibly.

I. Understanding the Hazards

This compound, specifically 2-Ethoxyethylamine, is classified as a hazardous material due to its inherent properties. It is crucial to be fully aware of these hazards before handling or initiating any disposal procedures.

Table 1: Hazard Profile of 2-Ethoxyethylamine

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor.
Corrosivity Causes severe skin burns and eye damage.[1]
Acute Toxicity Harmful if swallowed or in contact with skin.[2]
Respiratory Hazard Causes chemical burns to the respiratory tract upon inhalation.[2]

II. Regulatory Compliance

The disposal of this compound is subject to stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). This compound waste is typically categorized as a "characteristic waste" due to its ignitability and corrosivity.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations, as state and local requirements may be more stringent than federal mandates.

III. Disposal Procedures

There are two primary methods for the proper disposal of this compound waste: incineration and chemical neutralization. The selection of the appropriate method depends on the available facilities, the quantity of waste, and institutional protocols. In most cases, disposal will be managed through a licensed hazardous waste disposal company.

A. Incineration (Preferred Method)

Incineration is the most common and effective method for the disposal of flammable organic compounds like this compound. This process utilizes high temperatures to break down the chemical into less hazardous components.

Experimental Protocol: Incineration

  • Segregation and Storage: Collect this compound waste in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical and stored in a cool, dry, well-ventilated area away from ignition sources.

  • Professional Disposal Service: Arrange for the collection of the waste by a licensed hazardous waste disposal company. This is the standard and required procedure for most research and industrial settings.

  • Incineration Parameters: The disposal facility will incinerate the waste in a specialized hazardous waste incinerator. For liquid organic waste, typical operational parameters are:

    • Temperature: 850°C to 1200°C.

    • Residence Time: Approximately 2 seconds.

These conditions ensure the complete destruction of the hazardous compounds.

B. Chemical Neutralization (For Small Quantities, with Caution)

Chemical neutralization can be employed to render small quantities of this compound less hazardous before disposal. As an amine, it is a weak base and can be neutralized by a strong acid in an exothermic reaction. This procedure must be performed with extreme caution in a controlled laboratory setting.

Experimental Protocol: Chemical Neutralization

! IMPORTANT ! This procedure should only be carried out by trained personnel in a properly equipped laboratory, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. The entire procedure must be conducted within a certified chemical fume hood.

  • Preparation:

    • Prepare a dilute solution of a strong acid, such as 1M hydrochloric acid (HCl).

    • Place a beaker containing the this compound in an ice bath to manage the heat generated during the reaction.

  • Neutralization:

    • Slowly and with constant stirring, add the dilute acid to the this compound. The reaction is exothermic, and the addition must be gradual to control the temperature.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the acid until the pH of the solution is between 6.0 and 8.0.

  • Disposal of the Resulting Salt:

    • The neutralized solution contains an amine salt. While less hazardous than the free amine, its disposal must still comply with local regulations.

    • Consult your institution's EHS guidelines for the proper disposal of the resulting salt solution. In some jurisdictions, if the solution contains no other hazardous components, it may be permissible for drain disposal with copious amounts of water. However, this must be verified.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start This compound Waste Generated assess Assess Quantity and Institutional Policy start->assess large_quant Large Quantity or Institutional Mandate assess->large_quant small_quant Small Quantity & Permitted by EHS assess->small_quant collect Segregate and Store Waste Securely large_quant->collect Yes neutralization Chemical Neutralization in Fume Hood small_quant->neutralization Yes incineration Professional Disposal via Incineration end Disposal Complete incineration->end neutralize_proc Follow Neutralization Protocol neutralization->neutralize_proc contact_ehs Contact EHS / Hazardous Waste Vendor collect->contact_ehs transport Licensed Vendor Transports for Incineration contact_ehs->transport transport->incineration dispose_salt Dispose of Neutralized Salt per EHS Guidelines neutralize_proc->dispose_salt dispose_salt->end

References

Essential Safety and Operational Guide for Handling Ethoxy(ethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous chemicals like Ethoxy(ethyl)amine. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a safe working environment.

Chemical Safety Data

A thorough understanding of the chemical properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C4H11NO[1]
Molecular Weight 89.14 g/mol [1]
Boiling Point 104 °C @ 760 mmHg[2]
Flash Point 20 °C (68 °F)[2]
Autoignition Temperature 265 °C (509 °F)[2]
Lower Explosion Limit 1.9 Vol %[2]
Upper Explosion Limit 11.2 Vol %[2]
Specific Gravity 0.851[2]
Vapor Pressure 25 mbar @ 20 °C[2]
pH 11.9 (10% aq. solution)[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1] It is also harmful if swallowed or in contact with skin.[2] Adherence to proper PPE protocols is mandatory to prevent exposure.

HazardGHS PictogramRequired PPE
Flammable Liquid 🔥Flame-retardant lab coat, stored away from ignition sources.
Skin Corrosion/Irritation corrosiveChemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes.
Serious Eye Damage corrosiveChemical safety goggles and/or face shield.
Acute Toxicity (Oral, Dermal) Gloves, lab coat.

Operational and Handling Protocols

Safe handling practices are critical to prevent accidents and exposure. The following workflow outlines the necessary steps for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_eyewash Ensure Eyewash/Safety Shower Access prep_hood->prep_eyewash prep_materials Gather All Necessary Materials prep_eyewash->prep_materials handle_dispense Carefully Dispense this compound prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experiment handle_dispense->handle_reaction handle_spill Have Spill Kit Ready handle_reaction->handle_spill In case of spill disp_waste Collect Waste in a Labeled, Sealed Container handle_reaction->disp_waste Proceed to Disposal disp_ppe Doff and Dispose of Contaminated PPE disp_waste->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Fig. 1: Safe Handling Workflow for this compound.

Step-by-Step Handling Procedure:

  • Preparation :

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Wear suitable protective clothing, gloves, and eye/face protection.[2]

    • Keep away from sources of ignition as the substance is highly flammable.[2] Use spark-proof tools and explosion-proof equipment.[2]

  • Handling :

    • Avoid breathing vapors, mist, or gas.[2]

    • Prevent contact with skin and eyes.[2]

    • Do not ingest.[2]

    • In case of a spill, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2] Use a spark-proof tool to clean up spills.[2]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[2]

    • Keep the container tightly closed.[2]

    • Store in a flammables-designated area.[2]

    • Keep away from sources of ignition.[2]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

In Case of Fire:

  • Use foam, dry chemical, or carbon dioxide to extinguish the fire.[2]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • All waste containing this compound must be collected in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

    • Do not empty into drains.[3]

By adhering to these safety protocols and operational guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.